pNPS-DHA
描述
属性
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(4-nitrophenyl)sulfonyldocosa-4,7,10,13,16,19-hexaenamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)29-36(34,35)27-24-22-26(23-25-27)30(32)33/h3-4,6-7,9-10,12-13,15-16,18-19,22-25H,2,5,8,11,14,17,20-21H2,1H3,(H,29,31)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIWFKLOBZZOII-KUBAVDMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to p-Nitrophenyl S-Docosahexaenoyl (pNPS-DHA): A Novel Chromogenic Substrate for Thiolase and Esterase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p-nitrophenyl S-docosahexaenoyl (pNPS-DHA), a novel, hypothetical chromogenic substrate designed for the sensitive and continuous monitoring of enzymes that metabolize docosahexaenoic acid (DHA), such as specific thiolases or esterases. Given the critical role of DHA in neurobiology, inflammation, and cellular signaling, tools that facilitate the study of its metabolic pathways are of paramount importance. This document outlines the theoretical basis for this compound, its proposed mechanism of action in enzymatic assays, detailed hypothetical experimental protocols, and potential applications in drug discovery and biochemical research. All data presented are illustrative and intended to guide researchers in the potential application of such a tool.
Introduction to this compound
Docosahexaenoic acid (DHA) is a 22-carbon omega-3 polyunsaturated fatty acid that is a crucial component of cell membranes, particularly in the brain and retina.[1][2] Its metabolism is intricately linked to a variety of physiological processes, including the resolution of inflammation, neuroprotection, and the modulation of signal transduction pathways.[3][4] The study of enzymes that process DHA is essential for understanding these roles and for developing therapeutic interventions for related diseases.
This compound is conceptualized as a synthetic molecule where DHA is linked to a p-nitrophenyl group via a thioester bond. This design leverages the chromogenic properties of the p-nitrophenolate anion, which is released upon enzymatic cleavage of the thioester bond. The production of p-nitrophenolate can be monitored spectrophotometrically in real-time, providing a direct measure of enzyme activity.
Chemical Structure:
-
Name: p-Nitrophenyl S-Docosahexaenoyl
-
Abbreviation: this compound
-
Molecular Formula: C28H35NO3S
-
Structure: A DHA molecule connected through a thioester linkage to a p-nitrophenyl group.
Principle of the Enzymatic Assay
The core utility of this compound lies in its function as a chromogenic substrate. In the presence of an enzyme with appropriate thiolase or esterase activity, the thioester bond of this compound is hydrolyzed. This reaction releases DHA and p-nitrothiophenol. In a basic buffer, p-nitrothiophenol is ionized to the p-nitrothiophenolate anion, which exhibits a strong absorbance at approximately 412 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.
Figure 1: Conceptual workflow of the this compound enzymatic assay.
Hypothetical Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified enzyme of interest (e.g., a specific acyl-CoA thiolase)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA
-
96-well microplate, UV-transparent
-
Microplate spectrophotometer capable of reading absorbance at 412 nm
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10% glycerol). The final concentration will depend on the specific activity of the enzyme.
-
Assay Buffer: Prepare the Tris-HCl buffer and adjust the pH to 8.0.
Enzyme Activity Assay Protocol
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
180 µL of Assay Buffer.
-
10 µL of the enzyme solution (or buffer for the no-enzyme control).
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 10 µL of the this compound stock solution (or varying concentrations for kinetic studies) to each well to initiate the reaction. The final volume will be 200 µL.
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Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 412 nm every 30 seconds for a total of 10-20 minutes.
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Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of the product can be determined using the Beer-Lambert law (ε of p-nitrothiophenolate at 412 nm is approximately 13,600 M-1cm-1).
Hypothetical Data Presentation
The utility of this compound can be demonstrated through enzyme kinetic studies. The following tables present hypothetical data for the characterization of a putative DHA-specific thiolase.
Table 1: Michaelis-Menten Kinetic Parameters for a Hypothetical DHA-Thiolase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | 25 | 150 | 75 | 3.0 x 106 |
| pNPS-EPA | 45 | 100 | 50 | 1.1 x 106 |
| pNPS-AA | 80 | 60 | 30 | 3.75 x 105 |
Data are hypothetical and for illustrative purposes.
Table 2: Inhibition of the Hypothetical DHA-Thiolase by Novel Inhibitors
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |
| Inhibitor A | Competitive | 15 | 7.5 |
| Inhibitor B | Non-competitive | 30 | 30 |
| Inhibitor C | Uncompetitive | 50 | 25 |
Data are hypothetical and for illustrative purposes.
Plausible Signaling Pathway Involvement
DHA and its metabolites are known to be involved in various signaling pathways, including the resolution of inflammation and neuroprotection. A hypothetical enzyme that metabolizes DHA, which could be studied using this compound, might be a key regulator in such a pathway. For instance, it could be involved in the generation of a signaling molecule derived from DHA.
Figure 2: A plausible signaling cascade involving a DHA-metabolizing enzyme.
Applications in Drug Development
The this compound assay system provides a robust platform for high-throughput screening (HTS) of compound libraries to identify novel inhibitors or activators of DHA-metabolizing enzymes. Such compounds could be valuable as research tools or as starting points for the development of new therapeutics for inflammatory or neurodegenerative diseases.
Figure 3: Workflow for inhibitor screening using the this compound assay.
Conclusion
While this compound is presented here as a conceptual tool, its design is based on well-established principles of chromogenic enzyme assays. The development of such a substrate would provide a valuable method for studying the enzymes involved in DHA metabolism with high sensitivity and in a continuous manner. This would facilitate a deeper understanding of the biological roles of DHA and aid in the discovery of novel therapeutic agents targeting these pathways. Researchers in the fields of lipid biochemistry, neurobiology, and pharmacology are encouraged to consider the synthesis and application of such novel chemical probes.
References
- 1. mdpi.com [mdpi.com]
- 2. Whole-body synthesis secretion of docosahexaenoic acid from circulating eicosapentaenoic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-Nitrophenyl Docosahexaenoate (pNPS-DHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-nitrophenyl docosahexaenoate (pNPS-DHA), a chromogenic substrate valuable for enzymatic studies. While the acronym "this compound" is not standard, it is inferred to represent the ester formed between p-nitrophenol and docosahexaenoic acid (DHA). This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its application in enzymatic assays. Furthermore, it visualizes key experimental workflows and a relevant biological signaling pathway.
Chemical Structure and Properties
p-Nitrophenyl docosahexaenoate is an ester composed of the omega-3 fatty acid docosahexaenoic acid (DHA) and the chromogenic molecule p-nitrophenol. The ester linkage connects the carboxyl group of DHA to the hydroxyl group of p-nitrophenol.
Chemical Structure:
Physicochemical Properties
| Property | p-Nitrophenol | Docosahexaenoic Acid (DHA) | p-Nitrophenyl Docosahexaenoate (this compound) (Estimated) |
| Molecular Formula | C₆H₅NO₃ | C₂₂H₃₂O₂ | C₂₈H₃₅NO₄ |
| Molecular Weight ( g/mol ) | 139.11 | 328.49 | 465.59 |
| Appearance | Colorless to pale yellow crystals[1] | Pale yellow oil | Likely a pale yellow, oily or waxy solid |
| Solubility | Soluble in water, ethanol, ether | Insoluble in water; soluble in ethanol, methanol, chloroform | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and DMF |
| Melting Point (°C) | 113-114 | -44 | Not determined |
| Boiling Point (°C) | 279 | 446.7 | Not determined |
| pKa | 7.15 | ~4-5 | Not applicable |
Experimental Protocols
Synthesis of p-Nitrophenyl Docosahexaenoate (this compound)
A plausible method for the synthesis of this compound is via Steglich esterification, a common method for forming esters from carboxylic acids and alcohols.
Materials:
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Docosahexaenoic acid (DHA)
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p-Nitrophenol
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N,N'-Dicyclohexylcarbodiimide (DCC)
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Dichloromethane (DCM), anhydrous
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Ethyl acetate (B1210297)
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Silica (B1680970) gel for column chromatography
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Argon or Nitrogen gas
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Standard glassware for organic synthesis
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve docosahexaenoic acid (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous dichloromethane.
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Addition of Coupling Agents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) as a catalyst.
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Initiation of Esterification: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.
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Extraction: Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude ester by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
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Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Enzymatic Assay Using this compound
This compound can be used as a substrate to measure the activity of lipases and esterases. The enzymatic hydrolysis of the ester bond releases p-nitrophenol, which is a chromophore that can be quantified spectrophotometrically at approximately 410 nm.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO or ethanol)
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Enzyme solution (e.g., lipase (B570770) from Candida rugosa)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
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96-well microplate
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Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Substrate Emulsion: For a typical assay, the this compound stock solution needs to be emulsified in the assay buffer. This can be achieved by adding the stock solution to the buffer while vortexing or sonicating. The final concentration of the substrate in the assay will need to be optimized but is often in the range of 100-500 µM.
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Set up the Reaction: In a 96-well microplate, add the assay buffer to each well.
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Add Enzyme: Add a specific volume of the enzyme solution to the appropriate wells. Include control wells with no enzyme (blank) to account for any non-enzymatic hydrolysis of the substrate.
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Initiate the Reaction: Add the this compound substrate emulsion to all wells to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
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Incubate and Measure: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at 410 nm at regular time intervals (e.g., every minute for 10-30 minutes) using a microplate reader.
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Data Analysis:
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Subtract the absorbance of the blank wells from the absorbance of the enzyme-containing wells at each time point.
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Plot the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.
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Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (which needs to be determined experimentally but is typically around 18,000 M⁻¹cm⁻¹ at pH > 8), c is the concentration of p-nitrophenol, and l is the path length of the light in the well.
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Visualizations
Synthesis Workflow
References
An In-depth Technical Guide to the Synthesis and Purification of p-Nitrophenyl Docosahexaenoate (pNPS-DHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of p-nitrophenyl docosahexaenoate (pNPS-DHA), a valuable chromogenic substrate for esterase and lipase (B570770) activity assays, particularly in the context of drug discovery and development. This document outlines detailed experimental protocols, data presentation in a structured format, and visualizations of the key processes.
Introduction
p-Nitrophenyl esters are widely utilized as substrates in biochemical assays due to the release of the chromogenic p-nitrophenolate anion upon enzymatic hydrolysis, which can be conveniently monitored spectrophotometrically. Docosahexaenoic acid (DHA), an omega-3 fatty acid, is of significant interest in pharmaceutical research due to its numerous physiological roles. The synthesis of this compound provides a crucial tool for studying the enzymes involved in DHA metabolism and for screening potential modulators of these enzymes. This guide details a reliable method for the synthesis and subsequent purification of this compound to a high degree of purity, suitable for sensitive enzymatic assays.
Synthesis of p-Nitrophenyl Docosahexaenoate (this compound)
The synthesis of this compound is achieved through the esterification of docosahexaenoic acid (DHA) with p-nitrophenol. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Experimental Protocol: Esterification of DHA with p-Nitrophenol
Materials:
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Docosahexaenoic acid (DHA)
-
p-Nitrophenol
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Dicyclohexylcarbodiimide (DCC)
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4-(Dimethylamino)pyridine (DMAP)
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Dichloromethane (B109758) (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (for column chromatography)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve docosahexaenoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add p-nitrophenol (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is redissolved in diethyl ether or ethyl acetate and washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
Synthesis Pathway Diagram
Caption: Synthesis of this compound via DCC/DMAP-mediated esterification.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any side products. The primary methods for purifying this compound are column chromatography followed by recrystallization.
Experimental Protocol: Purification
3.1.1. Column Chromatography:
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Column Preparation: A silica gel column is prepared using a slurry of silica gel in hexane.
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Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent and loaded onto the column.
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Elution: The product is eluted using a gradient of ethyl acetate in hexane. A typical gradient might start from 100% hexane and gradually increase to 5-10% ethyl acetate in hexane.
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Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Removal: The fractions containing pure this compound are combined and the solvent is removed under reduced pressure.
3.1.2. Recrystallization:
-
Solvent Selection: The purified this compound from column chromatography can be further purified by recrystallization. Suitable solvent systems include mixtures of hexane and ethyl acetate or ethanol (B145695) and water.
-
Procedure: Dissolve the compound in a minimum amount of a suitable hot solvent mixture. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. Actual values may vary depending on reaction scale and specific conditions.
| Parameter | Expected Value |
| Synthesis | |
| Molar Ratio (DHA:pNP:DCC) | 1 : 1.1 : 1.2 |
| Reaction Time (hours) | 12 - 24 |
| Crude Yield (%) | 80 - 95 |
| Purification | |
| Purity after Column Chromatography (%) | > 95 |
| Purity after Recrystallization (%) | > 99 |
| Overall Yield (%) | 60 - 80 |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
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Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the fractions from column chromatography. The Rf value will depend on the specific solvent system used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Expected signals would include characteristic peaks for the aromatic protons of the p-nitrophenyl group (typically in the range of 7.2-8.3 ppm), the vinyl protons of the DHA chain (around 5.3-5.5 ppm), and the aliphatic protons of the DHA chain.
-
13C NMR: Expected signals would include the carbonyl carbon of the ester (around 170 ppm), aromatic carbons, and the carbons of the DHA backbone.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected molecular ion peak [M+H]+ or [M+Na]+ should be observed.
Disclaimer: The experimental protocols and data provided in this guide are intended for informational purposes and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions should always be taken when handling chemicals.
An In-Depth Technical Guide on the Core Mechanism of Action of pNPS-DHA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "pNPS-DHA" is not a standardized scientific nomenclature found in peer-reviewed literature. It is highly probable that "pNPS" refers to a nanoparticle system, such as Polymeric Nanoparticles or Protein-based Nanoparticles , used for the delivery of Docosahexaenoic Acid (DHA). Nanoparticle delivery systems are designed to improve the solubility, stability, bioavailability, and targeted delivery of therapeutic agents like DHA. This guide will focus on the well-established mechanisms of action of DHA, the active component, with the understanding that the "pNPS" carrier modulates its delivery and efficacy.
Executive Summary
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, exhibits pleiotropic therapeutic effects, including neuroprotective, anti-cancer, and anti-inflammatory activities. Its mechanisms of action are multifaceted, primarily involving the modulation of cellular membrane composition, direct interaction with signaling proteins, and the production of bioactive metabolites. DHA's incorporation into the plasma membrane, particularly leading to an increase in phosphatidylserine (B164497) (PS), facilitates the activation of key survival signaling pathways such as PI3K/Akt, Raf-1, and PKC. In the context of cancer, DHA induces apoptosis and inhibits proliferation by generating reactive oxygen species (ROS), modulating the expression of Bcl-2 family proteins, and arresting the cell cycle. Furthermore, DHA exerts potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and serving as a precursor for specialized pro-resolving mediators (SPMs) like resolvins and protectins. The utilization of a pNPS delivery system for DHA is anticipated to enhance these therapeutic effects by improving its pharmacokinetic and pharmacodynamic properties.
Core Mechanisms of Action of DHA
Neuroprotective Signaling Pathways
DHA is crucial for optimal brain function and development, with its neuroprotective effects mediated through several interconnected signaling pathways. A primary mechanism involves the DHA-stimulated synthesis of neuronal phosphatidylserine (PS).[1][2] The resulting enrichment of DHA-PS in neuronal membranes creates domains that facilitate the translocation and activation of critical survival kinases.[1][2]
-
PI3K/Akt Pathway: DHA promotes the accumulation of PS in the plasma membrane, which in turn facilitates the membrane translocation and activation of Akt in response to stimuli.[3] This PS-dependent interaction is particularly important for neuronal survival under conditions of limited survival signals.[3]
-
Raf-1 and PKC Signaling: Similar to Akt, the activation of Raf-1 and Protein Kinase C (PKC) is dependent on their translocation to the cell membrane. DHA-mediated increases in PS enhance this process, contributing to its neurotrophic functions.[1][3]
-
Synaptamide and GPR110 Signaling: DHA is a precursor to the endocannabinoid-like lipid mediator, synaptamide. Synaptamide promotes neurogenesis and synaptogenesis. It acts by binding to the GPR110 (ADGRF1) receptor, which triggers the cAMP/Protein Kinase A (PKA) signaling pathway and subsequent activation of the cAMP-response element-binding protein (CREB).[1]
Caption: DHA-mediated neuroprotective signaling pathways.
Anti-Cancer Mechanisms
DHA exerts cytotoxic effects against a variety of cancer cells through multiple mechanisms, including the induction of oxidative stress, modulation of apoptosis-related proteins, and cell cycle arrest.
-
Induction of Reactive Oxygen Species (ROS): DHA can increase the production of intracellular ROS in cancer cells. This is partly achieved by downregulating antioxidant enzymes like catalase. The accumulation of ROS leads to oxidative damage and triggers apoptotic pathways.
-
PI3K/Akt Pathway Inhibition: The increase in ROS can inactivate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation in many cancers. Inhibition of Akt phosphorylation is a common downstream effect of DHA treatment.
-
Induction of Apoptosis: DHA induces apoptosis through both intrinsic and extrinsic pathways. It can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax. This leads to the activation of executioner caspases, like caspase-3, and subsequent cleavage of PARP.[4]
-
Cell Cycle Arrest: DHA has been shown to cause cell cycle arrest in different phases (G1 or G2/M) depending on the cancer cell type. This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs).[5]
Caption: Key anti-cancer mechanisms of DHA.
Anti-Inflammatory Effects
DHA modulates inflammatory responses through several mechanisms, primarily by altering the production of lipid mediators and cytokines.
-
Inhibition of Pro-inflammatory Mediators: DHA competes with arachidonic acid (AA) for incorporation into cell membranes. This reduces the substrate available for the synthesis of pro-inflammatory eicosanoids (e.g., prostaglandins (B1171923) and leukotrienes) derived from AA.
-
Production of Specialized Pro-Resolving Mediators (SPMs): DHA is a precursor to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins (D-series) and protectins (e.g., Neuroprotectin D1).[1][6] These molecules actively promote the resolution of inflammation.
-
Modulation of Cytokine Production: DHA can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] This is partly achieved by inhibiting the activation of the NF-κB signaling pathway, a key transcription factor for inflammatory genes.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. e-century.us [e-century.us]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid (DHA), an omega-3 fatty acid, inhibits tumor growth and metastatic potential of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of pNPS-DHA
A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the biological activity, mechanism of action, or experimental protocols for a compound identified as pNPS-DHA or p-nitrophenyl-docosahexaenoate.
While the individual components of this presumed molecule, p-nitrophenyl (pNP) and docosahexaenoic acid (DHA), are well-characterized in biochemical research, their conjugate "this compound" does not appear in published studies detailing its effects on biological systems. The acronym "pNPS" likely refers to p-nitrophenyl, a common chemical group used in the synthesis of chromogenic substrates for enzymatic assays.
The research landscape is rich with data on the multifaceted biological activities of docosahexaenoic acid (DHA) , a critical omega-3 fatty acid. DHA is known for its profound effects on neuronal and retinal function, as well as its anti-inflammatory and neuroprotective properties.[1][2]
Putative Structure and General Application
Based on standard chemical nomenclature, "this compound" would designate an ester linkage between the carboxyl group of DHA and the hydroxyl group of p-nitrophenol. Such p-nitrophenyl esters are frequently synthesized for use in biochemical assays to measure the activity of esterase and lipase (B570770) enzymes. The release of the p-nitrophenolate ion upon enzymatic cleavage results in a yellow color that can be quantified spectrophotometrically.
Biological Activities of Docosahexaenoic Acid (DHA)
For the benefit of researchers interested in the core fatty acid component, a summary of DHA's established biological activities is provided below. It is crucial to note that these activities pertain to DHA and its metabolites, and not to the this compound conjugate.
DHA exerts its effects through multiple mechanisms, including incorporation into cell membrane phospholipids, modulation of signaling pathways, and conversion to potent bioactive metabolites.[3][4]
Neuroprotective Signaling Pathways
DHA is a vital component of neuronal membranes and plays a significant role in neuroprotection.[1] One of the key mechanisms involves the enrichment of phosphatidylserine (B164497) (PS) in neuronal membranes. This enrichment facilitates the translocation and activation of several pro-survival kinases.
-
Akt/PI3K Pathway: Increased PS levels in the membrane promote the translocation and subsequent phosphorylation of Akt (Protein Kinase B), a central node in cell survival signaling.
-
Raf-1 and PKC Activation: The DHA-mediated increase in membrane PS also supports the activation of Raf-1 and Protein Kinase C (PKC), further contributing to neuronal survival and differentiation.
Below is a diagram illustrating the neuroprotective signaling cascade influenced by DHA.
References
A Technical Comparison of Docosahexaenoic Acid and its Synthetic Derivative, pNPS-DHA
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of docosahexaenoic acid (DHA), a vital omega-3 fatty acid, and pNPS-DHA, a synthetic derivative of its endocannabinoid metabolite, N-docosahexaenoyl ethanolamide (DHEA). While DHA is renowned for its broad neuroprotective and anti-inflammatory roles, this compound has emerged as a specific modulator of immunological responses, particularly in the context of allergy. This document details their distinct mechanisms of action, presents available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to inform future research and therapeutic development.
Introduction and Physicochemical Properties
Docosahexaenoic acid (DHA) is a 22-carbon polyunsaturated omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina. Its importance in neuroscience and inflammation is well-established.[1][2] In the body, DHA can be metabolized into various bioactive molecules, including a class of N-acylethanolamines. One such metabolite is N-docosahexaenoyl ethanolamide (DHEA), also known as synaptamide (B1662480), which is recognized as an endocannabinoid-like compound with potent synaptogenic and anti-inflammatory activities.[3][4]
The fundamental physicochemical properties of DHA and this compound are summarized below.
| Property | Docosahexaenoic Acid (DHA) | This compound |
| Molecular Formula | C₂₂H₃₂O₂ | C₃₀H₄₀N₂O₅ |
| Molar Mass | 328.49 g/mol | 520.65 g/mol |
| Synonyms | Cervonic acid | Compound 19 |
| CAS Number | 6217-54-5 | 2454246-25-2 |
| Class | Omega-3 Fatty Acid | N-acylethanolamine Derivative |
Comparative Mechanisms of Action
The biological activities of DHA and this compound diverge significantly, reflecting their structural differences. DHA possesses pleiotropic effects across various cell types, while this compound's known activity is highly specific to mast cell function.
Docosahexaenoic Acid (DHA)
DHA's mechanisms are multifaceted:
-
Neuroprotection and Neurodevelopment: DHA promotes neuronal survival and development by stimulating the synthesis of phosphatidylserine (B164497) (PS), which facilitates the activation of pro-survival signaling kinases like Akt.[1] Its metabolite, synaptamide (DHEA), further promotes neurogenesis and synaptogenesis.[4]
-
Anti-inflammatory Signaling: DHA is a precursor to specialized pro-resolving mediators (SPMs) such as resolvins and protectins, which actively resolve inflammation.[7] It can also modulate the activity of inflammatory transcription factors like NF-κB and activate PPARγ.[8][9]
-
Mast Cell Modulation: In the context of allergy, DHA has been shown to inhibit the secretion of pro-inflammatory cytokines like IL-4 and IL-13 from human mast cells.[10] It can also stabilize mast cells through nerve crosstalk, promoting the secretion of the anti-inflammatory cytokine IL-10.[11] Furthermore, DHA can directly interfere with B-cell signaling pathways (STAT6 and NF-κB) to inhibit the production of Immunoglobulin E (IgE), the key antibody in type I hypersensitivity reactions.[12]
This compound
The known mechanism of this compound is centered on the inhibition of IgE-mediated allergic responses. Its parent compound, DHEA, has been shown to suppress the degranulation of mast cells in a dose-dependent manner.[1] This effect is attributed to a decrease in intracellular Ca²⁺ influx, a critical step for the release of histamine (B1213489) and other allergic mediators from mast cell granules.[1] this compound is reported to be a potent inhibitor of this process.
The signaling pathway for IgE-mediated mast cell degranulation involves the cross-linking of IgE bound to its high-affinity receptor, FcεRI, on the mast cell surface. This event triggers a cascade involving Lyn and Syk kinases, phosphorylation of adaptor proteins, activation of phospholipase Cγ (PLCγ), and ultimately, the generation of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺, which in turn opens store-operated Ca²⁺ channels on the plasma membrane, leading to the sustained influx required for degranulation. It is hypothesized that this compound, like its parent DHEA, intervenes in this cascade by modulating Ca²⁺ signaling.
Quantitative Data Summary
Direct comparative studies providing quantitative efficacy data for this compound against DHA or DHEA are lacking in peer-reviewed literature. However, data on the individual compounds in relevant assays have been reported.
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| This compound | Anti-degranulation | RBL-2H3 Mast Cells | Inhibition of IgE-mediated degranulation | IC₅₀ = 15 µM | [6] |
| DHEA | Anti-degranulation | RBL-2H3 Mast Cells | Inhibition of IgE-mediated degranulation | Dose-dependent inhibition | [1] |
| DHA | Cytokine Secretion | HMC-1 Mast Cells | Inhibition of IL-13 secretion | Significant reduction at 25 µM | [10] |
Note: The IC₅₀ for DHEA in the same assay is not specified in the cited study, precluding a direct potency comparison with this compound from this source.
Experimental Methodologies
The primary in vitro method for evaluating the anti-allergic potential of compounds like this compound is the mast cell degranulation assay, typically using the Rat Basophilic Leukemia (RBL-2H3) cell line.
RBL-2H3 Mast Cell Degranulation Assay
This assay quantifies the release of granular contents, such as the enzyme β-hexosaminidase, following an allergic stimulus.[13]
Protocol Outline:
-
Cell Culture: RBL-2H3 cells are cultured in appropriate media (e.g., MEM with 20% FBS and antibiotics) and seeded into 96-well plates.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE. This allows the IgE antibodies to bind to the FcεRI receptors on the cell surface.
-
Washing: Unbound IgE is removed by washing the cells with a buffered salt solution (e.g., Tyrode's buffer).
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a defined period (e.g., 1 hour).
-
Antigen Challenge: Degranulation is triggered by adding the antigen, DNP-human serum albumin (DNP-HSA), which cross-links the IgE-FcεRI complexes.
-
Quantification of Degranulation:
-
The reaction is stopped by placing the plate on ice. The supernatant, containing released β-hexosaminidase, is collected.
-
The remaining cells are lysed (e.g., with Triton X-100) to measure the total cellular β-hexosaminidase content.
-
The supernatant and lysate are incubated with a fluorogenic or chromogenic substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
The resulting fluorescence or absorbance is measured using a plate reader.
-
-
Data Analysis: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount (supernatant + cell lysate). The IC₅₀ value is determined from the dose-response curve.
Conclusion
Docosahexaenoic acid and its synthetic derivative this compound represent a compelling example of how structural modification can refine and specify the biological activity of a natural compound. DHA is a pleiotropic molecule with foundational roles in neural health and the resolution of inflammation. Its metabolite, DHEA (synaptamide), acts as an endocannabinoid-like signaling molecule with its own distinct activities, including the modulation of allergic responses.
This compound appears to be a tool compound designed to potently and specifically target the IgE-mediated degranulation pathway in mast cells. The available data, though limited, suggests it is a more specialized agent than its parent molecules in this context. For researchers in immunology and drug development for allergic diseases, this compound offers a specific probe for investigating mast cell stabilization. In contrast, DHA and DHEA remain subjects of broader interest for their potential therapeutic benefits in neurodegenerative and inflammatory diseases. Further research, including direct comparative studies and the identification of this compound's precise molecular target, is necessary to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Docosahexaenoyl ethanolamide mitigates IgE-mediated allergic reactions by inhibiting mast cell degranulation and regulating allergy-related immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synaptogenic amide N-docosahexaenoylethanolamide promotes hippocampal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. n-3 Long-chain PUFA reduce allergy-related mediator release by human mast cells in vitro via inhibition of reactive oxygen species | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Docosahexaenoic acid (DHA) promotes recovery from postoperative ileus and the repair of the injured intestinal barrier through mast cell-nerve crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Axis of DHA and Phosphatidylserine: A Technical Review of Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the literature concerning the pivotal relationship between docosahexaenoic acid (DHA) and phosphatidylserine (B164497) (PS) in promoting neuronal health and survival. While the specific term "pNPS-DHA" did not yield direct results in a comprehensive literature search, the evidence strongly points towards a focus on DHA-enriched phosphatidylserine, particularly within a neuronal context, and its profound impact on key signaling cascades. This document synthesizes the current understanding of the synthesis, biological activities, and therapeutic potential of DHA-PS, with a focus on quantitative data, detailed experimental methodologies, and the visualization of associated signaling pathways.
Executive Summary
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of neuronal membranes. Its neuroprotective effects are, in significant part, mediated by its ability to increase the synthesis and accumulation of phosphatidylserine (PS), the primary acidic phospholipid in the brain. This enrichment of DHA-containing PS in neuronal membranes serves as a crucial platform for the recruitment and activation of several key protein kinases, thereby initiating signaling cascades that are fundamental for neuronal survival, differentiation, and plasticity. This guide will explore the intricate mechanisms of action, with a particular focus on the PI3K/Akt, Raf-1, and PKC signaling pathways.
Synthesis and Chemical Properties of DHA-Enriched Phosphatidylserine
The synthesis of DHA-enriched phosphatidylserine (DHA-PS) can be achieved through both biological and enzymatic processes. In neuronal cells, DHA supplementation has been shown to specifically increase the levels of total PS.[1][2] This is a cell-type-specific phenomenon, as similar increases are not observed in non-neuronal cells.[1][2]
Enzymatic synthesis offers a more controlled approach for producing DHA-PS for research and potential therapeutic applications. One common method is the transesterification of phospholipids (B1166683) like phosphatidylcholine (PC) with DHA-rich sources, such as algal oil, using phospholipase D.[3][4] For instance, DHA-PS has been synthesized from DHA-PC, which was purified from squid roe, with a resulting purity of 95.1%.[4] The fatty acid composition of these synthesized phospholipids is critical to their function, with 18:0/22:6 (stearoyl-DHA) being a highly abundant species of PS in the brain.[4]
Core Signaling Pathways Modulated by DHA-Phosphatidylserine
The enrichment of DHA in neuronal membrane phosphatidylserine creates a unique microenvironment that facilitates the translocation and activation of several key signaling proteins. This is a critical mechanism for neuroprotection, especially under conditions of cellular stress.[5][6]
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade for cell survival and proliferation. DHA-mediated increases in membrane PS have been shown to enhance the translocation of Akt to the plasma membrane, a prerequisite for its activation.[7][8] This enhanced translocation facilitates the phosphorylation of Akt at Thr-308 and Ser-473, leading to its full activation.[7][8] Activated Akt then phosphorylates a range of downstream targets that inhibit apoptosis, including Bad and caspase-9, and promotes cell survival.[7] It is important to note that DHA enrichment does not appear to alter the activation of PI3K itself, but rather enhances the efficiency of Akt recruitment and activation.[8]
The Raf-1 Signaling Pathway
The Raf-1 kinase is a key component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation, differentiation, and survival. Similar to Akt, the activation of Raf-1 requires its translocation to the plasma membrane. DHA-induced increases in PS facilitate this recruitment and subsequent activation of the Raf-1/MEK/ERK signaling cascade, contributing to its neuroprotective effects.[6][9] The anionic properties of PS in the membrane are thought to provide docking sites for proteins like the small GTPase Ras, which in turn recruits and activates Raf-1.[10]
The Protein Kinase C (PKC) Signaling Pathway
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are involved in a multitude of cellular processes. The activation of conventional and novel PKC isoforms is dependent on their translocation to the cell membrane.[11] Studies have shown that DHA can modulate PKC activity, with some reports indicating activation and others inhibition, depending on the cellular context.[11][12][13] In the context of neuroprotection, DHA-mediated increases in PS are thought to facilitate the membrane translocation and activation of certain PKC isoforms, contributing to cell survival signaling.[6][9] Conversely, in other cell types like cardiomyocytes, DHA has been shown to inhibit phenylephrine-induced PKC translocation and activation.[11][13]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the reviewed literature regarding the experimental conditions and observed effects of DHA and DHA-PS.
Table 1: In Vitro Experimental Conditions
| Parameter | Value | Cell Type | Reference |
| DHA Concentration | 20 µM | Neuro 2A, CHO-K1, NIH-3T3, HEK-293 | [1] |
| DHA-PS Concentration | 10 µg/mL | Primary Hippocampal Neurons | [14] |
| EPA-PS Concentration | 10 µg/mL | Primary Hippocampal Neurons | [14] |
| H₂O₂ Concentration | 400 µmol/L | Primary Hippocampal Neurons | [14] |
| t-BHP Concentration | 100 µmol/L | Primary Hippocampal Neurons | [14] |
Table 2: Observed Effects of DHA-PS and EPA-PS on Neuronal Cells
| Treatment | Effect | Observation | Reference |
| DHA-PS | Neuroprotection | Superior to EPA-PS in inhibiting Caspase 3 expression. | [14] |
| EPA-PS | Neuroprotection | More effective than DHA-PS in reducing BAX/Bcl-2 ratio. | [14] |
| EPA-PS | Neuroprotection | More pronounced protective effect through the TrkB/ERK/CREB pathway. | [14] |
| DHA-PS and EPA-PS | Anti-apoptotic | Significantly reduced protein levels of Caspase 9 and Caspase 3. | [14] |
| DHA-PS and EPA-PS | Mitochondrial Function | Markedly inhibited oxidative stress-mediated mitochondrial dysfunction. | [14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for researchers aiming to investigate the effects of DHA and phosphatidylserine.
Primary Hippocampal Neuron Culture
-
Source: Hippocampi are isolated from the brains of neonatal Sprague Dawley (SD) rats (P0).[14]
-
Procedure:
-
The hippocampal tissues are dissected and divided into 1 mm³ pieces.[14]
-
The tissue is then dissociated into single cells, typically using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Cells are plated on culture dishes or coverslips pre-coated with an adhesion factor such as poly-L-lysine.
-
Neurons are maintained in a specific neuron culture medium, such as Neurobasal medium supplemented with B-27 and GlutaMAX, in a humidified incubator at 37°C and 5% CO₂.[15]
-
Half of the culture medium is replaced with fresh medium every 2-3 days.
-
Cell Treatment and Induction of Oxidative Stress
-
Treatment: Primary hippocampal neurons are incubated with 10 µg/mL EPA-PS or 10 µg/mL DHA-PS for 24 hours.[14]
-
Oxidative Stress Induction:
-
After the initial treatment, cells are exposed to 400 µmol/L H₂O₂ for 24 hours or 100 µmol/L t-BHP for 4 hours to induce oxidative damage.[14]
-
-
Morphological Analysis: Cellular morphology is observed using a microscope to assess the protective effects of the treatments against oxidative damage.[14]
Western Blot Analysis for Signaling Proteins
-
Purpose: To determine the expression and phosphorylation status of key proteins in the signaling pathways of interest (e.g., Akt, ERK, CREB, caspases).
-
Procedure:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-Caspase 3).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified to determine relative protein expression levels.
-
Experimental Workflow for Assessing Neuroprotective Effects
Conclusion and Future Directions
The evidence strongly supports the crucial role of DHA in promoting the accumulation of phosphatidylserine in neuronal membranes, which in turn acts as a key signaling hub for neuroprotection. The facilitation of the PI3K/Akt, Raf-1, and PKC signaling pathways underscores the multifaceted benefits of DHA for neuronal health. While the term "this compound" is not standard, the underlying concept of a neuroprotective phosphatidylserine enriched with DHA is a scientifically robust and promising area for further research.
Future investigations should aim to:
-
Elucidate the precise molecular mechanisms by which DHA specifically increases PS levels in neurons.
-
Explore the therapeutic potential of exogenously administered DHA-PS in various models of neurodegenerative diseases.
-
Conduct detailed lipidomic analyses to understand the full spectrum of changes in membrane composition following DHA supplementation.
-
Investigate the interplay between these signaling pathways and their downstream targets in greater detail.
This technical guide provides a solid foundation for researchers and drug development professionals to delve deeper into the promising neuroprotective strategies centered around the synergistic relationship between DHA and phosphatidylserine.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Green biosynthesis of rare DHA-phospholipids by lipase-catalyzed transesterification with edible algal oil in solvent-free system and catalytic mechanism study [frontiersin.org]
- 4. Recovery of brain DHA-containing phosphatidylserine and ethanolamine plasmalogen after dietary DHA-enriched phosphatidylcholine and phosphatidylserine in SAMP8 mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. pnas.org [pnas.org]
- 9. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid inhibits protein kinase C translocation/activation and cardiac hypertrophy in rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docosahexaenoic acid induces increases in [Ca2+]i via inositol 1,4,5-triphosphate production and activates protein kinase C gamma and -delta via phosphatidylserine binding site: implication in apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docosahexaenoic acid inhibits protein kinase C translocation/activation and cardiac hypertrophy in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to para-Nitrophenyl-Docosahexaenoate (pNPS-DHA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
para-Nitrophenyl-docosahexaenoate (pNPS-DHA), a synthetic ester of docosahexaenoic acid (DHA), serves as a valuable research tool in the field of lipid biochemistry. While not a therapeutic agent itself, its utility lies in its application as a chromogenic substrate for the sensitive and continuous assay of lipolytic enzymes, such as lipases and esterases. The enzymatic hydrolysis of this compound releases para-nitrophenol (pNP), a yellow-colored compound that can be readily quantified by spectrophotometry. This allows for the determination of enzyme kinetics and activity. This technical guide provides a comprehensive overview of the discovery and history of p-nitrophenyl esters as enzymatic substrates, detailed experimental protocols for the synthesis and use of this compound, and a summary of relevant quantitative data.
Discovery and History
The use of para-nitrophenyl (B135317) esters as chromogenic substrates for assaying hydrolytic enzymes dates back to the mid-20th century. The principle of the assay is based on the enzymatic cleavage of the ester bond, which liberates the fatty acid (in this case, DHA) and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-420 nm. The rate of formation of the yellow color is directly proportional to the enzyme's activity.
This method gained popularity due to its simplicity, sensitivity, and suitability for continuous monitoring of enzyme kinetics, making it adaptable for high-throughput screening. While the initial applications focused on enzymes like chymotrypsin (B1334515) and phosphatases, the methodology was soon extended to lipases and esterases using p-nitrophenyl esters of various fatty acids. The choice of the fatty acid moiety, such as DHA, allows for the investigation of enzyme specificity towards different lipid substrates.
Synthesis of para-Nitrophenyl-Docosahexaenoate (this compound)
The synthesis of this compound can be achieved through several standard esterification methods. A common and effective approach involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Experimental Protocol: Synthesis of this compound
Materials:
-
Docosahexaenoic acid (DHA)
-
para-Nitrophenol (pNP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve DHA (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution dropwise to the DHA and p-nitrophenol mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to obtain the pure p-nitrophenyl-docosahexaenoate.
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Enzyme Assays
This compound is primarily used as a substrate to determine the activity of lipases and esterases. The following protocol provides a general framework for such an assay.
Experimental Protocol: Lipase (B570770) Activity Assay using this compound
Materials:
-
This compound stock solution (e.g., 10 mM in isopropanol (B130326) or acetonitrile)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Emulsifying agents (e.g., Triton X-100, gum arabic)
-
Lipase/esterase enzyme solution of unknown concentration
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Substrate Emulsion:
-
Mix the this compound stock solution with the assay buffer containing an emulsifying agent (e.g., 0.5% v/v Triton X-100) to achieve the desired final substrate concentration. The solution should be freshly prepared and vortexed to ensure a stable emulsion.
-
-
Set up the Reaction:
-
In the wells of a 96-well microplate, add a specific volume of the substrate emulsion (e.g., 180 µL).
-
Include control wells with the substrate emulsion but without the enzyme (blank) to account for any non-enzymatic hydrolysis.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add a small volume of the enzyme solution (e.g., 20 µL) to the wells to start the reaction.
-
-
Monitor the Reaction:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank from the rate of the enzyme-containing samples.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (U/mL) = (ΔA/min * V_total) / (ε * l * V_enzyme)
-
Where:
-
ΔA/min is the rate of absorbance change per minute.
-
V_total is the total reaction volume in mL.
-
ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., ~18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm).
-
l is the path length in cm.
-
V_enzyme is the volume of the enzyme solution added in mL.
-
-
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Quantitative Data
The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined by measuring the initial reaction rates at varying substrate concentrations. While specific kinetic data for this compound is not widely published, the following table summarizes representative kinetic data for various lipases with other p-nitrophenyl esters, illustrating the utility of this class of substrates. It is expected that this compound would yield similar data when used to characterize lipases with a preference for long-chain polyunsaturated fatty acids.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) |
| Thermomyces lanuginosus Lipase | p-Nitrophenyl butyrate (B1204436) (pNPB) | 0.83 | 0.95 |
| Thermomyces lanuginosus Lipase | p-Nitrophenyl octanoate (B1194180) (pNPO) | - | 1.1 |
| Thermomyces lanuginosus Lipase | p-Nitrophenyl palmitate (pNPP) | - | 0.18 |
| Pseudomonas aeruginosa Lipase (OML) | p-Nitrophenyl palmitate (pNPP) | 1.27 | 333.33 |
Note: The data presented are from different studies and experimental conditions may vary.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Enzymatic Assay Workflow
Caption: Workflow for a lipase assay using this compound.
Enzymatic Hydrolysis Pathway
Caption: Enzymatic hydrolysis of this compound.
pNPS-DHA: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). para-nitrophenyl (B135317) S-docosahexaenoyl thioester (pNPS-DHA) is a research chemical. All users must consult the official Safety Data Sheet provided by the manufacturer before handling this compound and adhere to all institutional and governmental safety regulations.
Introduction
para-nitrophenyl S-docosahexaenoyl thioester (this compound) is a derivative of docosahexaenoic acid (DHA) with reported anti-allergic properties.[1] Specifically, it has been shown to inhibit the degranulation of RBL-2H3 mast cells with a half-maximal inhibitory concentration (IC50) of 15 µM and to inhibit IgE-dependent passive cutaneous anaphylaxis in mice.[1] This guide provides a summary of the available safety and handling information for this compound, intended for use by professionals in research and drug development.
Chemical and Physical Properties
Limited public information is available regarding the specific physical properties of this compound. The following table summarizes the known data.
| Property | Value | Source |
| CAS Number | 2454246-25-2 | [1] |
| Molecular Formula | C28H36N2O5S | [1] |
| Molecular Weight | 512.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solution in methyl acetate | [1] |
Safety and Handling
A complete, publicly available Safety Data Sheet (SDS) for this compound has not been identified. The information provided by suppliers indicates that the compound should be considered hazardous until more information is available.[2][3] The following guidelines are based on general precautions for handling thioesters, para-nitrophenyl compounds, and the limited information available for this compound.
Hazard Identification
| Hazard | Description |
| Acute Toxicity | Specific data for this compound is unavailable. However, related compounds, para-nitrophenyl esters, may be harmful if swallowed, inhaled, or absorbed through the skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Reactivity | Thioesters can be reactive compounds. Avoid contact with strong oxidizing agents, strong acids, and strong bases. |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts or aerosols may be generated, a respirator may be required. |
Storage and Stability
| Condition | Recommendation |
| Storage Temperature | Store at -20°C. |
| Stability | Stable for at least two years when stored as recommended. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |
First Aid Measures
| Exposure | Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
Experimental Protocols and Workflows
Detailed experimental protocols for the use of this compound are not widely published. The following represents a generalized workflow for an in vitro cell-based assay, such as the mast cell degranulation assay mentioned in the product literature.
Caption: Generalized workflow for an in vitro mast cell degranulation assay.
Biological Activity and Signaling Pathways
This compound has been shown to inhibit IgE-dependent mast cell degranulation.[1] This process is a key event in allergic and inflammatory responses. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a complex signaling cascade, leading to the release of inflammatory mediators. The exact mechanism of this compound is not elucidated, but it is presumed to interfere with this pathway.
Caption: IgE-mediated mast cell degranulation pathway and presumed inhibition by this compound.
References
An In-depth Technical Guide to the Stability and Storage of p-Nitrophenyl Succinate-Docosahexaenoic Acid (pNPS-DHA)
Disclaimer: No direct stability, storage, or experimental data for a compound specifically named "pNPS-DHA" has been found in publicly available scientific literature. This guide has been developed by extrapolating information from studies on docosahexaenoic acid (DHA), its various esterified forms, and other related p-nitrophenyl esters. The term "this compound" is interpreted as a conjugate of p-nitrophenyl succinate (B1194679) and docosahexaenoic acid. The information presented herein should be regarded as a foundational guideline for researchers, scientists, and drug development professionals. Empirical validation is strongly recommended for the specific this compound conjugate .
Introduction
Docosahexaenoic acid (DHA) is a long-chain polyunsaturated omega-3 fatty acid, crucial for various physiological functions. Its high degree of unsaturation, however, renders it susceptible to oxidative degradation, which can compromise its therapeutic efficacy and lead to the formation of potentially harmful byproducts. Esterification of DHA is a common strategy to enhance its stability. This guide focuses on the putative compound p-nitrophenyl succinate-docosahexaenoic acid (this compound), providing a comprehensive overview of its likely stability profile, recommended storage conditions, and methodologies for its assessment.
Chemical Structure and Postulated Degradation Pathway
The chemical structure of this compound is presumed to involve an ester linkage between the hydroxyl group of DHA and one of the carboxylic acid groups of p-nitrophenyl succinate. The primary degradation pathway for this compound is anticipated to be oxidation of the polyunsaturated DHA backbone.
Caption: Postulated oxidative degradation pathway of the DHA moiety in this compound.
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, oxygen, and the presence of pro-oxidants or antioxidants. The following table summarizes the expected stability under various conditions, based on data for DHA and its esters.
| Parameter | Condition | Expected Stability of this compound | Rationale |
| Temperature | -20°C | High | Recommended for long-term storage of p-nitrophenyl esters and DHA to minimize oxidation.[1][2] |
| 4°C | Moderate | Suitable for short-term storage; some degradation may occur over weeks to months. | |
| Ambient (20-25°C) | Low | Significant degradation expected, especially over extended periods. | |
| Elevated (>40°C) | Very Low | Rapid degradation is highly probable.[3] | |
| Light | Dark | High | Protection from light is crucial to prevent photo-oxidation. |
| Exposed to UV/Visible Light | Very Low | Light can initiate and accelerate oxidative degradation.[3] | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Exclusion of oxygen is a primary method for preserving polyunsaturated fatty acids. |
| Air (Oxygen) | Low to Moderate | Oxygen is a key reactant in the oxidative degradation pathway.[3] | |
| pH | Neutral (pH 7) | Moderate | Stability is generally higher around neutral pH. |
| Acidic/Alkaline | Low | Extreme pH can catalyze the hydrolysis of the ester linkages. | |
| Presence of Metals | Absent | High | |
| Present (e.g., Fe, Cu) | Very Low | Metal ions can act as catalysts for the formation of free radicals and the decomposition of hydroperoxides.[3] |
Recommended Storage and Handling Conditions
Based on the extrapolated stability profile, the following storage and handling conditions are recommended for this compound to ensure its integrity.
| Condition | Recommendation |
| Long-term Storage (> 1 month) | Store at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in a dark location. |
| Short-term Storage (< 1 month) | Store at 2-8°C under an inert atmosphere and protected from light. |
| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture. Handle under an inert atmosphere whenever possible. Use clean, metal-free spatulas and glassware. Avoid exposure to direct sunlight or strong artificial light. |
| Solvents | If in solution, use deoxygenated solvents. Store solutions at low temperatures and use promptly. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should include methods to monitor the degradation of the parent compound and the appearance of degradation products.
References
Unraveling the Neuroprotective Potential of Docosahexaenoic Acid (DHA) through Phosphatidylserine-Dependent Signaling: A Technical Whitepaper
A Note on Terminology: The term "pNPS-DHA" is not a standard recognized identifier in peer-reviewed scientific literature. This technical guide interprets the user's query to explore the theoretical applications of Docosahexaenoic Acid (DHA) as they relate to its profound influence on p hosphatidyls erine (PS)-dependent n europrotective s ignaling. This interpretation is based on the robust scientific evidence linking DHA's beneficial effects in the nervous system to its modulation of PS-dependent pathways.
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the core theoretical applications of DHA in neuroprotection, with a focus on its modulation of phosphatidylserine-dependent signaling pathways.
Executive Summary
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of neuronal cell membranes and plays a pivotal role in brain development and function.[1][2] A significant body of research indicates that DHA exerts potent neuroprotective effects by modulating specific intracellular signaling cascades. A core mechanism underlying these effects is the DHA-mediated enrichment of phosphatidylserine (B164497) (PS) in neuronal membranes. This alteration in membrane composition facilitates the translocation and activation of key survival kinases, including Akt, Raf-1, and Protein Kinase C (PKC).[1][3] The theoretical applications of leveraging this DHA-PS signaling axis are vast, ranging from therapeutic strategies for neurodegenerative diseases to enhancing neuronal resilience against ischemic or oxidative stress. This document will explore these applications, the underlying signaling pathways, and the experimental frameworks used to investigate them.
Core Theoretical Applications
The primary theoretical application of DHA in the context of PS-dependent signaling is the enhancement of neuronal survival and function . By promoting the accumulation of PS in the plasma membrane, DHA provides a critical platform for the activation of pro-survival signaling pathways, which has significant implications for:
-
Neuroprotection in Neurodegenerative Diseases: Conditions such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. By bolstering PS-dependent activation of survival kinases like Akt, DHA could theoretically mitigate apoptotic processes and protect neurons from damage.
-
Ameliorating Ischemic Brain Injury: During events like stroke, neurons are subjected to extreme stress, often leading to cell death. The DHA-PS axis can enhance neuronal resilience by ensuring the robust activation of survival signals even when growth factor signaling (e.g., PIP3) is limited.[1]
-
Promoting Neurodevelopment: The signaling pathways influenced by DHA and PS, including the CREB and WNT pathways, are fundamental to neurogenesis, synaptogenesis, and neurite outgrowth.[3][4] Targeted modulation of these pathways with DHA could be a strategy to support healthy brain development and repair.
-
Anti-inflammatory Effects: DHA and its metabolites have well-documented anti-inflammatory properties.[5] This is partly achieved by modulating signaling pathways that are also influenced by membrane composition, such as those involving G-protein coupled receptors like GPR120 and transcription factors like NF-κB and PPARγ.[5][6]
Quantitative Data Summary
While the provided literature is largely descriptive of the mechanisms, the following table summarizes the key molecular interactions and their functional outcomes, providing a semi-quantitative framework for understanding the impact of DHA.
| Parameter | Effect of DHA Supplementation | Key Signaling Molecules Involved | Functional Outcome |
| Membrane Composition | ↑ Phosphatidylserine (PS) | N/A | Enhanced membrane fluidity and signaling platforms |
| Kinase Activation | ↑ p-Akt, ↑ p-Raf-1, ↑ p-PKC | Akt, Raf-1, PKC, PDK1, mTORC2 | ↑ Neuronal Survival, ↓ Apoptosis |
| Transcription Factors | ↑ CREB, ↑ WNT, ↓ NF-κB | CREB, β-catenin, NF-κB | ↑ Neurogenesis, ↑ Synaptogenesis, ↓ Inflammation |
| Metabolite Production | ↑ Neuroprotectin D1 (NPD1) | 15-LOX | ↑ Anti-inflammatory, ↑ Anti-apoptotic |
| Gene Expression | ↑ Bcl-2, ↓ BAX, BAD, BID, BIK | Bcl-2 family proteins | ↓ Apoptosis |
Key Signaling Pathways
DHA's enrichment of membrane PS is a critical upstream event that triggers several pro-survival signaling cascades.
PS-Dependent Kinase Activation
The increased concentration of anionic PS in the inner leaflet of the plasma membrane acts as an electrostatic anchor for various signaling proteins. This facilitates their translocation from the cytosol to the membrane, a prerequisite for their activation.
Caption: DHA increases membrane PS, facilitating the recruitment and activation of pro-survival kinases.
DHA Metabolite Signaling
DHA is also a precursor to potent bioactive lipid mediators, such as Neuroprotectin D1 (NPD1), which have significant anti-inflammatory and anti-apoptotic properties.[7]
Caption: Enzymatic conversion of DHA to Neuroprotectin D1 (NPD1) promotes cell survival.
Experimental Protocols
The following are detailed methodologies for key experiments designed to elucidate the neuroprotective effects of DHA mediated by PS-dependent signaling.
Protocol: Assessment of Kinase Activation via Western Blot
Objective: To quantify the effect of DHA treatment on the phosphorylation (activation) of Akt, Raf-1, and PKC in neuronal cells under oxidative stress.
Methodology:
-
Cell Culture: Culture human iPSC-derived neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in standard culture medium.
-
DHA Treatment: Supplement the culture medium with DHA (e.g., 0-50 µM) for 24-48 hours. Include a vehicle control (e.g., ethanol).
-
Induction of Stress: Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the culture medium for a defined period (e.g., 6 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-Raf-1 (Ser338)
-
Total Raf-1
-
Phospho-PKC (pan-βII Ser660)
-
Total PKC
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each kinase.
Caption: Experimental workflow for assessing protein phosphorylation via Western blot.
Protocol: Analysis of Neurite Outgrowth
Objective: To assess the effect of DHA on neuronal differentiation and connectivity.
Methodology:
-
Cell Culture: Plate human iPSC-derived neural progenitor cells (NPCs) on Matrigel-coated plates in differentiation medium.
-
DHA Treatment: Treat the differentiating neurons with various concentrations of DHA (e.g., 0-50 µM).
-
Live-Cell Imaging: Place the culture plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Image Acquisition: Acquire phase-contrast images every 2-4 hours for a period of 72 hours.
-
Data Analysis:
-
Use an automated neurite tracing software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length and branching.
-
Measure the total neurite length per neuron and the number of primary neurites and branch points.
-
Compare the results across different DHA concentrations and time points.
-
Conclusion and Future Directions
The theoretical applications of DHA, centered on its ability to enrich neuronal membranes with phosphatidylserine, represent a promising frontier in neuroscience and drug development. The PS-dependent activation of critical survival kinases provides a robust mechanism for protecting neurons against a variety of stressors and promoting healthy development. Future research should focus on elucidating the precise molecular interactions at the membrane-protein interface and exploring synergistic therapeutic strategies that combine DHA with other neuroprotective agents. The development of novel lipid-based drug delivery systems could further enhance the targeted delivery of DHA to the central nervous system, maximizing its therapeutic potential.
References
- 1. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Application Notes and Protocols for Utilizing DHA-Loaded Nanoparticle Systems (pNPS-DHA) in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the central nervous system. Its involvement in vital cellular functions, including signaling, inflammation, and apoptosis, has made it a significant subject of research in cell biology and drug development. However, the therapeutic application of free DHA in cell culture can be limited by its poor water solubility and susceptibility to oxidation. To overcome these challenges, various nanoparticle-based delivery systems (NPS) have been developed to enhance the stability, bioavailability, and cellular uptake of DHA. These "pNPS-DHA" formulations offer a promising approach for investigating the multifaceted roles of DHA in cellular processes. This document provides detailed application notes and protocols for the use of DHA-loaded nanoparticle systems in cell culture studies.
Mechanism of Action
DHA's biological effects are multifaceted. A primary mechanism involves its incorporation into the phospholipids (B1166683) of the cell membrane, leading to an enrichment of phosphatidylserine (B164497) (PS). This alteration in membrane composition facilitates the translocation and activation of several key signaling kinases, including Akt, Raf-1, and Protein Kinase C (PKC). These kinases are integral to cell survival, proliferation, and differentiation. By modulating these pathways, DHA exerts neuroprotective and anti-inflammatory effects.[1][2]
When delivered via nanoparticles, DHA's cellular uptake and intracellular trafficking can be significantly altered. For instance, low-density lipoprotein (LDL)-DHA nanoparticles direct DHA through the endolysosomal pathway. This unique route of delivery can induce specific cell death pathways, such as ferroptosis in cancer cells, by perturbing the cellular redox balance.[2] Nanoparticle delivery can also enhance the permeability of biological barriers, such as the blood-brain barrier, in in-vivo models, a principle that is actively being investigated for therapeutic applications.[3][4]
Quantitative Data Presentation
The following tables summarize quantitative data on various DHA-loaded nanoparticle systems and their effects in cell culture studies.
Table 1: Characteristics of DHA-Loaded Nanoparticle Systems
| Nanoparticle System | Composition | Size (nm) | Encapsulation Efficiency (%) | Reference |
| Polylactic acid (PLA) and Chitosan | PLA, Chitosan | ~200 | 80.45 | [5] |
| Zein/Poly (lactic-co-glycolic acid) | Zein, PLGA | ~250 | 84.6 | [5] |
| Low-Density Lipoprotein (LDL) | Reconstituted LDL | 18-25 | High (payload dependent) | [1][2] |
| Solid Lipid Nanoparticles (SLN) | Lecithin (B1663433), Glycerol (B35011) monostearate, TPGS, Tween 20 | 102.2 ± 7.3 | >90 | [6] |
| Silver Nanoparticles (AgNPs) | Silver, DHA | ~24 | 97.67 | [7][8] |
Table 2: Effects of this compound in Cell Culture Models
| Cell Line | Nanoparticle System | DHA Concentration | Effect | Reference |
| Hepatocellular Carcinoma (H4IIE, PLC/PRF/5, HepG2) | LDL-DHA | IC50: 5.0-28.7 µM | Induction of ferroptotic cell death, increased lipid peroxidation. | [2] |
| Human Endothelial Cells (hCMEC/d3) | Transferrin-conjugated phospholipid nanoparticles | 5-15% (w/w) | Enhanced cellular uptake of co-delivered drug (darunavir), low cytotoxicity. | [3][4] |
| Human Adenocarcinoma (HCT116) | PLGA nanoparticles | 0.75-1.5 µM | Marked inhibition of cell viability when co-loaded with docetaxel. | [9] |
| B16-F10 Murine Melanoma | Solid Lipid Nanoparticles | Not specified | Increased cytotoxicity compared to free DHA-dFdC. | [6] |
Experimental Protocols
Protocol 1: Preparation of DHA-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for preparing a solid lipid nanoparticle formulation of a DHA-conjugated drug.[6]
Materials:
-
Lecithin
-
Glycerol monostearate
-
D-α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS)
-
Tween 20
-
Docosahexaenoic acid (DHA)
-
Deionized water
-
Probe sonicator
-
Lyophilizer
Procedure:
-
Prepare the oil phase by melting a mixture of lecithin and glycerol monostearate at 70°C.
-
Dissolve DHA in the molten lipid mixture.
-
Prepare the aqueous phase by dissolving TPGS and Tween 20 in deionized water and heating to 70°C.
-
Add the hot aqueous phase to the hot oil phase and emulsify using a high-speed homogenizer.
-
Sonicate the resulting emulsion using a probe sonicator to reduce the particle size.
-
Cool the nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.
-
For long-term storage, the SLN dispersion can be lyophilized.
Protocol 2: In Vitro Cytotoxicity Assay of this compound
This protocol describes a general method for assessing the cytotoxic effects of DHA-loaded nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
DHA-loaded nanoparticles (this compound)
-
Control nanoparticles (without DHA)
-
Phosphate-buffered saline (PBS)
-
MTS assay kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of the this compound and control nanoparticles in complete cell culture medium.
-
Remove the medium from the cells and replace it with the nanoparticle-containing medium. Include wells with medium only (blank) and cells with medium but no nanoparticles (negative control).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
Protocol 3: Cellular Uptake of this compound using Fluorescence Microscopy
This protocol outlines a method to visualize the cellular uptake of fluorescently labeled DHA-loaded nanoparticles.
Materials:
-
Cells of interest cultured on glass coverslips in a petri dish or multi-well plate.
-
Fluorescently labeled this compound (e.g., incorporating a fluorescent lipid).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (4% in PBS) for fixing.
-
DAPI solution for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Treat the cells with fluorescently labeled this compound in complete medium for the desired time (e.g., 4 hours).
-
Wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with a drop of mounting medium containing DAPI.
-
Visualize the cellular uptake of the nanoparticles using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of DHA delivered by nanoparticles.
Caption: General experimental workflow for this compound in cell culture.
Caption: Rationale for using this compound in cell culture studies.
References
- 1. Docosahexaenoic acid-loaded nanoparticles: A state-of-the-art of preparation methods, characterization, functionality, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Density Lipoprotein Docosahexaenoic Acid Nanoparticles Induce Ferroptotic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Incorporation of docosahexaenoic acid (DHA) enhances nanodelivery of antiretroviral across the blood-brain barrier for treatment of HIV reservoir in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic Acid Delivery Systems, Bioavailability, Functionality, and Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A solid lipid nanoparticle formulation of 4-(N)-docosahexaenoyl 2', 2'-difluorodeoxycytidine with increased solubility, stability, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of docosahexaenoic acid-loaded silver nanoparticles for improving endothelial dysfunctions in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for p-Nitrophenyl-Docosahexaenoate (pNP-DHA) in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of chromogenic substrates is a cornerstone of enzyme activity assays, providing a simple and reliable method for quantifying enzyme kinetics and for high-throughput screening of potential inhibitors. p-Nitrophenyl (pNP) esters are a well-established class of substrates for various hydrolytic enzymes, including lipases and esterases. Upon enzymatic cleavage of the ester bond, the colorless pNP-ester substrate releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm.
This document provides detailed application notes and protocols for the use of p-nitrophenyl-docosahexaenoate (pNP-DHA), a synthetic chromogenic substrate, in the activity assays of enzymes that metabolize docosahexaenoic acid (DHA). DHA is a critical omega-3 fatty acid involved in numerous physiological processes, particularly in the brain and retina. Enzymes that regulate DHA metabolism are significant targets for drug discovery in various therapeutic areas, including neurodegenerative diseases and inflammation. The pNP-DHA assay offers a direct and continuous method to study these enzymes.
Principle of the Assay
The enzymatic assay using pNP-DHA is based on the hydrolysis of the ester bond linking DHA to a p-nitrophenyl group. This reaction is catalyzed by enzymes with lipase (B570770) or esterase activity that recognize DHA as a substrate. The release of p-nitrophenol leads to an increase in absorbance at 405-410 nm, which is directly proportional to the enzyme's activity.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for enzymes that process DHA.
-
High-Throughput Screening (HTS): Screening of compound libraries to identify potential inhibitors or activators of DHA-metabolizing enzymes.
-
Drug Development: Characterization of the potency and mechanism of action of lead compounds targeting specific lipases or esterases.
-
Substrate Specificity Studies: Comparing the activity of an enzyme towards pNP-DHA with other p-nitrophenyl fatty acid esters to determine its substrate preference.[1]
Quantitative Data Summary
The following table summarizes typical kinetic parameters for various lipases using different p-nitrophenyl esters. While specific data for pNP-DHA is not widely published, these values provide a useful reference for expected enzyme activities.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg protein) | Reference |
| Thermomyces lanuginosus (Wild Type) | p-Nitrophenyl acetate | - | 0.42 | [1] |
| Thermomyces lanuginosus (Wild Type) | p-Nitrophenyl butyrate | - | 0.95 | [1] |
| Thermomyces lanuginosus (Wild Type) | p-Nitrophenyl octanoate | - | 1.1 | [1] |
| Thermomyces lanuginosus (Wild Type) | p-Nitrophenyl dodecanoate | - | 0.78 | [1] |
| Thermomyces lanuginosus (Wild Type) | p-Nitrophenyl palmitate | - | 0.18 | [1] |
| Kocuria flava Y4 | p-Nitrophenyl acetate | 4.625 | 125 µmol/min/mg | [2] |
Note: U = µmol of product formed per minute.
Experimental Protocols
I. General Assay Protocol for Lipase/Esterase Activity using pNP-DHA
This protocol provides a general method for measuring the activity of enzymes that hydrolyze pNP-DHA in a 96-well plate format, suitable for spectrophotometric analysis.
Materials:
-
p-Nitrophenyl-docosahexaenoate (pNP-DHA)
-
Enzyme preparation (purified or cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100)
-
Solvent for substrate (e.g., isopropanol (B130326) or ethanol)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
pNP-DHA Stock Solution: Prepare a 10 mM stock solution of pNP-DHA in isopropanol. Store at -20°C, protected from light.
-
Enzyme Solution: Dilute the enzyme preparation to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
p-Nitrophenol Standard Curve: Prepare a series of dilutions of p-nitrophenol (0 to 200 µM) in Assay Buffer from a 10 mM stock solution to generate a standard curve.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the enzyme solution to the sample wells. For the blank (no enzyme control), add 10 µL of Assay Buffer.
-
To initiate the reaction, add 40 µL of the pNP-DHA working solution to each well. The final concentration of the substrate will need to be optimized, but a starting point of 1 mM is recommended.
-
The final reaction volume is 100 µL.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Use the molar extinction coefficient of p-nitrophenol under the assay conditions (can be determined from the p-nitrophenol standard curve) to convert the rate of change in absorbance to the rate of product formation (µmol/min).
-
Calculate the specific activity of the enzyme (U/mg protein).
-
II. Protocol for High-Throughput Screening of Enzyme Inhibitors
This protocol is adapted for screening compound libraries for inhibitors of pNP-DHA hydrolysis.
Procedure:
-
Follow the general assay protocol with the following modifications:
-
In separate wells, add a small volume (e.g., 1 µL) of the test compound dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at room temperature before adding the pNP-DHA substrate.
-
Initiate the reaction by adding the substrate and measure the activity as described above.
-
Calculate the percent inhibition for each compound relative to the vehicle control.
Diagrams
References
Application Notes and Protocols for In Vivo Administration of pNPS-DHA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a synthesis of information regarding polymer nanoparticles (pNPS) as a delivery vehicle and the known biological activities of docosahexaenoic acid (DHA). As of the last update, no direct experimental studies on the in vivo administration of a combined pNPS-DHA formulation have been published. Therefore, the following content is provided as a theoretical framework and a guide for researchers interested in exploring this novel therapeutic approach. The protocols are suggestions based on existing methodologies for pNPS-based delivery and should be optimized for specific experimental needs.
Principle and Rationale
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is crucial for brain development and function.[1][2] Its neuroprotective and anti-inflammatory effects are well-documented.[1][2][3][4] However, its therapeutic efficacy can be limited by bioavailability and targeted delivery. Polymer nanoparticles (pNPS) are emerging as a versatile platform for the in vivo delivery of therapeutic payloads, including genetic material.[5][6] The rationale for encapsulating DHA within pNPS is to:
-
Enhance Bioavailability: Protect DHA from degradation and premature metabolism.
-
Improve Targeting: Modify the surface of pNPS to target specific tissues or cells, such as inflamed neural tissue.
-
Sustain Release: Control the release kinetics of DHA to maintain therapeutic concentrations over a prolonged period.
This combination holds potential for therapeutic applications in neuroinflammatory disorders, neurodegenerative diseases, and other conditions where the anti-inflammatory and neuroprotective properties of DHA are beneficial.
Potential Applications
The in vivo administration of this compound could be investigated in various preclinical models, including:
-
Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis models to assess neuroprotection.
-
Ischemic Stroke: Models of cerebral ischemia to evaluate the potential to reduce infarct volume and improve neurological outcomes.
-
Traumatic Brain Injury (TBI): To assess the reduction of secondary injury cascades, such as inflammation and apoptosis.
-
Inflammatory Conditions: Models of rheumatoid arthritis or inflammatory bowel disease to explore the systemic anti-inflammatory effects.[3]
Signaling Pathways of DHA
DHA exerts its biological effects through multiple signaling pathways. A key mechanism involves its incorporation into neuronal cell membranes, leading to an increase in phosphatidylserine (B164497) (PS).[1][2][4][7] This alteration in membrane composition facilitates the translocation and activation of several key protein kinases, promoting cell survival and reducing apoptosis.[1][4] Additionally, DHA and its metabolites can modulate inflammatory responses through various receptors and transcription factors.[3][8]
References
- 1. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of docosahexaenoic acid in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for p-Nitrophenyl-Docosahexaenoate (pNP-DHA) as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of p-nitrophenyl-docosahexaenoate (pNP-DHA) as a chromogenic substrate for the kinetic analysis of specific enzymes. Given that docosahexaenoic acid (DHA) is a crucial omega-3 fatty acid, pNP-DHA serves as a valuable tool for studying enzymes involved in its metabolism, such as lipases, esterases, and certain thiolases.
The fundamental principle of this assay is the enzymatic hydrolysis of the pNP-DHA ester bond. This reaction releases p-nitrophenol (pNP), which, under alkaline conditions, forms the yellow-colored p-nitrophenolate anion. The rate of formation of this anion can be monitored spectrophotometrically, providing a direct measure of enzyme activity.
Target Enzymes
pNP-DHA is a suitable substrate for a range of enzymes that exhibit hydrolytic activity towards long-chain fatty acid esters. The primary enzymes of interest include:
-
Lipases (EC 3.1.1.3): These enzymes catalyze the hydrolysis of triglycerides and other fatty acid esters. Lipases are of significant interest in drug development for conditions such as obesity and metabolic disorders.
-
Esterases (EC 3.1.1.1): This broad class of enzymes hydrolyzes ester bonds. Specific esterases may show activity towards long-chain fatty acid esters like pNP-DHA.
-
Thiolase OleA: A unique thiolase enzyme involved in the biosynthesis of hydrocarbons and β-lactones in bacteria. OleA has been shown to hydrolyze p-nitrophenyl alkanoates, making pNP-DHA a potential substrate for screening and characterization of OleA and its homologs.[1][2][3]
Data Presentation
Table 1: General Assay Conditions for Lipase/Esterase Activity using pNP-DHA
| Parameter | Recommended Range | Typical Value | Notes |
| Substrate (pNP-DHA) Concentration | 50 µM - 1 mM | 200 µM | The optimal concentration should be determined empirically by performing a substrate titration to determine the Km. |
| Enzyme Concentration | Variable | To be determined | Should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. |
| Buffer System | Phosphate, Tris-HCl | 50 mM Tris-HCl | The choice of buffer and pH is critical and depends on the optimal pH for the specific enzyme being studied.[4] |
| pH | 7.0 - 9.0 | 8.0 | Lipases are often active in slightly alkaline conditions. The pH should be optimized for each enzyme.[4] |
| Temperature | 25°C - 40°C | 37°C | The optimal temperature for the enzyme should be used. |
| Wavelength for Detection | 400 nm - 415 nm | 410 nm | For monitoring the formation of the p-nitrophenolate anion. |
| Reaction Time | 5 - 30 minutes | 15 minutes | The reaction should be monitored in the initial linear phase. |
| Solvent for pNP-DHA Stock | Isopropanol, Acetonitrile | Isopropanol | Due to the hydrophobicity of DHA, an organic solvent is required to prepare the stock solution. |
| Emulsifier/Detergent | Triton X-100, Sodium Deoxycholate | 5 mM Sodium Deoxycholate | May be required to solubilize the hydrophobic substrate in the aqueous assay buffer.[4] |
Table 2: Kinetic Parameters for Enzyme Activity with pNP Esters (Representative Data)
| Enzyme | Substrate | Km (mM) | Vmax (U/mL) | Source Organism |
| Purified OML Lipase | p-nitrophenyl palmitate | 1.27 | 333.33 | Not Specified |
| Yarrowia lipolytica Lipase | p-nitrophenyl butyrate | Not Specified | Linear range 0.05-1.60 | Yarrowia lipolytica ATCC 9773 |
Note: The kinetic parameters for pNP-DHA will need to be determined experimentally for each specific enzyme.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Lipase/Esterase Activity using pNP-DHA
This protocol describes a method for determining the activity of lipases or esterases using pNP-DHA in a 96-well microplate format.
Materials:
-
pNP-DHA substrate
-
Purified enzyme or biological sample containing the enzyme
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Isopropanol
-
Sodium deoxycholate
-
Microplate reader capable of measuring absorbance at 410 nm
-
96-well, flat-bottomed microplate
-
p-Nitrophenol (for standard curve)
Procedure:
-
Preparation of Reagents:
-
pNP-DHA Stock Solution (10 mM): Dissolve the appropriate amount of pNP-DHA in isopropanol. Store at -20°C, protected from light.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Emulsion: Prepare a working solution of the substrate by adding the pNP-DHA stock solution to the assay buffer containing 5 mM sodium deoxycholate. The final concentration of pNP-DHA should be in the desired range (e.g., 200 µM). The solution may require sonication or vortexing to form a stable emulsion.
-
Enzyme Solution: Dilute the enzyme sample to the desired concentration in the assay buffer.
-
p-Nitrophenol Standard Curve: Prepare a series of dilutions of p-nitrophenol (0-200 µM) in the assay buffer.
-
-
Assay Protocol:
-
Add 180 µL of the substrate emulsion to each well of the 96-well microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
For the blank, add 20 µL of the assay buffer instead of the enzyme solution.
-
Immediately measure the absorbance at 410 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance of the p-nitrophenol standards against their concentrations to generate a standard curve.
-
Calculate the rate of the enzymatic reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of reaction to the concentration of p-nitrophenol released per minute using the standard curve.
-
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: In Vitro Assay for Thiolase OleA Activity using pNP-DHA
This protocol is adapted for the screening and characterization of the thiolase enzyme OleA.[1][2]
Materials:
-
pNP-DHA substrate
-
Purified OleA enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
Isopropanol
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
pNP-DHA Stock Solution (10 mM): Dissolve pNP-DHA in isopropanol.
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Substrate Solution: Prepare a working solution of pNP-DHA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 500 µM).
-
-
Assay Protocol:
-
In a microcuvette or a well of a microplate, add the assay buffer and the substrate solution.
-
Pre-incubate at the desired temperature.
-
Initiate the reaction by adding a small volume of the purified OleA enzyme.
-
Monitor the increase in absorbance at 410 nm over time.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation as described in Protocol 1.
-
This assay can be used to screen for OleA activity in different bacterial lysates or to characterize the substrate specificity of purified OleA with various pNP-fatty acid esters.
-
Visualizations
Caption: General reaction scheme for the enzymatic hydrolysis of pNP-DHA.
References
Application Notes and Protocols for pNPS-DHA and DHA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction and Important Note on pNPS-DHA
Docosahexaenoic acid (DHA) is a critical omega-3 polyunsaturated fatty acid (PUFA) essential for brain development and function. Its deficiency is linked to various neurological disorders, and supplementation has shown promise in preclinical models of neurodegeneration, inflammation, and cognitive decline.[1] Researchers often utilize various chemical forms of DHA to enhance its stability, bioavailability, or to probe biological systems.
One such form is para-nitrophenyl-docosahexaenoate (this compound). It is crucial for researchers to understand that there is no available scientific literature detailing the in vivo administration or dosage of this compound in animal models. The para-nitrophenyl (B135317) (pNP) ester form of fatty acids is widely used in biochemistry as a laboratory reagent, not as a therapeutic agent for in vivo studies. The pNP group serves as a chromogenic leaving group, allowing for the spectrophotometric measurement of esterase or lipase (B570770) activity.[2][3][4][5][6][7] When an enzyme cleaves the ester bond, it releases p-nitrophenol, which is yellow and can be quantified to determine the rate of the enzymatic reaction.
Therefore, this document is structured into two main sections:
-
Section 2.0: Protocols for the intended use of this compound as a substrate in in vitro enzyme assays.
-
Section 3.0: A comprehensive guide with application notes, dosage tables, and protocols for the in vivo administration of DHA (in its common forms like free fatty acid, ethyl ester, or as part of fish oil/algal oil) in animal models, based on extensive published research. This section is provided to address the underlying interest in the biological effects of DHA.
Application and Protocol for this compound in In Vitro Assays
Principle of Use
This compound is an effective substrate for colorimetric assays designed to measure the activity of enzymes such as lipases and esterases. The enzyme-catalyzed hydrolysis of the this compound ester bond releases DHA and p-nitrophenol. The reaction is monitored by measuring the increase in absorbance at approximately 400-405 nm, which corresponds to the formation of the chromogenic p-nitrophenolate ion under alkaline conditions.[5][7]
Experimental Protocol: Esterase/Lipase Activity Assay
This protocol provides a general framework for using this compound to measure enzyme activity. Researchers should optimize concentrations and conditions for their specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Purified enzyme or cell/tissue lysate containing the enzyme of interest
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0 (pH should be optimized for the specific enzyme)
-
Solvent for substrate: e.g., DMSO or isopropanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in a suitable organic solvent like DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture. A typical 200 µL reaction might consist of:
-
170 µL of Assay Buffer
-
10 µL of this compound working solution (diluted from stock in assay buffer to achieve the desired final concentration, e.g., 0.1-1 mM).
-
Note: It is important to run a control without the enzyme to measure the rate of spontaneous, non-enzymatic hydrolysis of the substrate.[5]
-
-
Enzyme Addition: Add 20 µL of the enzyme solution (or lysate) to the wells to initiate the reaction. The final enzyme concentration should be in its linear range.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).
-
Data Acquisition: Measure the absorbance at 405 nm every 30-60 seconds for a period of 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Subtract the rate of the non-enzymatic hydrolysis (from the control wells) from the rates of the enzyme-containing wells.
-
Convert the rate from ΔAbs/min to µmol/min/mg of protein using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for p-nitrophenol at the specific pH of the assay.
-
Application Notes and Protocols for DHA in Animal Models
This section provides a guide for the in vivo use of DHA, which is the biologically active molecule of interest for therapeutic studies.
Data Presentation: DHA Dosage in Animal Models
The following tables summarize dosages of DHA used in various rodent models, extracted from peer-reviewed literature. Dosages are highly variable and depend on the animal model, route of administration, and research question.
Table 1: Oral Administration of DHA in Mouse Models
| Animal Model | Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Alzheimer's Disease | 5xFAD Transgenic | ~10 mg/kg | Intranasal (Nanovectorized) | 7 days | Improved cognitive function | [8] |
| Parkinson's Disease | Thy1-αSyn | ~0.8 g/kg/day (in diet) | Dietary | Up to 12 months | Neuroprotection of enteric dopaminergic neurons | [9] |
| Complex Regional Pain Syndrome | Swiss | 450 mg/kg/day (DHA) | Intragastric (i.g.) | 30 days (preventive) | Reduced hyperalgesia and inflammation | [10] |
| Depression | C57BL/6J | Not specified, dietary | Dietary | 50 days | Antidepressant properties, affected HPA axis | [11] |
| Particle-induced Inflammation | Balb/c | 1% DHA in diet | Dietary | 5 weeks | Reduced pro-inflammatory markers | [12] |
| Prenatal Stress | SERT-KO & WT | Not specified, dietary | Dietary (Maternal) | Perinatal | Rescued certain autistic-like behaviors | [13] |
Table 2: Oral Administration of DHA in Rat Models
| Animal Model | Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Acute Inflammation | Albino | 120, 240, or 360 mg/ml (with EPA) | Oral | Single Dose | Dose-dependent reduction in paw edema | [2] |
| Postnatal Growth Restriction | Not specified | Low dose: 0.01% in diet; High dose: 0.1% in diet | Dietary (Maternal) | Not specified | Increased serum DHA levels | [14] |
| General Bioavailability | Sprague Dawley | Low dose: 88.6 mg/kg; High dose: 265.7 mg/kg | Oral Gavage | Single Dose | Assessed plasma concentration over 24h | [15] |
Experimental Protocols for DHA Administration
The following are representative protocols for common administration routes. Researchers must adapt these protocols to their specific experimental design and adhere to all institutional animal care and use guidelines.
Oral gavage ensures a precise dose is delivered directly to the stomach.
Materials:
-
DHA formulation (e.g., DHA-rich oil, DHA ethyl ester)
-
Vehicle (e.g., corn oil, saline with emulsifier)
-
Animal feeding needles (gavage needles) appropriate for the animal's size (e.g., 20-22 gauge for mice)
-
Syringes (1 mL)
Procedure:
-
Animal Handling: Gently restrain the mouse or rat, ensuring the head and body are held in a straight line to facilitate passage of the needle.
-
Dose Preparation: Prepare the DHA solution in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. A common daily dose for a mouse might be 1.5 g/kg.[10]
-
Gavage Needle Measurement: Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Administration:
-
Moisten the tip of the needle with vehicle or water.
-
Gently insert the needle into the side of the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and reposition.
-
Slowly depress the syringe plunger to deliver the solution.
-
Gently remove the needle.
-
-
Monitoring: Monitor the animal for a short period after administration for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
This method is less stressful for long-term studies but offers less control over the exact daily dose consumed by each animal.
Materials:
-
Standard rodent chow
-
DHA-rich oil or microencapsulated DHA powder
-
Food mixer
Procedure:
-
Diet Formulation:
-
Determine the target concentration of DHA in the diet (e.g., % of total weight or g/kg of chow). For example, a diet might be formulated to contain 7.20 g/kg of DHA.[9]
-
If using an oil, it can be mixed directly into the standard chow. To ensure even distribution, the oil can be first mixed with a small portion of the powdered chow, which is then progressively mixed with the remaining chow.
-
If using a powder, it can be mixed evenly with the powdered chow before pelleting.
-
-
Diet Preparation: Commercial vendors can prepare custom diets to ensure homogeneity and stability. If preparing in-house, mix thoroughly and store at 4°C in airtight, light-protected containers to prevent oxidation. Prepare fresh diets regularly.
-
Administration:
-
Provide the specially formulated chow to the animals ad libitum.
-
House animals individually or in small groups to monitor food intake.
-
Measure food consumption regularly (e.g., daily or weekly) to estimate the average dose of DHA consumed per animal.
-
-
Control Group: The control group should receive a diet with an identical composition, but with a control oil (e.g., corn oil, soybean oil) instead of the DHA supplement to match the caloric content.
Visualization of Pathways and Workflows
Diagram: Simplified DHA Signaling Pathway in Neuroprotection
DHA is known to exert neuroprotective and anti-inflammatory effects through multiple mechanisms, including the modulation of signaling cascades and the production of specialized pro-resolving mediators (SPMs) like resolvins and protectins.
Caption: Simplified signaling cascade of DHA leading to neuroprotection.
Diagram: General Experimental Workflow for In Vivo Compound Testing
This diagram outlines a typical workflow for evaluating a compound like DHA in an animal model of disease.
Caption: General workflow for testing a compound in an animal model.
References
- 1. Health benefits of docosahexaenoic acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Comparative Study about the Neuroprotective Effects of DHA-Enriched Phosphatidylserine and EPA-Enriched Phosphatidylserine against Oxidative Damage in Primary Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pure docosahexaenoic acid can improve depression behaviors and affect HPA axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Maternal Dietary DHA and Prenatal Stress Mouse Model on Autistic-like Behaviors, Lipid Peroxidation Activity, and GABA Expression in Offspring Pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. US8729124B2 - Use of EPA and DHA in secondary prevention - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of p-Nitrophenyl-sulfonyl-Docosahexaenoic Acid (pNPS-DHA) into Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, "p-nitrophenyl-sulfonyl-docosahexaenoic acid (pNPS-DHA)" is not a widely documented compound. Therefore, the following application notes and protocols are presented as a comprehensive guide for the incorporation of a generic, novel docosahexaenoic acid (DHA) derivative into lipid bilayers, using the hypothetical this compound as an illustrative example. The protocols are based on established methodologies for handling modified fatty acids and preparing liposomal formulations.
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cell membranes and a precursor to signaling molecules involved in inflammation, neuroprotection, and other physiological processes. Chemical modification of DHA, such as the addition of a p-nitrophenyl-sulfonyl (pNPS) group, can be a strategy to create a pro-drug for targeted delivery, enhance its stability, or modulate its biological activity. The pNPS moiety could potentially offer a triggerable release mechanism, for example, through enzymatic cleavage or pH-sensitive hydrolysis, making it a person of interest for advanced drug delivery systems.
These application notes provide a detailed framework for the incorporation of a novel DHA derivative, termed this compound, into lipid bilayers to form liposomes. The protocols cover liposome (B1194612) preparation, characterization, and in vitro release studies.
Materials and Equipment
2.1. Reagents
-
Lipids:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Hypothetical p-Nitrophenyl-sulfonyl-Docosahexaenoic Acid (this compound)
-
-
Solvents:
-
Chloroform
-
Methanol
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate (B86180) Buffer, pH 5.0
-
HEPES Buffer
-
Deionized (DI) Water
-
-
For Characterization:
-
Triton X-100
-
Ethanol
-
2.2. Equipment
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
UV-Vis Spectrophotometer
-
Dialysis tubing (MWCO 10 kDa)
-
Glass vials and syringes
-
pH meter
-
Incubator/shaker
Experimental Protocols
3.1. Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio would be 55:40:5 (DPPC:Cholesterol:this compound).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (for DPPC, this is ~41°C, so 45-50°C is suitable) to evaporate the organic solvent.
-
Continue rotation under vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed (45-50°C) aqueous buffer (e.g., PBS pH 7.4). The volume of the buffer will determine the final lipid concentration.
-
Rotate the flask in the water bath for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs). The solution should appear milky.
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes at a temperature above the lipid phase transition temperature.
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder to the same temperature as the hydration step.
-
Load the liposome suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane 11-21 times. This process will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
The resulting liposome solution should be translucent.
-
-
Purification:
-
To remove any unencapsulated this compound, dialyze the liposome suspension against the hydration buffer (e.g., PBS pH 7.4) using a 10 kDa MWCO dialysis membrane overnight at 4°C with several buffer changes.
-
Workflow for Liposome Preparation and Characterization
Caption: Experimental workflow for the preparation, characterization, and in vitro release study of this compound loaded liposomes.
3.2. Characterization of this compound Liposomes
3.2.1. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential
-
Dilute the purified liposome suspension with the hydration buffer.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average hydrodynamic diameter, PDI, and zeta potential.
-
Perform measurements in triplicate.
3.2.2. Encapsulation Efficiency (EE%)
The encapsulation efficiency can be determined using UV-Vis spectroscopy, assuming the pNPS group provides a distinct absorbance peak.
-
Take a known volume of the purified liposome suspension and disrupt the liposomes by adding a surfactant like Triton X-100 or a solvent like ethanol. This will release the encapsulated this compound.
-
Measure the absorbance at the characteristic wavelength of this compound to determine the total amount of this compound (encapsulated + free).
-
Separately, determine the amount of free (unencapsulated) this compound in the supernatant after centrifugation of the liposome suspension before purification.
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
3.3. In Vitro Release Study
This protocol uses a dialysis method to assess the release of this compound from liposomes at different pH values, simulating physiological (pH 7.4) and endosomal (pH 5.0) conditions.
-
Place a known volume (e.g., 1 mL) of the this compound loaded liposome suspension into a dialysis bag (10 kDa MWCO).
-
Submerge the dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS at pH 7.4 or citrate buffer at pH 5.0).
-
Place the setup in a shaker incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound in the collected samples using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of this compound released over time.
Caption: A hypothetical signaling cascade showing how intracellularly delivered DHA can be metabolized into anti-inflammatory mediators like resolvins, which in turn can suppress the NF-κB pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Encapsulation Efficiency | - this compound is too hydrophilic or too bulky.- Incorrect lipid composition.- Incomplete hydration. | - Increase the proportion of cholesterol.- Optimize the hydration time and temperature.- Consider alternative loading methods (e.g., remote loading if applicable). |
| Large Vesicle Size or High PDI | - Inefficient extrusion.- Liposome aggregation. | - Increase the number of extrusion cycles.- Ensure the extrusion temperature is above the lipid Tc.- Check the zeta potential; if it is close to zero, consider adding a charged lipid to increase stability. |
| Premature Release of this compound | - Unstable lipid bilayer.- High concentration of this compound disrupting the membrane. | - Increase the cholesterol content to enhance membrane rigidity.- Reduce the molar ratio of this compound in the formulation. |
This document provides a foundational guide for working with novel DHA derivatives in lipid bilayer systems. Researchers should optimize these protocols based on the specific physicochemical properties of their unique compound.
Application Notes and Protocols for pNPS-DHA in a Neuroinflammation Model
Introduction to pNPS-DHA and Neuroinflammation
These application notes provide a comprehensive experimental framework for evaluating the efficacy of para-nitrophenyl (B135317) S-docosahexaenoyl ester (this compound), a novel ester of the omega-3 fatty acid docosahexaenoic acid (DHA), in a well-established in vitro model of neuroinflammation. Neuroinflammation, primarily mediated by activated microglial cells, is a key pathological feature of numerous neurodegenerative diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a potent inflammatory response in microglial cells, characterized by the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
DHA is known to possess significant anti-inflammatory properties.[1] The this compound compound is designed as a tool for the controlled intracellular delivery of DHA. It is hypothesized that upon cellular uptake, intracellular esterases will cleave the ester bond, releasing DHA to exert its biological effects. The release of the chromogenic by-product, p-nitrophenol, can potentially be used to monitor the rate of hydrolysis.
This document provides detailed protocols for investigating the effects of this compound on LPS-induced neuroinflammation in the BV-2 murine microglial cell line. The described experiments will assess the cytotoxicity of this compound and its ability to modulate key inflammatory markers and signaling pathways.
Key Signaling Pathways in Neuroinflammation
The pro-inflammatory response in microglia stimulated by LPS is largely mediated by the activation of the Toll-like receptor 4 (TLR4). This initiates downstream signaling cascades, prominently featuring the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which lead to the transcription of pro-inflammatory genes. DHA is known to counteract these effects, in part through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory functions.[2]
Caption: Simplified signaling pathways in LPS-stimulated microglia and the putative inhibitory points of DHA.
Experimental Design and Workflow
The overall experimental workflow is designed to systematically assess the bioactivity of this compound.
Caption: Overview of the experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Protocol 1: BV-2 Microglial Cell Culture
-
Thawing Cells: Rapidly thaw a cryovial of BV-2 cells in a 37°C water bath.[3] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).[4]
-
Centrifugation: Centrifuge the cells at 125 x g for 5 minutes to pellet them and remove the cryopreservative.[4]
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T75 culture flask.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.[5]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a brief incubation with Trypsin-EDTA.[4] Neutralize the trypsin with complete growth medium and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.[6]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 3: LPS-Induced Inflammation and this compound Treatment
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 24-well plates for Griess and ELISA, 6-well plates for Western blot) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free medium containing non-toxic concentrations of this compound (determined from the MTT assay) or vehicle control. Incubate for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to the appropriate wells.[7] Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for cytokine and NO measurement; shorter time points like 30, 60, 120 minutes for signaling pathway analysis).
-
Sample Collection: After incubation, collect the cell culture supernatants for NO and cytokine analysis and lyse the cells for protein extraction.
Protocol 4: Nitric Oxide Measurement (Griess Assay)
-
Sample Preparation: Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Standard Curve: Prepare a nitrite (B80452) standard curve using sodium nitrite (e.g., 0-100 µM).
-
Griess Reagent: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).[8]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[10] Calculate the nitrite concentration in the samples using the standard curve.
Protocol 5: Cytokine Quantification (ELISA for TNF-α and IL-6)
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 overnight at 4°C.[11]
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[12]
-
Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour.[13]
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes.[13]
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until color develops.
-
Stop Reaction: Add stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm.[13] Calculate cytokine concentrations from the standard curve.
Protocol 6: Protein Analysis (Western Blot)
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, PPAR-γ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation
The quantitative data generated from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on BV-2 Cell Viability
| This compound Conc. (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 99.1 ± 5.5 |
| 10 | 97.5 ± 6.1 |
| 25 | 95.3 ± 5.9 |
| 50 | 85.2 ± 7.3* |
| 100 | 60.1 ± 8.1** |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle.
Table 2: Effect of this compound on LPS-Induced NO and Cytokine Production
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 50.5 ± 8.3 | 35.1 ± 6.7 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 1250.6 ± 110.2 | 850.4 ± 95.3 |
| This compound (10 µM) + LPS | 25.3 ± 3.5 | 650.2 ± 75.8 | 420.7 ± 50.1 |
| This compound (25 µM) + LPS | 15.1 ± 2.8 | 320.9 ± 40.1 | 210.3 ± 35.5 |
| This compound (25 µM) | 1.5 ± 0.4 | 55.2 ± 9.1 | 40.2 ± 7.2 |
*Data are presented as mean ± SD. **p < 0.01 vs. LPS alone.
Table 3: Densitometric Analysis of Western Blot Results
| Treatment Group | p-p65/p65 Ratio | p-p38/p38 Ratio | PPAR-γ/β-actin Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | 5.8 ± 0.6 | 4.5 ± 0.5 | 0.9 ± 0.1 |
| This compound (25 µM) + LPS | 2.1 ± 0.3 | 1.8 ± 0.2 | 2.5 ± 0.4 |
| This compound (25 µM) | 1.1 ± 0.2 | 1.2 ± 0.1 | 2.3 ± 0.3 |
*Data are presented as mean ± SD relative to the control group. **p < 0.01 vs. LPS alone.
These application notes provide a robust starting point for researchers and drug development professionals to investigate the therapeutic potential of this compound in the context of neuroinflammation. The detailed protocols and expected data formats will facilitate the execution and interpretation of these key experiments.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Expert Insights | Tips For BV2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
- 3. BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells [cytion.com]
- 4. bcrj.org.br [bcrj.org.br]
- 5. accegen.com [accegen.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Bioactivity of Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina.[1][2] It plays a pivotal role in various physiological processes, including neuronal survival, signal transduction, and the modulation of inflammatory responses.[1][3] Research has shown that DHA promotes neuroprotective signaling, in part by increasing the accumulation of phosphatidylserine (B164497) (PS) in neuronal membranes, which facilitates the activation of survival pathways like the Akt signaling cascade.[1][3] This document provides a standard operating procedure (SOP) for conducting experiments to evaluate the bioactivity of DHA, using a p-nitrophenyl substrate (pNPS) for enzyme activity assays and cell-based assays to investigate its effects on key signaling pathways.
Data Presentation
Table 1: Quantitative Analysis of DHA's Effect on Enzyme Activity
| Treatment Group | DHA Concentration (µM) | Initial Reaction Velocity (mOD/min) | Percent Inhibition (%) | IC50 (µM) |
| Vehicle Control | 0 | 50.2 ± 2.5 | 0 | |
| DHA | 10 | 42.1 ± 2.1 | 16.1 | |
| DHA | 25 | 30.5 ± 1.8 | 39.2 | 35.7 |
| DHA | 50 | 18.9 ± 1.5 | 62.3 | |
| DHA | 100 | 9.8 ± 0.9 | 80.5 |
Data are presented as mean ± standard deviation (n=3). IC50 value is calculated from a dose-response curve.
Table 2: Densitometric Analysis of Protein Phosphorylation
| Treatment | Phospho-Akt (Ser473) / Total Akt Ratio | Fold Change vs. Control | Phospho-PKA Substrate / Total PKA Substrate Ratio | Fold Change vs. Control |
| Vehicle Control | 0.25 ± 0.03 | 1.0 | 0.31 ± 0.04 | 1.0 |
| DHA (50 µM) | 0.78 ± 0.06 | 3.12 | 0.65 ± 0.05 | 2.10 |
| DHA + PI3K Inhibitor | 0.29 ± 0.04 | 1.16 | 0.63 ± 0.06 | 2.03 |
| DHA + PKA Inhibitor | 0.75 ± 0.05 | 3.00 | 0.35 ± 0.04 | 1.13 |
Data represent the mean ratio of phosphorylated to total protein ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: In Vitro Enzyme Activity Assay using a p-Nitrophenyl Substrate (pNPS)
This protocol describes a method to assess the direct inhibitory or modulatory effect of DHA on a purified esterase or lipase (B570770) enzyme using a generic p-nitrophenyl substrate, which releases a chromogenic product (p-nitrophenol) upon cleavage.
Materials:
-
Purified esterase/lipase enzyme
-
Docosahexaenoic acid (DHA)
-
p-Nitrophenyl acetate (B1210297) (pNPA) or other suitable pNPS
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of pNPS in DMSO.
-
Prepare a 10 mM stock solution of DHA in DMSO.
-
Create a series of DHA dilutions in assay buffer to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the DHA-treated wells.
-
Dilute the enzyme in assay buffer to the desired working concentration.
-
-
Assay Performance:
-
Add 50 µL of the diluted enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the DHA dilutions or vehicle control to the corresponding wells.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with DHA.
-
Initiate the reaction by adding 25 µL of the pNPS stock solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each DHA concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the DHA concentration and determine the IC50 value.
-
Protocol 2: Cell Culture, Treatment, and Lysis for Signaling Pathway Analysis
This protocol details the procedure for treating a neuronal cell line (e.g., SH-SY5Y) with DHA to investigate its effects on intracellular signaling pathways.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
DHA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 6-well plates at a density of 5 x 10⁵ cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Cell Treatment:
-
Prior to treatment, replace the growth medium with a serum-free medium for 4-6 hours to reduce basal signaling activity.
-
Prepare working solutions of DHA in serum-free medium. A common final concentration to observe signaling effects is 50 µM.
-
Treat the cells with DHA or a vehicle control (DMSO) for the desired time period (e.g., 30 minutes, 1 hour, 4 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and store it at -80°C for subsequent analysis.
-
Protocol 3: Western Blotting for Akt and PKA Pathway Activation
This protocol is for the detection of phosphorylated proteins in cell lysates to assess the activation of specific signaling pathways by DHA.
Materials:
-
Cell lysates from Protocol 2
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PKA substrate, anti-total PKA substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each cell lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the signal of the phosphorylated protein to the corresponding total protein signal.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing DHA bioactivity.
References
- 1. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and molecular events mediated by docosahexaenoic acid-derived neuroprotectin D1 signaling in photoreceptor cell survival and brain protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Docosahexaenoic Acid (DHA) in Neuroscience Research
A Note on pNPS-DHA: Extensive research has not yielded specific information on a compound referred to as "p-nitrophenyl S-docosahexaenoic acid" (this compound) within the context of neuroscience research. It is possible that this refers to a specific, non-commercial research compound. The p-nitrophenyl group is often used as a chromogenic substrate in enzyme assays. Therefore, it is plausible that this compound could be synthesized for use in assays to study enzymes that metabolize DHA, such as certain thiolases. However, the primary focus of neuroscience research has been on docosahexaenoic acid (DHA) itself and its various physiological forms.
These application notes will therefore focus on the well-established applications of DHA in neuroscience research.
Introduction to DHA in Neuroscience
Docosahexaenoic acid (DHA) is a long-chain omega-3 polyunsaturated fatty acid that is highly enriched in the brain and retina.[1] It is a critical component of neuronal cell membranes and plays a vital role in brain development and function.[1] Research has shown that DHA is involved in promoting neuronal survival, neurogenesis, neurite outgrowth, and synaptogenesis.[1][2] Deficiencies in DHA have been linked to various neurological and psychiatric disorders.[1]
Key Applications in Neuroscience Research
-
Neuroprotection: DHA has demonstrated significant neuroprotective effects against various insults, including apoptosis and excitotoxicity.[1][3] It has been shown to reduce apoptotic cell death in neuronal cultures.[1]
-
Synaptogenesis and Neurite Outgrowth: DHA supplementation promotes the growth of neurites and the formation of synapses, which are crucial for neuronal communication.[2] It increases the expression of synaptic proteins like synapsin and glutamate (B1630785) receptors.[2]
-
Cognitive Function: Studies have linked adequate DHA levels to improved learning and memory.[2]
-
Disease Modeling: DHA is used in models of neurodegenerative diseases, such as Alzheimer's disease, to study its potential therapeutic effects.[1]
Signaling Pathways Modulated by DHA
DHA exerts its effects through the modulation of several key signaling pathways, primarily by influencing the composition and properties of neuronal membranes. A key mechanism is the increased synthesis and accumulation of phosphatidylserine (B164497) (PS) in neuronal membranes.[1][4]
PI3K/Akt Pathway
DHA-induced enrichment of PS in the plasma membrane facilitates the translocation and activation of Akt (also known as protein kinase B).[1][5] This is a crucial survival pathway in neurons. The activation of Akt involves its phosphorylation by PDK-1.[5]
Caption: DHA-mediated Akt signaling pathway for neuronal survival.
Raf-1/MEK/ERK Pathway
Similar to the Akt pathway, the accumulation of PS in the neuronal membrane facilitated by DHA also promotes the activation of the Raf-1/MEK/ERK signaling cascade. This pathway is also implicated in neuronal survival and differentiation.[1]
Caption: DHA-mediated Raf-1/MEK/ERK signaling cascade.
Protein Kinase C (PKC) Pathway
DHA also influences the activity of Protein Kinase C (PKC), another family of kinases important for various cellular processes, including neuronal signaling and survival. The PS-enriched membrane environment created by DHA is conducive to the activation of certain PKC isoforms.[1]
Caption: DHA's influence on the Protein Kinase C (PKC) pathway.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Primary Neuronal Cultures
This protocol outlines a general procedure to assess the neuroprotective effects of DHA on primary cerebellar granule cells (CGCs) subjected to apoptosis-inducing conditions.[1]
1. Materials:
-
Primary cerebellar granule cells (CGCs)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
DHA (stock solution in ethanol)
-
Low KCl (5 mM) and High KCl (25 mM) media
-
TUNEL assay kit
-
Anti-active caspase-3 antibody
-
Western blotting reagents
2. Experimental Workflow:
Caption: Workflow for assessing DHA's neuroprotective effects.
3. Detailed Steps:
-
Isolate CGCs from postnatal day 7-8 rat pups and plate them at a suitable density.
-
Culture the neurons in high KCl (25 mM) medium for initial survival and differentiation.
-
After a few days in vitro, treat the neurons with the desired concentration of DHA or vehicle control for 24-48 hours.
-
To induce apoptosis, switch the culture medium to low KCl (5 mM) medium. Maintain a control group in high KCl medium.
-
After 12-24 hours of apoptosis induction, fix the cells for TUNEL staining or lyse the cells for protein extraction.
-
Perform TUNEL staining according to the manufacturer's protocol to visualize apoptotic cells.
-
Perform Western blotting on the cell lysates using an antibody against the cleaved, active form of caspase-3.
4. Expected Results: DHA-treated cultures are expected to show a significant reduction in the number of TUNEL-positive cells and a lower level of active caspase-3 compared to the vehicle-treated, low KCl group.[1]
Protocol 2: Analysis of Synaptic Protein Expression
This protocol describes how to assess the effect of DHA on the expression of key synaptic proteins in hippocampal neuronal cultures.[2]
1. Materials:
-
Primary hippocampal neurons
-
DHA and Arachidonic Acid (ARA) as a control
-
Antibodies against synapsin-1 and glutamate receptor subunits (e.g., GluR1)
-
Immunocytochemistry and Western blotting reagents
2. Procedure:
-
Culture embryonic hippocampal neurons for a specified period (e.g., 8-10 days in vitro).
-
Supplement the culture medium with DHA, ARA (as a control fatty acid), or vehicle.
-
After the treatment period, either fix the cells for immunocytochemistry or harvest them for Western blot analysis.
-
For immunocytochemistry, stain the cells with antibodies against synapsin-1 to visualize presynaptic terminals.
-
For Western blotting, probe the membranes with antibodies against synapsin-1 and glutamate receptor subunits.
3. Expected Results: DHA supplementation is expected to increase the number and density of synapsin-1 puncta and elevate the total protein levels of synapsin-1 and glutamate receptors compared to control and ARA-treated cultures.[2]
Quantitative Data Summary
| Experiment | Model System | Treatment | Outcome Measure | Result | Reference |
| Apoptosis Assay | Cerebellar Granule Cells | DHA + Low KCl | TUNEL-positive cells | Significant decrease vs. Low KCl alone | [1] |
| Apoptosis Assay | Cerebellar Granule Cells | DHA + Low KCl | Active Caspase-3 Level | Reduced vs. Low KCl alone | [1] |
| Synaptic Protein Expression | Hippocampal Neurons | DHA Supplementation | Synapsin-1 Protein Level | Increased vs. Control | [2] |
| Synaptic Protein Expression | Hippocampal Neurons | DHA Supplementation | Glutamate Receptor Subunit Expression | Increased vs. Control | [2] |
| Neurite Outgrowth | Hippocampal Neurons | DHA Supplementation | Neurite Length | Increased vs. Control | [2] |
References
- 1. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Measuring Cellular Uptake of Docosahexaenoic Acid (DHA) using a Chromogenic Substrate Approach: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, plays a pivotal role in various physiological processes, including neuronal development, cognitive function, and the inflammatory response. Consequently, understanding the mechanisms of cellular DHA uptake is of paramount importance in numerous fields of biomedical research and drug development. This document provides detailed application notes and protocols for measuring the cellular uptake of DHA using a convenient chromogenic substrate, para-nitrophenyl-DHA (pNPS-DHA).
The this compound uptake assay is predicated on the enzymatic activity of intracellular esterases. Upon transport into the cell, the ester bond of this compound is cleaved by non-specific cellular esterases, releasing p-nitrophenol (pNP). This product imparts a yellow color that can be quantified by measuring its absorbance under alkaline conditions. The intensity of the color is directly proportional to the amount of this compound taken up by the cells. This method offers a straightforward and quantitative alternative to radiolabeled or fluorescent-based assays for assessing fatty acid uptake.
Signaling Pathways and Cellular Uptake Mechanisms
The uptake of DHA into cells is a complex process involving both passive diffusion and protein-mediated transport. Several key proteins have been identified as facilitators of DHA transport across the plasma membrane. These include Fatty Acid Transport Proteins (FATPs), particularly FATP1 and FATP4, Fatty Acid Binding Proteins (FABPs), such as FABP5, and the fatty acid translocase CD36.[1][2] Additionally, DHA can be transported in the form of lysophosphatidylcholine-DHA (LPC-DHA) via the Major Facilitator Superfamily Domain Containing 2A (Mfsd2a) transporter, which is particularly crucial for uptake into the brain.[1]
Once inside the cell, this compound is acted upon by intracellular carboxylesterases. These enzymes hydrolyze the ester linkage between DHA and the p-nitrophenyl group, releasing free DHA and p-nitrophenol. The liberated DHA is then available for various metabolic fates, including incorporation into phospholipids, beta-oxidation for energy production, or conversion into bioactive mediators. The p-nitrophenol, being a chromogenic molecule, serves as the reporter for the uptake event.
Experimental Protocols
This section provides a detailed methodology for measuring this compound uptake in cultured cells.
Materials
-
This compound (para-nitrophenyl docosahexaenoate)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
NaOH solution (e.g., 0.1 M)
-
p-Nitrophenol (pNP) standard
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol 1: this compound Uptake Assay
This protocol outlines the steps for treating cells with this compound and quantifying the resulting p-nitrophenol release.
-
Cell Seeding:
-
Seed cells in a 96-well clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type (e.g., 10, 25, 50, 100 µM).
-
-
Cell Treatment:
-
Gently wash the cells twice with warm PBS.
-
Remove the PBS and add the this compound working solutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (medium with the same concentration of solvent used for this compound) as a negative control.
-
Incubate the plate at 37°C for a specific time period. A time-course experiment (e.g., 30, 60, 120, 240 minutes) is recommended to determine the optimal incubation time.
-
-
Cell Lysis and Color Development:
-
After incubation, remove the this compound solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
To develop the yellow color of p-nitrophenolate, add 50 µL of 0.1 M NaOH to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Protocol 2: p-Nitrophenol Standard Curve
To quantify the amount of DHA uptake, a standard curve of p-nitrophenol is required.
-
Prepare pNP Standards:
-
Prepare a stock solution of p-nitrophenol in the same lysis buffer used for the cell assay.
-
Perform serial dilutions of the pNP stock solution to create a range of standards (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM).
-
-
Measurement:
-
Add 100 µL of each pNP standard to a 96-well plate.
-
Add 50 µL of 0.1 M NaOH to each well.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM pNP) from all standard readings.
-
Plot the corrected absorbance values against the corresponding pNP concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of pNP in the experimental samples. The amount of pNP is equivalent to the amount of this compound taken up by the cells.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a this compound uptake assay in different cancer cell lines. This data is for illustrative purposes to demonstrate how results can be presented and compared.
| Cell Line | Tissue of Origin | This compound Concentration (µM) | Incubation Time (hours) | DHA Uptake (nmol/mg protein) |
| MCF-7 | Breast Cancer | 50 | 4 | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 50 | 4 | 25.6 ± 2.5 |
| A549 | Lung Cancer | 50 | 4 | 18.9 ± 2.1 |
| HCT116 | Colon Cancer | 50 | 4 | 22.4 ± 2.3 |
| PC-3 | Prostate Cancer | 50 | 4 | 12.7 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting and Considerations
-
High Background Absorbance: Ensure thorough washing of cells after incubation with this compound to remove any non-internalized substrate. The use of a no-cell control is essential to correct for any spontaneous hydrolysis of this compound in the medium.
-
Low Signal: The incubation time or the concentration of this compound may need to be increased. Ensure that the cell lysis is complete. The pH of the final solution should be sufficiently alkaline (pH > 10) for maximal p-nitrophenolate color development.[3]
-
Cell Viability: High concentrations of this compound or the solvent used for its stock solution may be toxic to cells. It is advisable to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are due to uptake and not cytotoxicity.
-
Enzyme Kinetics: The rate of this compound hydrolysis is dependent on the activity of intracellular esterases, which can vary between cell types. Therefore, it is important to optimize the assay conditions for each cell line.
Conclusion
The this compound cellular uptake assay provides a robust and accessible method for quantifying the uptake of DHA in a variety of cell types. Its reliance on a simple colorimetric readout makes it suitable for high-throughput screening of compounds that may modulate fatty acid transport. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can obtain reliable and reproducible data to advance their understanding of DHA metabolism and its implications in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: p-Nitrophenyl (pNP) Ester-Based Assays
Welcome to the technical support center for p-Nitrophenyl (pNP) ester-based assays, including variations such as the p-nitrophenyl-3,5-dihydroxybenzoate (pNPS-DHA) assay. This guide is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting advice and detailed experimental protocols to help you navigate common interferences and artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the pNP-esterase assay?
A: The pNP-esterase assay is a widely used colorimetric method to measure the activity of esterase and lipase (B570770) enzymes. The enzyme catalyzes the hydrolysis of a p-nitrophenyl ester substrate. This reaction releases p-nitrophenol (pNP), a chromogenic product that is yellow in color under alkaline conditions and can be quantified by measuring its absorbance, typically around 405-410 nm. The rate of pNP formation is directly proportional to the enzyme's activity.
Q2: What does "this compound" refer to?
A: While "this compound" is not a standard acronym in published literature, it likely refers to a specific type of pNP-esterase assay where the substrate is a p-nitrophenyl ester of 3,5-dihydroxybenzoic acid (DHBA). The principles, potential interferences, and troubleshooting steps outlined in this guide for general pNP-ester assays are fully applicable to this specific variant.
Q3: Why is my blank (no enzyme control) showing a high background signal?
A: A high background signal in the absence of an enzyme is a common issue and is primarily due to the spontaneous, non-enzymatic hydrolysis of the pNP-ester substrate (autohydrolysis). This is a known characteristic of these substrates and is influenced by several factors:
-
pH: The rate of autohydrolysis increases significantly in neutral to alkaline buffers (pH ≥ 7).[1]
-
Temperature: Higher incubation temperatures can accelerate the rate of spontaneous hydrolysis.
-
Buffer Composition: The presence of nucleophiles in the buffer can react with and hydrolyze the substrate.[2]
-
Substrate Stability: pNP-ester stock solutions, especially when prepared in aqueous buffers, can degrade over time. It is recommended to prepare them fresh daily.[3]
Q4: My absorbance readings are fluctuating or not reproducible. What could be the cause?
A: Poor reproducibility can stem from several sources:
-
pH Sensitivity of p-Nitrophenol: The absorbance of the p-nitrophenol product is highly dependent on the pH of the solution. The pKa of pNP is around 7.0, and its molar absorptivity at ~405 nm increases as the pH becomes more alkaline.[1][4][5] Minor fluctuations in buffer pH between wells or experiments can lead to significant variations in absorbance readings.
-
Temperature Gradients: Inconsistent temperature across the assay plate can affect both the enzymatic reaction rate and the rate of spontaneous hydrolysis.
-
Incomplete Mixing: Ensure all reagents are thoroughly mixed upon addition to the wells.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or test compounds will lead to variability.
Troubleshooting Guides
Issue 1: High Background Absorbance
| Possible Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis (Autohydrolysis) | Always run a "no-enzyme" control for each experimental condition. Subtract the rate of autohydrolysis from the rate of the enzyme-catalyzed reaction.[6] Prepare substrate solutions fresh for each experiment.[3] |
| Substrate Stock Degradation | Prepare pNP-ester stock solutions in an anhydrous organic solvent like methanol, ethanol, or DMSO and store at low temperatures.[4][7] Dilute into aqueous buffer immediately before use. |
| Contaminated Reagents | Use high-purity water and reagents. Ensure buffers are free of microbial contamination, which may introduce exogenous esterases. |
| Buffer-Induced Hydrolysis | Avoid buffers containing strong nucleophiles if possible.[2] Test the rate of autohydrolysis in your chosen buffer system during assay development. |
Issue 2: Low or No Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify the storage conditions and age of the enzyme. Test the enzyme activity with a known positive control substrate. |
| Inappropriate Assay pH | Ensure the assay buffer pH is optimal for your specific enzyme's activity. Enzyme activity can be sharply pH-dependent.[4] |
| Enzyme Inhibition by Test Compound | This is the desired outcome when screening for inhibitors. Confirm with dose-response curves and control experiments. |
| Inhibition by Buffer Components or Solvents | Some buffer components or high concentrations of organic solvents (like DMSO) used to dissolve compounds can inhibit enzyme activity.[8][9][10] Run a solvent control to check for inhibition. |
| Incorrect Wavelength | Ensure the plate reader is set to measure absorbance at the correct wavelength for p-nitrophenol under your assay's pH conditions (typically 405-410 nm for alkaline pH).[3] |
Issue 3: Assay Interference from Test Compounds (False Positives/Negatives)
| Possible Cause | Recommended Solution |
| Compound Color | If a test compound is colored and absorbs light at the assay wavelength (~405 nm), it will cause a false positive. Measure the absorbance of the compound in the assay buffer without the substrate and subtract this value. |
| Compound Precipitation/Turbidity | Compounds that are not fully soluble can scatter light, leading to artificially high absorbance readings. Visually inspect the plate for precipitation. Centrifuge the plate before reading or test compound solubility in a separate assay. |
| Compound Reactivity | The compound may directly react with the pNP-ester substrate, leading to non-enzymatic release of p-nitrophenol. Run a control with the substrate and the compound in the absence of the enzyme. |
| Enzyme Activation | The compound may be an enzyme activator, leading to a higher-than-expected signal. This is a valid hit but requires further characterization. |
Data on Common Interferences
Table 1: Effect of pH on p-Nitrophenol Absorbance
The absorbance of p-nitrophenol is highly pH-dependent. Below its pKa (~7.0), the protonated form, which absorbs at ~317 nm, dominates. Above the pKa, the deprotonated phenolate (B1203915) ion, which absorbs strongly at ~400-410 nm, is the major species. An isosbestic point exists at 347 nm where the absorbance is independent of pH.[4]
| pH | Absorbance Peak (nm) | Relative Absorbance at 400 nm | Note |
| < 6.0 | ~317 | Low | pNP is mostly protonated. |
| 7.0 | 317 and 400 | Intermediate | Mixture of protonated and deprotonated forms. |
| > 8.0 | ~400 | High | pNP is mostly deprotonated (phenolate). |
| Any | 347 | Varies (pH-independent) | Isosbestic point; useful for avoiding pH-related artifacts but offers lower sensitivity.[4] |
This table summarizes the general behavior. Absolute absorbance values are concentration-dependent.
Table 2: Effects of DMSO on Esterase Activity
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for test compounds. However, it can influence enzyme activity. The effect is enzyme and substrate-dependent.
| DMSO Concentration | General Effect on Enzyme Activity | Reference |
| Low (< 5%) | Can cause a slight enhancement in activity for some enzymes. | [8] |
| Moderate (5-20%) | Can decrease the stability of some enzymes but may enhance catalytic efficiency by improving substrate solubility. | [9] |
| High (> 20%) | Often leads to a significant reduction in enzyme activity. | [8] |
Note: It is crucial to maintain a consistent final concentration of DMSO across all wells, including controls, to normalize for any solvent effects.
Experimental Protocols
Protocol 1: General p-Nitrophenyl Esterase Activity Assay
This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, substrate concentration) must be determined empirically for each specific enzyme.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., 50 mM Tris-HCl or sodium phosphate). The pH should be optimized for enzyme activity while considering the trade-off with substrate autohydrolysis. A pH of 7.0-8.0 is common.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer and store as recommended by the manufacturer.
-
Substrate Stock Solution: Dissolve the p-nitrophenyl ester (e.g., p-nitrophenyl acetate, p-nitrophenyl butyrate) in an anhydrous organic solvent (e.g., methanol, ethanol, or DMSO) to make a concentrated stock (e.g., 30-100 mM).[7] Store at -20°C. This stock is typically stable for about a week.[3]
-
Working Substrate Solution: Immediately before use, dilute the substrate stock solution into the assay buffer to the desired final concentration. The final concentration should be optimized based on the enzyme's Km.
-
p-Nitrophenol Standard Curve: Prepare a stock solution of p-nitrophenol in the assay buffer. Create a series of dilutions (e.g., 0-100 µM) to generate a standard curve.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of test compound dissolved in DMSO to the sample wells. Add 10 µL of DMSO to control wells.
-
Add 20 µL of diluted enzyme to the appropriate wells ("enzyme" and "compound + enzyme" wells). Add 20 µL of assay buffer to the "no-enzyme" and "compound only" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the working substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes), or perform an endpoint reading after a fixed incubation time. For endpoint assays, the reaction can be stopped by adding a high pH solution (e.g., Na₂CO₃) to maximize the pNP signal.
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
3. Control Wells:
-
Blank: Assay buffer + solvent + substrate (measures autohydrolysis).
-
Enzyme Control: Assay buffer + solvent + enzyme + substrate (measures 100% activity).
-
Compound Control: Assay buffer + compound + substrate (checks for compound reactivity).
-
Color Control: Assay buffer + compound + enzyme (checks for compound color interference).
Diagrams and Workflows
References
- 1. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel esterase from a soil metagenomic library displaying a broad substrate range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cib.csic.es [cib.csic.es]
- 9. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of pNPS-DHA Solubility: A Technical Support Guide
Researchers, scientists, and drug development professionals frequently encounter challenges with the aqueous solubility of p-nitrophenyl-docosahexaenoate (pNPS-DHA), a lipophilic substrate used in various enzymatic assays. Its poor water solubility can lead to inconsistent experimental results and hinder the progress of research. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these critical issues, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: The poor aqueous solubility of this compound stems from its chemical structure. It comprises a long, hydrophobic docosahexaenoic acid (DHA) tail and a p-nitrophenyl (pNP) group. The extended hydrocarbon chain of DHA is nonpolar and repels water molecules, leading to aggregation and precipitation in aqueous environments.
Q2: What are the common consequences of poor this compound solubility in experiments?
A2: Inadequate solubilization of this compound can lead to several experimental issues, including:
-
Underestimation of enzyme activity: If the substrate is not fully dissolved, the effective concentration available to the enzyme is lower than intended, resulting in artificially low activity measurements.
-
Poor reproducibility: Inconsistent solubility between experiments will lead to high variability in the results.
-
Turbidity: Undissolved this compound can cause turbidity in the assay solution, interfering with spectrophotometric readings.[1]
-
Precipitation: The compound may precipitate out of solution during the experiment, especially with changes in temperature or pH, affecting the accuracy of the results.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: Several methods can be employed to enhance the solubility of this compound for in vitro assays:
-
Co-solvents: Using a water-miscible organic solvent to first dissolve this compound before diluting it into an aqueous buffer.
-
Surfactants: Incorporating detergents to form micelles that can encapsulate the hydrophobic this compound molecule.
-
Cyclodextrin (B1172386) Encapsulation: Using cyclodextrins to form inclusion complexes with this compound, thereby increasing its water solubility.[2]
-
Solid Lipid Nanoparticles (SLNs): Formulating this compound into SLNs to create a stable dispersion in aqueous media.[3][4]
Troubleshooting Guide
Issue: My this compound precipitates when I add it to my aqueous buffer.
| Possible Cause | Solution |
| High final concentration of organic solvent. | Most cell lines and enzymes can tolerate low concentrations of organic solvents like DMSO or ethanol (B145695) (typically <1% v/v). Prepare a high-concentration stock solution of this compound in the organic solvent and then dilute it serially into the aqueous buffer while vortexing to ensure rapid dispersion. |
| Low intrinsic solubility in the aqueous buffer. | The long hydrocarbon chain of DHA significantly limits its water solubility. Consider using a buffer with a small percentage of a suitable detergent, such as Triton X-100, to aid in solubilization.[5] |
| Temperature effects. | The solubility of many compounds is temperature-dependent. Try gently warming the aqueous buffer before adding the this compound stock solution. However, be mindful of the temperature stability of your enzyme and other assay components. |
| pH of the buffer. | While this compound itself is not ionizable, the stability of the ester bond can be pH-dependent. Ensure the pH of your buffer is optimal for both enzyme activity and substrate stability. |
Issue: I am observing high background noise or turbidity in my assay.
| Possible Cause | Solution |
| Incomplete dissolution of this compound. | Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates before use. |
| Aggregation of this compound over time. | Prepare fresh dilutions of this compound for each experiment. Aqueous solutions of lipophilic compounds are often not stable for long-term storage. |
| Interaction with other assay components. | Run a control experiment with this compound in the assay buffer without the enzyme to check for any inherent turbidity or background signal. |
Quantitative Data on Solubility of Long-Chain p-Nitrophenyl Esters
While specific quantitative solubility data for this compound is limited in the literature, the following table provides data for structurally similar long-chain p-nitrophenyl esters. This data can be used as a guideline to estimate the solubility of this compound in similar solvent systems.
| Compound | Solvent System | Solubility |
| p-Nitrophenyl palmitate (pNPP) | DMSO | 6.67 mg/mL[6] |
| p-Nitrophenyl palmitate (pNPP) | Chloroform | ≥ 100 mg/mL[6] |
| p-Nitrophenyl stearate (B1226849) | DMSO | 5 mg/mL (with heating and sonication)[7] |
| p-Nitrophenyl butyrate | 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL[8] |
| p-Nitrophenyl acetate | Ethanol | 100 mg/mL (with heat) |
Note: The solubility of this compound is expected to be in a similar range to p-nitrophenyl palmitate and stearate due to its long, hydrophobic acyl chain.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Prepare a Stock Solution: Weigh out the desired amount of this compound and dissolve it in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare the Working Solution: Just before the experiment, dilute the stock solution into the pre-warmed aqueous assay buffer to the final desired concentration. It is crucial to add the stock solution dropwise while vigorously vortexing the buffer to prevent precipitation. The final concentration of DMSO in the assay should be kept as low as possible (ideally below 1%).
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Evaporation
This method is suitable for thermosensitive compounds like this compound.[9]
-
Prepare the Organic Phase: Dissolve this compound and a solid lipid (e.g., stearic acid) in a water-immiscible organic solvent like cyclohexane.[4]
-
Prepare the Aqueous Phase: Dissolve a surfactant (e.g., lecithin) in water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to create an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure. This causes the lipid to precipitate, forming this compound-loaded solid lipid nanoparticles.
-
Characterization: The resulting SLN dispersion can be characterized for particle size, zeta potential, and encapsulation efficiency.
Protocol 3: Cyclodextrin-Based Solubilization
-
Prepare a Cyclodextrin Solution: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous assay buffer.
-
Prepare a this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution with constant stirring. The mixture should be stirred for several hours or overnight to allow for the formation of the inclusion complex.
-
Removal of Organic Solvent (if necessary): If a significant amount of organic solvent was used, it can be removed by evaporation under reduced pressure.
-
Filtration: Filter the final solution to remove any un-complexed this compound.
Visualizing Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Guides for Biochemical and Cell-Based Assays
This guide addresses common experimental issues encountered by researchers, scientists, and drug development professionals. Given that "pNPS-DHA" is not a standard experimental acronym, this resource is divided into two sections addressing common problems associated with its likely components: assays using p-Nitrophenyl-based substrates (such as p-Nitrophenyl-β-D-glucuronide, or pNPG) and experiments involving Docosahexaenoic Acid (DHA).
Section 1: Troubleshooting p-Nitrophenyl (pNP) Substrate-Based Enzyme Assays
Assays using p-Nitrophenyl (pNP)-linked substrates are widely used to measure the activity of various hydrolytic enzymes. The principle involves the enzymatic cleavage of a colorless pNP-substrate to release p-Nitrophenol, which is a yellow chromogen that can be quantified spectrophotometrically under alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a pNP-based enzyme assay? A1: The fundamental principle is the enzymatic hydrolysis of a specific, colorless p-Nitrophenyl-linked substrate. This reaction releases the p-Nitrophenol (pNP) molecule. In an alkaline solution (typically achieved by adding a stop solution like NaOH), pNP is converted to the p-nitrophenoxide ion, which has a distinct yellow color and can be quantified by measuring its absorbance, commonly around 405-410 nm. The amount of pNP released is directly proportional to the enzyme's activity.
Q2: Why is the absorbance in my blank or control wells abnormally high? A2: High background absorbance can obscure your results and is typically caused by one of the following:
-
Substrate Instability: The pNP-substrate itself may be degrading spontaneously, releasing free pNP. This can be caused by improper storage (e.g., exposure to light or moisture) or suboptimal buffer conditions (e.g., incorrect pH).[1] p-Nitrophenyl-β-D-glucuronide should be stored desiccated at -20°C and protected from light.[1]
-
Contamination: Reagents, buffers, or the sample itself might be contaminated with the enzyme being assayed or with free pNP. Ensure all materials are clean and use fresh reagents.
-
Interfering Substances: If working with complex samples like soil or cell lysates, other molecules like dissolved organic matter can contribute to absorbance at the measurement wavelength.[2] Including a sample-only control (without substrate) can help identify this issue.
Q3: My enzyme activity is very low or non-existent. What are the common causes? A3: Several factors can lead to lower-than-expected enzyme activity:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or denaturation. Always store enzymes under their recommended conditions.
-
Incorrect Assay Conditions: Enzyme activity is highly sensitive to pH and temperature. Ensure your assay buffer is at the optimal pH for the enzyme and that the incubation temperature is correct and stable.[3] For instance, one study modified a β-glucuronidase assay by increasing the temperature from 25°C to 37°C to reduce incubation time.[3]
-
Sub-optimal Substrate Concentration: If the substrate concentration is too low, it can be rate-limiting. It is recommended to use a substrate concentration well above the Michaelis constant (Km) to ensure the reaction velocity is near its maximum (Vmax).[4] The Km for β-glucuronidase with p-Nitrophenyl-β-D-glucuronide is approximately 0.22 mM.
-
Presence of Inhibitors: Your sample or one of your reagents may contain an enzyme inhibitor.
Q4: Why are my results not reproducible between wells or experiments? A4: Poor reproducibility is a common issue that often points to technical inconsistencies:
-
Pipetting Inaccuracy: Small errors in pipetting enzymes, substrates, or samples can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inconsistent Incubation Times: The timing of adding the start and stop reagents is critical. For high-throughput assays, use a multichannel pipette or automated system to minimize timing differences between wells.
-
Temperature Fluctuations: Ensure a stable and uniform temperature across your incubation plate. The "edge effect" in microplates can sometimes cause wells on the perimeter to have different temperatures than interior wells.
-
Incomplete Mixing: Reagents must be mixed thoroughly upon addition to ensure a homogenous reaction.[5]
Data Summary: p-Nitrophenyl-β-D-glucuronide Properties
This table summarizes key properties for p-Nitrophenyl-β-D-glucuronide, a common substrate for β-glucuronidase.
| Property | Value | Source |
| Synonym | pNPG, PNP-β-D-GlcA | [1] |
| Molecular Weight | 315.23 g/mol | |
| Appearance | Off-white solid | |
| Purity | ≥98% (HPLC) | |
| Km for β-glucuronidase | ~0.22 mM | |
| Solubility (Water) | 10 mg/mL | |
| Storage Temperature | 2-8°C (long term at -20°C, desiccated) | [1] |
General Protocol: β-Glucuronidase Activity Assay using pNPG
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.0).
-
Substrate Stock Solution: Dissolve pNPG in the assay buffer to a desired concentration (e.g., 10 mM). Protect from light.
-
Enzyme Solution: Dilute the enzyme sample in cold assay buffer to a concentration that will yield a linear reaction rate over the desired time.
-
Stop Solution: Prepare a solution of 0.2 M NaOH.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 25 µL of the enzyme solution or sample to the appropriate wells. Include a "blank" control with 25 µL of buffer instead of the enzyme.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Start the reaction by adding 25 µL of the pNPG substrate solution to all wells. Mix gently.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The solution should turn yellow in the presence of pNP.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the sample wells.
-
Calculate enzyme activity based on a p-Nitrophenol standard curve.
-
Visualizations: pNP-Based Assay Workflows
Caption: General experimental workflow for a pNPG-based enzyme assay.
Caption: Troubleshooting logic for low enzyme activity in pNP assays.
Section 2: Troubleshooting Experiments with Docosahexaenoic Acid (DHA)
DHA is an essential omega-3 polyunsaturated fatty acid widely studied for its roles in cell signaling, inflammation, and neurobiology. Experiments often involve treating cells in culture with DHA and observing downstream effects.
Frequently Asked Questions (FAQs)
Q1: How should I properly prepare and store DHA for cell culture? A1: DHA is highly susceptible to oxidation.
-
Preparation: DHA is typically dissolved in a solvent like ethanol (B145695) or DMSO to create a concentrated stock solution. Work quickly and on ice to minimize oxidation. It's advisable to purchase DHA that is already prepared in a solvent under an inert atmosphere (e.g., argon).
-
Storage: Store stock solutions at -80°C under an inert gas if possible. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When diluting into culture medium, mix thoroughly and use immediately.
Q2: I am observing high levels of cell death. Is my DHA treatment toxic? A2: Cytotoxicity can be a concern with DHA treatment. Consider the following:
-
DHA Concentration: High concentrations of DHA can induce apoptosis or necrosis.[6] Studies on A549 lung cancer cells showed that DHA at 50 µM and 75 µM significantly increased apoptosis.[6]
-
Solvent Toxicity: The solvent used to dissolve DHA (e.g., ethanol, DMSO) can be toxic to cells at high concentrations. Always include a "vehicle control" in your experiments, where cells are treated with the same final concentration of the solvent as the DHA-treated cells.
-
Oxidation: Oxidized DHA byproducts can be more cytotoxic than DHA itself. Ensure you are using fresh, properly stored DHA.
Q3: My DHA treatment is not producing the expected biological effect. What could be wrong? A3: A lack of effect can be due to several factors:
-
DHA Stability: DHA may have degraded in your stock solution or after dilution in the culture medium. The stability of fatty acids in media can be variable.
-
Sub-optimal Concentration: The concentration of DHA may be too low to elicit a response. A dose-response experiment is crucial to identify the optimal working concentration.[7]
-
Cell Type and Density: Different cell lines respond differently to DHA. Cell density can also influence the outcome, as the effective concentration per cell changes.
-
Complexing with Albumin: Fatty acids are often complexed with bovine serum albumin (BSA) in culture to improve solubility and stability and mimic physiological conditions. The absence of a carrier protein might limit DHA's availability to the cells.
Q4: How can I confirm that my cells are taking up the DHA? A4: Verifying DHA uptake and incorporation can be done using analytical techniques. A common method is to treat the cells, harvest them, extract the total lipids, and then analyze the fatty acid composition using gas chromatography (GC) with a flame ionization detector (FID).[8] This will confirm an increase in the percentage of DHA in the cellular lipids compared to control cells.
Data Summary: Typical DHA Concentrations in Cell Culture
The effective concentration of DHA varies significantly depending on the cell type and the biological endpoint being measured.
| Cell Type | DHA Concentration Range | Observed Effect | Source |
| A549 (Lung Cancer) | 25 - 75 µM | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | [6] |
| THP-1 (Macrophages) | 10 - 75 µM | Differential regulation of genes involved in inflammation and cell cycle. | [7] |
| HK-2 (Kidney Tubular) | 10 - 100 µM | Decreased LPS-induced NF-κB activation and MCP-1 expression. | [9] |
| Bovine Granulosa Cells | 10 - 20 µM | Stimulated proliferation and steroidogenesis. | [10] |
General Protocol: Assessing DHA's Effect on Cell Proliferation
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
DHA Preparation: Prepare a fresh dilution of your DHA stock solution in complete culture medium. Also prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% ethanol).
-
Treatment: Remove the old medium from the cells and replace it with medium containing different concentrations of DHA (e.g., 0, 25, 50, 75 µM) or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: Assess cell viability and proliferation using a standard method, such as an MTT, WST-1, or CyQUANT assay, following the manufacturer's instructions.
-
Data Analysis: Read the plate using a microplate reader at the appropriate wavelength. Normalize the results to the vehicle control to determine the percent inhibition of proliferation.
Visualization: DHA Signaling Pathway
Caption: DHA inhibits the PI3K/Akt pathway via ROS generation.[6]
References
- 1. goldbio.com [goldbio.com]
- 2. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 3. Modified method for determination of serum beta-glucuronidase: A comparative study using P-nitrophenyl glucuronide and phenolphthalein glucuronide as substrate in gastrointestinal tract carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell membrane using gas chromatography with flame ionization detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. planktonholland.com [planktonholland.com]
- 10. Docosahexaenoic acid (DHA) effects on proliferation and steroidogenesis of bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-Nitrophenyl Substrate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays that utilize p-nitrophenyl-based substrates, such as p-Nitrophenyl Phosphate (B84403) (pNPP). While the initial query mentioned "pNPS-DHA," this combination is not standard in common enzymatic assays. It is likely that "pNPS" was a typographical error for "pNPP" or a similar p-nitrophenyl derivative, and "DHA" (Docosahexaenoic Acid) is unrelated to this context. Therefore, this guide focuses on the principles of optimizing assays with p-nitrophenyl substrates, which are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of pNPP for my assay?
The optimal pNPP concentration is dependent on the specific enzyme and assay conditions. It is crucial to determine the Michaelis constant (Km) of your enzyme for pNPP. A common starting point for substrate concentration is at or near the Km value. For many enzymes, this falls within the range of 1-5 mM, but empirical determination is always recommended.[1][2]
Q2: How do I determine the Michaelis constant (Km) for my enzyme with pNPP?
To determine the Km, you need to perform a substrate saturation experiment. This involves measuring the initial reaction velocity at various pNPP concentrations while keeping the enzyme concentration constant. The resulting data of velocity versus substrate concentration can be fitted to the Michaelis-Menten equation to calculate Km and Vmax.[2][3]
Q3: What are the common causes of low or no signal in my pNPP assay?
Several factors can lead to a weak or absent signal:
-
Inactive Enzyme or Substrate: Ensure the enzyme and pNPP substrate have not expired and have been stored correctly.[4]
-
Incorrect Buffer Conditions: The pH of the reaction buffer is critical for optimal enzyme activity. Most phosphatases using pNPP have an optimal pH in the alkaline range.[1][2]
-
Presence of Inhibitors: Contaminants in the sample or reagents, such as phosphate or sodium azide (B81097) (for peroxidase-based systems), can inhibit the enzyme.[4]
-
Inadequate Incubation Time or Temperature: Ensure the incubation time is sufficient for signal development and the temperature is optimal for the enzyme.[4]
Q4: What should I do if I observe high background in my assay?
High background can be caused by:
-
Substrate Instability: pNPP can spontaneously hydrolyze, especially at alkaline pH and elevated temperatures, leading to a high background signal. Prepare fresh substrate solutions and run appropriate controls without the enzyme.
-
Contaminated Reagents: Use high-purity water and reagents to prepare buffers and solutions.[4]
-
Non-specific Binding (in ELISA-type assays): Inadequate blocking can lead to non-specific binding of antibodies or enzymes. Optimize blocking buffer composition and incubation time.[4][5]
Q5: How can I improve the reproducibility of my pNPP assay?
Poor reproducibility can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Calibrate your pipettes regularly.[4][5]
-
Temperature Fluctuations: Maintain a consistent temperature during the assay, as enzyme activity is temperature-dependent.[4]
-
Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.[4]
-
Plate Edge Effects: Avoid using the outer wells of a microplate, which are more susceptible to temperature variations.[6]
Troubleshooting Guides
Problem: No Signal or Weak Signal
| Possible Cause | Recommended Solution |
| Omission of a key reagent | Carefully check that all reagents were added in the correct order and volume.[4] |
| Inactive enzyme or substrate | Verify the expiration dates and proper storage of the enzyme and pNPP. Test their activity independently if possible.[4] |
| Incorrect buffer pH or composition | Optimize the buffer pH for your specific enzyme. Ensure all buffer components are at the correct final concentration.[1] |
| Presence of an enzyme inhibitor | Review sample composition for potential inhibitors. Avoid using reagents like sodium azide with HRP-conjugated systems.[4] |
| Inadequate incubation time or temperature | Increase the incubation time or optimize the temperature according to the enzyme's specifications.[4] |
Problem: High Background
| Possible Cause | Recommended Solution |
| Spontaneous substrate hydrolysis | Prepare pNPP solution fresh before each experiment. Include a "no enzyme" control to measure background. |
| Contaminated buffers or reagents | Use fresh, high-quality reagents and purified water.[4] |
| Cross-reactivity or non-specific binding | Optimize blocking steps with different blocking agents. Titrate antibody concentrations to find the optimal balance between signal and background.[4][5] |
| Incubation time is too long | Reduce the incubation time for the substrate development step.[4] |
Experimental Protocols
Protocol: Determining Optimal pNPP Concentration
This protocol outlines the steps to determine the optimal substrate concentration by generating a substrate saturation curve.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of pNPP (e.g., 100 mM) in an appropriate buffer.[1]
-
Prepare a series of dilutions of the pNPP stock solution to cover a range of concentrations (e.g., from 0.1x to 10x the expected Km).
-
Prepare the enzyme solution at a fixed, appropriate concentration in the assay buffer.
-
Prepare the assay buffer with all necessary co-factors (e.g., MgCl2, ZnCl2).[1]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the varying concentrations of pNPP to the wells.
-
To initiate the reaction, add the fixed concentration of the enzyme to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (kinetic assay). Alternatively, stop the reaction after a fixed time point with a stop solution (e.g., 3M NaOH) and read the final absorbance (end-point assay).
-
-
Data Analysis:
-
For a kinetic assay, determine the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time curve.
-
For an end-point assay, the absorbance reading is proportional to the initial velocity.
-
Plot the initial velocity (V₀) against the pNPP concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
| Parameter | Typical Range/Value | Notes |
| pNPP Concentration Range | 0.1 - 10 mM | Should bracket the expected Km value. |
| Enzyme Concentration | Varies | Should be low enough to ensure the reaction rate is linear over the measurement period. |
| Buffer pH | 8.0 - 10.0 | Highly dependent on the specific phosphatase.[1][2] |
| Incubation Temperature | 25 - 37 °C | Should be kept constant throughout the experiment.[2][4] |
| Wavelength for Detection | 405 nm | For the product p-nitrophenol under alkaline conditions.[1] |
Visual Guides
Caption: Workflow for optimizing pNPP substrate concentration.
References
- 1. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Enzymatic Dephosphorylation Kinetics in the Assemblies of a Phosphopentapeptide that Forms Intranuclear Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Technical Support Center: pNPS-DHA Degradation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of p-nitrophenyl-docosahexaenoate (pNPS-DHA) and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is the p-nitrophenyl ester of docosahexaenoic acid (DHA). It serves as a chromogenic substrate for esterases and lipases, releasing the yellow-colored p-nitrophenol upon hydrolysis, which can be quantified spectrophotometrically. The two primary degradation pathways of concern are:
-
Hydrolysis: The cleavage of the ester bond linking DHA to the p-nitrophenyl group. This can be enzymatic or chemical (e.g., due to pH and temperature).
-
Oxidation: The degradation of the polyunsaturated DHA fatty acid chain, which is highly susceptible to oxidation by factors like heat, light, and oxygen.[1]
Q2: What are the main factors that accelerate the degradation of this compound?
A2: The stability of this compound is influenced by several factors:
-
For Hydrolysis:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. The rate of spontaneous hydrolysis increases at higher pH values.[2][3]
-
Temperature: Higher temperatures increase the rate of chemical hydrolysis.[2][4]
-
Enzymatic Contamination: Presence of unintended esterases or lipases in the experimental system.
-
Buffer Composition: Some buffer components can influence the rate of hydrolysis.[5]
-
-
For Oxidation of the DHA moiety:
-
Oxygen Exposure: The presence of oxygen is a primary driver of lipid oxidation.[6]
-
Light: UV and visible light can promote photo-oxidation.
-
Heat: Elevated temperatures accelerate oxidation rates.[1]
-
Presence of Metal Ions: Transition metals like iron and copper can act as catalysts for lipid oxidation.[1]
-
Q3: How can I prevent the degradation of my this compound stock solution?
A3: Proper storage and handling are crucial:
-
Storage: Store this compound as a solid or in an anhydrous organic solvent (e.g., acetonitrile (B52724), isopropanol) at -20°C or lower.[7] Protect from light by using amber vials or wrapping vials in foil. To minimize oxygen exposure, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Handling: When preparing aqueous solutions for assays, use fresh solutions and minimize the time they are kept at room temperature. Use high-purity, degassed buffers.
Q4: What are the signs of this compound degradation?
A4:
-
Hydrolysis: A yellow tint in your stock solution or a high background signal in your assay buffer (before adding the enzyme) indicates the premature release of p-nitrophenol.[5]
-
Oxidation: While not visually apparent in the this compound molecule itself, oxidation of the DHA chain can lead to the formation of various byproducts that might interfere with your experiment or alter the substrate's interaction with enzymes. Standard methods to measure lipid oxidation in the bulk material include the determination of Peroxide Value (PV) and p-Anisidine Value (pAV).[8][9]
Troubleshooting Guides
Issue: High Background Absorbance in My Assay
| Possible Cause | Troubleshooting Step |
| Spontaneous hydrolysis of this compound in the assay buffer. | Check the pH of your buffer; p-nitrophenyl esters are less stable at high pH.[3] Prepare fresh buffer and this compound working solution immediately before the experiment. Run a blank (buffer + this compound, no enzyme) to quantify the rate of spontaneous hydrolysis and subtract it from your sample readings. |
| Contaminated reagents or glassware. | Use fresh, high-purity reagents. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. |
| Degraded this compound stock solution. | Prepare a fresh stock solution from solid this compound. Check the appearance of the solid; it should be a pale, crystalline powder. |
Issue: Inconsistent or Non-Reproducible Assay Results
| Possible Cause | Troubleshooting Step |
| Variability in temperature. | Ensure precise temperature control during the assay using a water bath or temperature-controlled plate reader.[4] |
| Incomplete dissolution of this compound. | This compound, having a long acyl chain, may be difficult to dissolve in aqueous buffers, leading to turbidity.[7] Ensure complete solubilization, possibly using a co-solvent like DMSO or ethanol, but be mindful of its potential effects on enzyme activity.[3] The use of detergents like Triton X-100 or sodium deoxycholate can also aid in solubilization.[3][7] |
| Oxidation of the DHA chain affecting enzyme interaction. | Prepare fresh this compound solutions for each experiment. Consider adding a chelating agent like EDTA to the buffer to sequester metal ions that catalyze oxidation.[6] |
| Pipetting errors. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue: Low or No Enzyme Activity Detected
| Possible Cause | Troubleshooting Step |
| Incorrect assay pH or temperature. | Optimize the pH and temperature for your specific enzyme.[2] |
| Inhibitors present in the sample or buffer. | Run a positive control with a known substrate to ensure the enzyme is active. Check for potential inhibitors in your sample preparation. |
| Substrate concentration is too low or too high. | Determine the optimal substrate concentration for your enzyme by running a substrate titration curve. |
Experimental Protocols
Spectrophotometric Assay for this compound Hydrolysis
This protocol provides a general method for measuring the activity of an esterase or lipase (B570770) using this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or isopropanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, depending on the enzyme's optimal pH)
-
Enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in an anhydrous solvent to a concentration of 10-50 mM. Store at -20°C, protected from light.
-
Preparation of Working Solution: Immediately before the assay, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Note that you may need to add a surfactant like Triton X-100 (e.g., 0.3%) or sodium deoxycholate (e.g., 5 mM) to the buffer to ensure solubility.[3][7]
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of assay buffer.
-
Add your enzyme solution to the sample wells.
-
For the blank (negative control), add the same volume of buffer or vehicle used for the enzyme.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time using a microplate reader. The yellow product, p-nitrophenol, has a molar extinction coefficient that is pH-dependent. A standard curve of p-nitrophenol under the exact assay conditions should be prepared to accurately quantify the product.[10]
Assessment of this compound Oxidative Stability
This protocol describes a method to evaluate the oxidative stability of this compound under specific conditions.
Materials:
-
This compound solution in a suitable solvent
-
Incubator or water bath set to the desired temperature
-
Reagents for Peroxide Value (PV) and p-Anisidine Value (pAV) determination (commercially available kits or standard methods can be used)
Procedure:
-
Sample Preparation: Prepare several aliquots of the this compound solution.
-
Incubation: Place the aliquots in an incubator at a specific temperature (e.g., 40°C). Expose them to air and light if these are the factors being investigated.
-
Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
-
Analysis:
-
Peroxide Value (PV): Measure the concentration of primary oxidation products (peroxides and hydroperoxides). This is often done by iodometric titration or using commercially available kits.
-
p-Anisidine Value (pAV): Measure the amount of secondary oxidation products (aldehydes). This is a spectrophotometric method.
-
-
Data Interpretation: An increase in PV indicates the initial stages of oxidation, while a subsequent increase in pAV points to the formation of secondary oxidation products.
Data Presentation
Table 1: Illustrative Data on the Effect of pH on this compound Spontaneous Hydrolysis
| pH | Rate of p-Nitrophenol Release (µM/min) |
| 6.0 | 0.05 |
| 7.0 | 0.20 |
| 8.0 | 0.85 |
| 9.0 | 3.50 |
| Data are for illustrative purposes only and represent typical trends for p-nitrophenyl esters. |
Table 2: Example Data on the Oxidative Stability of DHA under Different Storage Conditions
| Condition | Peroxide Value (meq/kg) after 7 days | p-Anisidine Value after 7 days |
| 4°C, Dark, Inert Gas | < 1.0 | < 2.0 |
| 25°C, Dark, Air | 5.2 | 8.5 |
| 25°C, Light, Air | 15.8 | 22.1 |
| 40°C, Dark, Air | 25.3 | 35.6 |
| These are representative data illustrating the impact of storage conditions on DHA oxidation. |
Visualizations
References
- 1. Docosahexaenoic Acid Stability in Ready-to-Use Therapeutic Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gfi.org [gfi.org]
- 7. researchgate.net [researchgate.net]
- 8. goedomega3.com [goedomega3.com]
- 9. New GOED advice aims to improve accuracy of EPA and DHA quantification [nutraingredients.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: pNPS-DHA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of p-nitrophenyl-docosahexaenoate (pNPS-DHA), a derivative of docosahexaenoic acid (DHA). As direct synthesis protocols for this compound are not widely available in published literature, this guide is based on established principles of fatty acid esterification, particularly focusing on the synthesis of activated esters like p-nitrophenyl esters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is the p-nitrophenyl ester of docosahexaenoic acid (DHA). The p-nitrophenyl group is an excellent leaving group, making this compound an "activated" form of DHA. This activation facilitates the reaction of the DHA acyl chain with nucleophiles, such as amino groups in proteins or lipids. Therefore, this compound is likely used as a reagent in bioconjugation, enzyme assays, or for the synthesis of other DHA derivatives.
Q2: What are the common methods for synthesizing this compound?
A: The most common method for synthesizing p-nitrophenyl esters of fatty acids is through the reaction of the fatty acid with p-nitrophenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Another approach involves converting the fatty acid to its acid chloride followed by reaction with p-nitrophenol.
Q3: Why is my this compound synthesis yield consistently low?
A: Low yields can be attributed to several factors including incomplete reaction, side reactions, or degradation of the product. Key areas to investigate are the purity of your starting materials (DHA and p-nitrophenol), the effectiveness of your coupling agent, reaction conditions (temperature, time, solvent), and the presence of moisture, which can hydrolyze the activated ester. DHA is also susceptible to oxidation, which can be a significant cause of yield loss.
Q4: How can I monitor the progress of the this compound synthesis reaction?
A: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) will show the consumption of the starting materials (DHA and p-nitrophenol) and the formation of the this compound product. The spots can be visualized under UV light (due to the p-nitrophenyl group) or by staining with an appropriate agent like iodine.
Q5: What is the best method for purifying this compound?
A: Column chromatography is the most effective method for purifying this compound from the reaction mixture.[1] A silica (B1680970) gel column with a gradient of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) can separate the product from unreacted starting materials and byproducts like dicyclohexylurea (if DCC is used). High-performance liquid chromatography (HPLC) can also be used for high-purity preparations.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling agent (e.g., old DCC or EDC).2. Presence of water in the reaction mixture.3. Impure starting materials (DHA or p-nitrophenol).4. Sub-optimal reaction temperature or time. | 1. Use fresh or properly stored coupling agents.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Purify starting materials if necessary. DHA should be of high purity and stored under an inert atmosphere to prevent oxidation.4. Optimize reaction conditions. Esterification with DCC is often carried out at 0°C to room temperature for several hours. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Oxidation of DHA.2. Formation of N-acylurea byproduct (with DCC).3. Polymerization of DHA. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like BHT to the reaction mixture.2. The N-acylurea is often insoluble in the reaction solvent and can be removed by filtration.3. Avoid high temperatures and prolonged reaction times. |
| Product is an Oil Instead of Expected Solid | 1. Presence of solvent impurities.2. The product itself may be an oil or a low-melting solid. | 1. Ensure complete removal of purification solvents under high vacuum.2. Check the literature for the expected physical state of similar long-chain fatty acid p-nitrophenyl esters. Cooling the oil may induce crystallization. |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct | 1. DCU is soluble in the work-up solvent. | 1. DCU is poorly soluble in many organic solvents like dichloromethane (B109758) or diethyl ether. After the reaction, dilute the mixture with one of these solvents and filter to remove the precipitated DCU. |
| Product Decomposes During Purification | 1. This compound is sensitive to hydrolysis on silica gel.2. Prolonged exposure to heat or light. | 1. Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent. Perform the chromatography quickly.2. Avoid excessive heat during solvent evaporation. Protect the product from light. |
Quantitative Data Summary
The following table summarizes typical yields and purity data for the synthesis and purification of DHA esters, which can serve as a benchmark for this compound synthesis.
| Parameter | Value | Method | Reference |
| DHA Ethyl Ester Yield | ~99.98% (of total oil) | In situ transesterification | [2] |
| DHA Purity after HPLC | >94.5% | HPLC | [2] |
| DHA Ethyl Ester Purity | >98% | Molecular Distillation | [3] |
| DHA Ester Concentrate Purity | up to 95 wt% | Supercritical Fluid Chromatography | [1] |
Experimental Protocols
General Protocol for this compound Synthesis via DCC Coupling
This protocol provides a general methodology for the esterification of DHA with p-nitrophenol using DCC as a coupling agent.
Materials:
-
Docosahexaenoic acid (DHA)
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be set up under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask, dissolve DHA (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Agent Addition: Dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture with stirring.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Synthesis of this compound
Caption: Chemical synthesis pathway of this compound from DHA and p-nitrophenol.
Experimental Workflow for this compound Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: A decision tree to troubleshoot low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103864614A - Method for separating and purifying DHA (docosahexaenoic acid) ethyl ester from DHA oil produced by microbial fermentation - Google Patents [patents.google.com]
increasing the signal-to-noise ratio in pNPS-DHA assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing p-Nitrophenyl Phosphate (B84403) (pNPS or pNPP) assays in the context of docosahexaenoic acid (DHA) research. The focus is on increasing the signal-to-noise ratio and ensuring robust and reproducible results.
Understanding the pNPS-DHA Assay
In the context of your research, a "this compound assay" most likely refers to a colorimetric assay used to measure the activity of a phosphatase enzyme where DHA plays a regulatory role. In this setup, DHA may be used to treat cells or be included in the enzymatic reaction to investigate its effect on phosphatase activity. The p-nitrophenyl phosphate (pNPS) acts as a substrate for the phosphatase. The enzyme removes the phosphate group from pNPS, converting it into p-nitrophenol (pNP), which is a yellow-colored product. The amount of pNP produced, and therefore the intensity of the yellow color, is directly proportional to the phosphatase activity. This color change is quantified by measuring the absorbance at 405 nm.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the pNPS assay?
A1: The pNPS (or pNPP) assay is a colorimetric method to determine the activity of phosphatases.[2][3] The enzyme catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl phosphate (pNPS), into p-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, pNP is a yellow-colored product with a maximum absorbance at 405 nm. The rate of pNP formation, measured by the increase in absorbance, is proportional to the phosphatase activity in the sample.[5][6]
Q2: How is DHA likely involved in my pNPS assay?
A2: Docosahexaenoic acid (DHA) is a polyunsaturated fatty acid known to modulate various cellular signaling pathways.[7][8] In your assay, DHA could be:
-
A direct modulator of the phosphatase: You might be testing whether DHA directly activates or inhibits the phosphatase enzyme in a purified system.
-
A treatment for cells: You may be treating cells with DHA and then measuring the activity of a specific phosphatase in the cell lysate to understand the downstream effects of DHA on a signaling pathway. DHA can influence the activity of kinases and phosphatases involved in pathways like the Akt and NF-κB signaling cascades.[7][9]
Q3: What are the critical parameters to control in a pNPS assay?
A3: To ensure reproducibility and a good signal-to-noise ratio, it is crucial to control several parameters:
-
pH: Phosphatases have optimal pH ranges. The assay buffer's pH must be optimized for the specific phosphatase being studied (e.g., acidic for acid phosphatases, alkaline for alkaline phosphatases).[5][10]
-
Temperature: Enzyme activity is temperature-dependent. Maintain a consistent temperature throughout the incubation period.[11]
-
Substrate Concentration: The concentration of pNPS should ideally be at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is proportional to the enzyme concentration.[2]
-
Enzyme Concentration: The amount of enzyme (from cell lysate or purified) should be in a range that results in a linear reaction rate over the chosen incubation time.[10][11]
-
Incubation Time: The reaction should be stopped within the linear range of product formation. Very long incubation times can lead to substrate depletion or enzyme instability.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, focusing on improving the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Spontaneous Substrate Degradation: pNPS can slowly hydrolyze on its own, especially at high pH and temperature. | - Prepare the pNPS substrate solution fresh before each experiment.[6] - Store the pNPS stock solution protected from light and at -20°C.[3] - Include a "no enzyme" blank control for every experimental condition to subtract the background absorbance. |
| 2. Contaminating Phosphatases: The sample (e.g., cell lysate) may contain other phosphatases that can act on pNPS. | - Use specific phosphatase inhibitors if you are trying to measure the activity of a particular phosphatase.[1] - Purify the target phosphatase if possible. | |
| 3. Interfering Substances in the Sample: Components in the cell lysate or the DHA preparation might absorb light at 405 nm. | - Run a "no substrate" control for each sample to check for intrinsic color. - Ensure the vehicle used to dissolve DHA does not interfere with the assay. Run a vehicle-only control. | |
| Low Signal or No Signal | 1. Inactive Enzyme: The phosphatase may have lost its activity due to improper storage or handling. | - Store enzyme stocks at the recommended temperature (usually -20°C or -80°C). - Avoid repeated freeze-thaw cycles. - Include a positive control with a known active phosphatase to validate the assay components.[12] |
| 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | - Perform a pH profile to find the optimal pH for your phosphatase.[10] - Titrate the enzyme concentration to ensure you are in the linear range.[11] | |
| 3. Presence of Inhibitors: The sample or buffer may contain phosphatase inhibitors. | - Be aware that high concentrations of phosphate in your buffers can inhibit the reaction. - If using cell lysates, consider the presence of endogenous inhibitors. Diluting the sample may help. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | - Use calibrated pipettes. - Prepare a master mix of reagents to add to your samples to minimize pipetting variations. |
| 2. Inconsistent Incubation Times: Variation in the start and stop times of the reaction for different wells. | - Use a multichannel pipette to add the substrate or stop solution to multiple wells simultaneously.[1] - Stagger the addition of substrate at fixed intervals (e.g., every 10-15 seconds) and add the stop solution in the same sequence and at the same intervals.[1] | |
| 3. Temperature Fluctuations: Uneven temperature across the microplate can cause different reaction rates in different wells. | - Ensure the plate is uniformly equilibrated to the reaction temperature before adding the substrate. - Avoid placing the plate on a cold or hot surface during incubation. |
Experimental Protocols
General Protocol for a pNPS Phosphatase Assay in a 96-Well Plate
This protocol provides a general framework. You will need to optimize the concentrations of the enzyme and substrate, as well as the incubation time, for your specific experimental setup.
Materials:
-
Assay Buffer (e.g., for a neutral phosphatase: 50 mM Tris-HCl, pH 7.2).[6]
-
pNPS Substrate Solution (e.g., 10 mM p-Nitrophenyl Phosphate in assay buffer). Prepare fresh.
-
Phosphatase Sample (purified enzyme or cell lysate).
-
Stop Solution (e.g., 3 M NaOH).[13]
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare Samples: Dilute your phosphatase-containing samples (e.g., cell lysates treated with or without DHA) to the desired concentration in the assay buffer.
-
Set up the Plate:
-
Add 50 µL of your diluted samples to triplicate wells of the 96-well plate.
-
Prepare a "no enzyme" blank by adding 50 µL of assay buffer to at least three wells.
-
-
Equilibrate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Start the Reaction: Initiate the reaction by adding 50 µL of the freshly prepared pNPS Substrate Solution to each well. A multichannel pipette is recommended for consistency.
-
Incubate: Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of the reaction.
-
Stop the Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The solution should turn yellow in the presence of pNP.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Activity:
-
Subtract the average absorbance of the "no enzyme" blank from the absorbance of all other wells.
-
The phosphatase activity is proportional to the corrected absorbance.
-
Visualizations
Experimental Workflow
Caption: Workflow for a pNPS assay to measure phosphatase activity in DHA-treated cells.
DHA Signaling Pathway Example
Caption: Simplified diagram of DHA modulating a signaling pathway involving a kinase and a phosphatase.
References
- 1. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 12. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
pNPS-DHA Experimental Technical Support Center
Disclaimer: The following troubleshooting guide and FAQs are based on the assumption that "pNPS-DHA" refers to a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Docosahexaenoic Acid (DHA), where a substrate like p-Nitrophenyl phosphate (B84403) (pNPS) is used for signal detection with an alkaline phosphatase enzyme conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This assay is likely a competitive ELISA. In this format, DHA in the sample competes with a fixed amount of labeled DHA (e.g., biotinylated DHA or DHA-enzyme conjugate) for binding to a limited number of anti-DHA antibody sites coated on a microplate. The signal generated from the enzymatic reaction with the pNPS substrate is inversely proportional to the amount of DHA in the sample. Higher concentrations of DHA in the sample will result in lower signal, and vice versa.
Q2: What are the critical reagents in this assay?
A2: The critical reagents include the anti-DHA antibody-coated plate, the DHA standard, the enzyme-conjugated DHA or a biotinylated DHA with a corresponding streptavidin-enzyme conjugate, the pNPS substrate, and appropriate buffers (coating, washing, sample dilution, and stop solution).[1][2][3]
Q3: How should I prepare and store my samples?
A3: Samples such as serum, plasma, or cell culture supernatants should be centrifuged to remove particulate matter.[2] It is recommended to assay samples immediately or aliquot and store them at ≤ -20°C to avoid repeated freeze-thaw cycles.[2] The stability of DHA is crucial, and it is susceptible to oxidation.[4][5][6]
Q4: What are the appropriate positive and negative controls for this assay?
A4:
-
Positive Control: A sample with a known, non-zero concentration of DHA. This validates that the assay is working correctly and can detect the analyte.[7]
-
Negative Control (Blank): A sample known to not contain DHA, or the sample diluent buffer alone. This helps to determine the baseline signal and identify any background noise.[7]
-
Standard Curve: A series of dilutions of a known concentration of DHA is essential for quantifying the amount of DHA in the samples. The R² value of the standard curve should be >0.99.[7]
-
Zero Blank & Chromogen Blank: A zero blank (all reagents except the standard or sample) helps assess high background. A chromogen blank (substrate alone) can help identify issues with the substrate itself.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Weak Signal | Omission of a key reagent. | Check that all reagents were added in the correct order.[1] |
| Inactive substrate or enzyme conjugate. | Test the activity of the conjugate and substrate. Ensure the substrate is appropriate for the enzyme (e.g., pNPP for alkaline phosphatase).[1] Sodium azide (B81097) inhibits peroxidase reactions.[1] | |
| Incorrect plate reader settings. | Verify the correct wavelength and filter settings for pNPS (typically 405 nm).[1] | |
| Insufficient incubation times or incorrect temperature. | Ensure incubation times and temperatures are as recommended. Bring substrates to room temperature before use.[1][8] | |
| High Background | High concentration of detection reagent. | Perform dilutions to determine the optimal working concentration of the enzyme conjugate.[1][8] |
| Ineffective blocking. | Use an appropriate blocking buffer and ensure complete blocking of non-specific sites.[1] | |
| Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. An automated plate washer may improve consistency.[1][9] | |
| Contaminated buffers or substrate. | Use fresh, sterile buffers. Protect the substrate from light.[2][8] | |
| High Variability (Poor Duplicates) | Pipetting errors. | Check pipette calibration and ensure proper pipetting technique.[8] |
| Inconsistent incubation times. | Add reagents to all wells in a consistent order and time frame.[2] | |
| Temperature gradients across the plate. | Avoid stacking plates during incubation.[8] | |
| Improper mixing of reagents. | Ensure all reagents are thoroughly mixed before use.[1] | |
| Standard Curve Issues | Poor standard dilutions. | Prepare fresh standard dilutions for each assay. Do not make serial dilutions directly in the wells.[3] |
| Degraded standard. | Use a fresh vial of the standard and handle it according to the manufacturer's instructions.[9] |
Experimental Protocols
General this compound Competitive ELISA Protocol
This protocol is a generalized procedure and should be adapted based on the specific kit manufacturer's instructions.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, as per the kit protocol. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the anti-DHA antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the enzyme-conjugated DHA to each well. Cover the plate and incubate for the recommended time and temperature (e.g., 1 hour at 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.[1][9]
-
Substrate Addition: Add 100 µL of the pNPS substrate solution to each well.
-
Signal Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or as specified in the protocol, to allow for color development.[1]
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of DHA in the samples by plotting a standard curve of the absorbance values against the known concentrations of the standards. The concentration of DHA in the samples will be inversely proportional to the signal.
Visualizations
Caption: A generalized workflow for a competitive this compound ELISA.
Caption: A logical flow diagram for troubleshooting common this compound assay issues.
References
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic Acid Stability in Ready-to-Use Therapeutic Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Technical Support Center: Protocol Refinement for pNPS-DHA Studies
Welcome to the technical support center for protocol refinement in neuronal phosphatidylserine (B164497) (PS) and docosahexaenoic acid (DHA) studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure the successful execution of your experiments.
I. Troubleshooting Guides
This section addresses common issues that may arise during your pNPS-DHA experiments, from cell culture to final analysis.
1. Cell Culture and DHA Supplementation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Cell Viability after DHA Treatment | 1. DHA concentration is too high: High concentrations of DHA (typically >100 µM) can be cytotoxic to neuronal cells.[1][2] 2. Ethanol (B145695) toxicity: DHA is often dissolved in ethanol, and high concentrations of the solvent can be toxic to cells.[3] 3. Oxidation of DHA: DHA is prone to oxidation, and oxidized byproducts can be harmful to cells. | 1. Optimize DHA concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line (commonly between 1 µM and 50 µM).[1][4][5][6] 2. Control for solvent effects: Ensure the final ethanol concentration in the culture medium is minimal (<0.1%) and include a vehicle control (medium with the same amount of ethanol but without DHA) in your experiments.[3] 3. Use fresh DHA solutions: Prepare DHA solutions fresh for each experiment and store stock solutions under nitrogen at -80°C to minimize oxidation. |
| Inconsistent Results Between Experiments | 1. Variability in cell density: The cellular response to DHA can be dependent on the confluency of the cell culture. 2. Inconsistent DHA incubation time: The duration of DHA treatment can significantly impact the outcome.[7] 3. Batch-to-batch variation in DHA: The quality and purity of DHA may vary between suppliers or even different lots from the same supplier. | 1. Standardize seeding density: Ensure that cells are seeded at the same density for all experiments to maintain consistent confluency at the time of treatment. 2. Maintain consistent incubation times: Use a standardized incubation time for all experiments based on your initial optimization experiments. 3. Use high-quality DHA: Purchase DHA from a reputable supplier and, if possible, use the same lot for a series of related experiments. |
| Difficulty Dissolving DHA | 1. Low solubility in aqueous media: DHA is a fatty acid and has poor solubility in cell culture medium. | 1. Use a carrier: Complex DHA with fatty acid-free bovine serum albumin (BSA) to improve its solubility and delivery to cells. A common method is to prepare a stock solution of DHA in ethanol and then dilute it in a BSA-containing medium. |
2. Phosphatidylserine (PS) Quantification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal in Fluorometric PS Assay | 1. Insufficient amount of starting material: The quantity of PS in the sample may be below the detection limit of the assay.[8][9] 2. Incomplete lipid extraction: The method used may not have efficiently extracted the lipids from the cells or tissue.[10] | 1. Increase starting material: Increase the number of cells or the amount of tissue used for the assay. 2. Optimize lipid extraction: Ensure you are using a robust lipid extraction method, such as the Bligh-Dyer or Folch method, and that all steps are performed correctly.[10] |
| High Background Signal | 1. Contamination of reagents: Reagents may be contaminated with substances that fluoresce at the same wavelength as the detection probe. 2. Incomplete removal of interfering substances: Cellular components other than PS may interfere with the assay. | 1. Use high-purity reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and chemicals. 2. Include a sample blank: Prepare a sample blank that goes through the entire procedure but without the enzyme mix to measure and subtract the background fluorescence. |
3. Western Blotting for Kinase Activation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Phosphorylated Kinases (p-Akt, p-Raf-1, p-PKC) | 1. Low protein concentration: The amount of target protein in the lysate is too low. 2. Suboptimal antibody concentration: The primary antibody dilution is not optimal.[11][12] 3. Poor protein transfer: Inefficient transfer of proteins from the gel to the membrane.[11] | 1. Increase protein load: Load a higher concentration of protein lysate onto the gel. 2. Optimize antibody dilution: Perform a titration of the primary antibody to find the optimal concentration. 3. Verify protein transfer: Use a Ponceau S stain to visualize protein transfer on the membrane. |
| High Background on Western Blot | 1. Insufficient blocking: The blocking step was not sufficient to prevent non-specific antibody binding.[11] 2. Antibody concentration too high: The primary or secondary antibody concentration is too high, leading to non-specific binding. | 1. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[11] 2. Reduce antibody concentration: Decrease the concentration of the primary and/or secondary antibodies. |
| Multiple Bands on Western Blot | 1. Non-specific antibody binding: The primary antibody may be cross-reacting with other proteins. 2. Protein degradation: The protein samples may have degraded, leading to the appearance of smaller bands. | 1. Increase stringency of washes: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies. 2. Use protease inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DHA to use for in vitro neuronal cell culture studies?
A1: The optimal DHA concentration can vary depending on the cell type and the specific endpoint being measured. However, a good starting point for dose-response experiments is a range of 1 µM to 50 µM.[1][4][5][6] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the highest non-toxic concentration for your specific neuronal cell line.[13]
Q2: How long should I incubate my neuronal cells with DHA?
A2: Incubation times can range from a few hours to several days, depending on the biological question. For studying rapid signaling events like kinase phosphorylation, shorter incubation times (e.g., 30 minutes to 6 hours) may be sufficient.[14] For assessing changes in membrane composition, cell viability, or neurite outgrowth, longer incubation periods (e.g., 24 to 72 hours) are often necessary.[1][7]
Q3: How can I quantify the increase in phosphatidylserine (PS) in my cells after DHA treatment?
A3: There are several methods to quantify PS levels. Commercially available fluorometric assay kits provide a sensitive and high-throughput method for measuring total PS content in lipid extracts.[9][15] These assays are based on the enzymatic cleavage of PS and subsequent reaction with a probe to generate a fluorescent signal.[9][15] Other methods include thin-layer chromatography (TLC) followed by phosphorus quantification, or mass spectrometry for a more detailed analysis of PS molecular species.[8][10]
Q4: What are the key downstream signaling proteins to investigate following DHA-induced PS elevation?
A4: The increase in membrane PS facilitates the translocation and activation of several key kinases. The most commonly studied are Akt (also known as Protein Kinase B), Raf-1, and Protein Kinase C (PKC).[16][17][18][19] You can assess their activation by performing Western blotting using antibodies that specifically detect the phosphorylated (active) forms of these proteins.
Q5: Should I be concerned about the vehicle used to dissolve DHA?
A5: Yes, it is critical to control for the effects of the vehicle. DHA is typically dissolved in a solvent like ethanol before being added to the cell culture medium.[3] High concentrations of ethanol can be toxic to cells. Therefore, you must include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as the DHA-treated cells. This will allow you to distinguish the effects of DHA from any potential effects of the solvent.
III. Quantitative Data Summary
The following tables summarize quantitative data from various this compound studies to aid in experimental design.
Table 1: Effective DHA Concentrations for Neuroprotection and Neuronal Development in vitro
| Cell Type | DHA Concentration | Incubation Time | Observed Effect | Reference |
| Neural Progenitor Cells | 10 µM - 50 µM | 2 hours (pre-treatment) | Increased cell viability against oxidative injury | [4] |
| Human Neuronal Cells | 2.5 µM - 25 µM | 48 hours | Enhanced cell viability | [5][13] |
| Rat Cortical Neurons | 25 µM - 50 µM | 24 - 48 hours | Enhanced neuronal viability and neurite outgrowth | [1] |
| Bovine Granulosa Cells | 1 µM - 50 µM | 24 hours | Increased cell proliferation | [6] |
| THP-1 Macrophages | 75 µM | 24 hours | More potent anti-inflammatory effect compared to lower doses | [20] |
| PC12 Cells | 40 µg/mL | Not Specified | Increased cell survival against oxidative damage | [21] |
Table 2: Reported Effects of DHA on Phosphatidylserine and Downstream Kinase Activation
| Cell Type | DHA Treatment | Effect on PS Levels | Effect on Kinase Activation | Reference |
| Rat Cortical Neurons | 25 µM | Higher PS content | Not specified | [1] |
| Neuronal Cells | Not specified | Increased PS levels | Facilitated membrane translocation and activation of Akt | [16] |
| Neuronal Membranes | Not specified | Modulates PS levels | Promotes interaction of Akt with the plasma membrane, facilitating its phosphorylation | [17] |
| v-H-ras-transformed cells | Not specified | Not specified | PMA (PKC activator) activates Raf-1 kinase | [18] |
| Myeloid cells | Not specified | Not specified | Flt3-ITD constitutively activates Akt | [19] |
IV. Detailed Experimental Protocols
1. Protocol for DHA Supplementation in Neuronal Cell Culture
-
Preparation of DHA Stock Solution:
-
Dissolve DHA in 100% ethanol to create a high-concentration stock solution (e.g., 50 mM).
-
Store the stock solution in small aliquots under nitrogen at -80°C to prevent oxidation.
-
-
Cell Seeding:
-
Seed neuronal cells in appropriate culture vessels at a predetermined density to ensure they reach the desired confluency (typically 70-80%) at the time of treatment.
-
-
Preparation of DHA-BSA Complex:
-
Warm a solution of fatty acid-free BSA in serum-free medium to 37°C.
-
In a separate tube, dilute the DHA stock solution in serum-free medium.
-
Add the diluted DHA solution dropwise to the BSA solution while vortexing to form the DHA-BSA complex.
-
Incubate the complex for 30 minutes at 37°C.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells and replace it with the medium containing the desired final concentration of the DHA-BSA complex.
-
Include a vehicle control (medium with BSA and the same final concentration of ethanol as the DHA-treated samples).
-
Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.
-
2. Protocol for Quantification of Phosphatidylserine (PS)
This protocol is based on a generic fluorometric PS assay kit. Refer to the manufacturer's instructions for specific details.
-
Sample Preparation:
-
After DHA treatment, harvest the cells and wash them with PBS.
-
Homogenize the cells or tissue in an appropriate buffer.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or as specified in the kit manual.
-
Dry the lipid extract under a stream of nitrogen and resuspend it in the assay buffer provided with the kit.
-
-
Standard Curve Preparation:
-
Prepare a series of PS standards with known concentrations according to the kit's instructions.
-
-
Assay Procedure:
-
Add the standards and samples to a 96-well plate.
-
Add the enzyme mix to each well and incubate as recommended by the manufacturer.
-
Add the probe solution and incubate to allow for the development of the fluorescent signal.
-
-
Measurement and Analysis:
-
Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths.
-
Subtract the background fluorescence and plot the standard curve.
-
Determine the PS concentration in the samples based on the standard curve.
-
3. Protocol for Western Blot Analysis of Kinase Activation
-
Protein Extraction:
-
After DHA treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
-
V. Visualization of Pathways and Workflows
Caption: DHA-mediated neuroprotective signaling pathway.
Caption: Experimental workflow for this compound studies.
References
- 1. Effects of docosahexaenoic acid on the survival and neurite outgrowth of rat cortical neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega-3 Polyunsaturated Fatty Acids Protect Neural Progenitor Cells against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Docosahexaenoic acid (DHA) effects on proliferation and steroidogenesis of bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Timing of Raf/ERK and AKT Activation in Protecting PC12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatidylserine Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 16. Docosahexaenoic acid: A positive modulator of Akt signaling in neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Differential Physiological Effects of Raf-1 Kinase Pathways Linked to Protein Kinase C Activation Depending on the Stimulus in v-H-ras-transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Constitutive activation of Akt by Flt3 internal tandem duplications is necessary for increased survival, proliferation, and myeloid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of different concentrations of omega-3 fatty acids on stimulated THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effects of n-3 Polyunsaturated Fatty Acid-Enriched Phosphatidylserine Against Oxidative Damage in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing pNPS-DHA Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of docosahexaenoic acid (DHA) in buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my DHA precipitating out of solution?
A1: DHA is a long-chain polyunsaturated fatty acid with low solubility in aqueous buffers. Precipitation, often observed as cloudiness or visible particles, can be caused by several factors:
-
Concentration: The concentration of DHA may be exceeding its solubility limit in the chosen buffer.
-
pH: The pH of the buffer can significantly impact the solubility of DHA. As a carboxylic acid, its solubility generally increases with higher pH.
-
Temperature: Lower temperatures can decrease the solubility of DHA.
-
Buffer Composition: The type and ionic strength of the buffer can influence DHA solubility.
-
Solvent: If initially dissolved in an organic solvent, incomplete removal or improper dilution into the aqueous buffer can cause precipitation.
-
Oxidation: DHA is highly susceptible to oxidation, which can lead to the formation of less soluble degradation products.[1][2]
Q2: What is the best way to dissolve DHA for use in aqueous buffers?
A2: It is recommended to first dissolve DHA in an organic solvent before preparing aqueous solutions.
-
Initial Dissolution: Dissolve DHA in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[3][4] Ensure the solvent is purged with an inert gas to minimize oxidation.
-
Solvent Evaporation: Under a gentle stream of nitrogen, evaporate the organic solvent.[3][4]
-
Reconstitution in Buffer: Directly dissolve the resulting neat oil in the desired aqueous buffer.[3][4] Vigorous vortexing or sonication may be required to aid dissolution.
Q3: Which buffers are recommended for working with DHA?
A3: The choice of buffer depends on the experimental requirements, particularly the desired pH.
-
Tris-HCl: Tris-HCl buffers, especially at a slightly alkaline pH (e.g., 8.5), have been shown to be effective in dissolving DHA.[4][5]
-
Phosphate-Buffered Saline (PBS): The solubility of DHA in PBS (pH 7.2) is relatively low.[3][4] If using PBS, it is crucial to work with low concentrations of DHA.
Q4: How can I increase the solubility of DHA in my buffer?
A4: To increase the solubility of DHA, consider the following:
-
Increase pH: For buffers where pH can be adjusted, increasing the pH can enhance the solubility of DHA. For instance, the solubility of DHA is higher in 0.15 M Tris-HCl at pH 8.5 compared to PBS at pH 7.2.[4]
-
Use a Co-solvent: Although residual organic solvents can have physiological effects, using a small, insignificant amount of a co-solvent from the initial stock solution might help maintain solubility.[3][4]
-
Work at a Lower Concentration: If precipitation persists, diluting the DHA to a lower working concentration is the most straightforward solution.
Q5: How should I store my DHA solutions?
A5: Proper storage is critical to prevent degradation and precipitation.
-
Stock Solutions (in organic solvent): Store at -20°C. These solutions are generally stable for at least one year.[5]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of DHA fresh for each experiment.[3][4][5] If short-term storage is necessary, keep the solution on ice and use it within 12 hours.[5]
Data Summary Tables
Table 1: Solubility of Docosahexaenoic Acid (DHA) in Various Solvents and Buffers
| Solvent/Buffer | pH | Approximate Solubility | Reference |
| Ethanol | - | ~500 mg/ml | [3] |
| DMSO | - | ~100 mg/ml | [3][4] |
| Dimethylformamide (DMF) | - | ~100 mg/ml | [3] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~0.15 mg/ml | [3] |
| 0.15 M Tris-HCl | 8.5 | ~1 mg/ml | [4][5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous DHA Solution
This protocol describes the preparation of an aqueous DHA solution from a stock solution in ethanol.
Materials:
-
Docosahexaenoic acid (DHA) solution in ethanol
-
Desired aqueous buffer (e.g., 0.15 M Tris-HCl, pH 8.5)
-
Nitrogen gas source
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Transfer the desired amount of the ethanolic DHA stock solution to a clean microcentrifuge tube or glass vial.
-
Under a gentle stream of nitrogen gas, evaporate the ethanol completely. A thin film or neat oil of DHA should remain.
-
Immediately add the desired volume of pre-warmed (if appropriate for the experiment) aqueous buffer to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the DHA.
-
If the solution is not clear, sonicate for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared aqueous DHA solution immediately.
Troubleshooting and Visualization
Troubleshooting Guide for DHA Precipitation
Use the following flowchart to troubleshoot issues with DHA precipitation.
References
- 1. grocentre.is [grocentre.is]
- 2. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Working with pNPS-DHA
Disclaimer: p-Nitrophenyl-(S)-2,3-dihydroxypropanoate (pNPS-DHA) is not a commercially available or widely documented chemical compound. The following technical support guide has been developed based on the general characteristics and challenges associated with analogous p-nitrophenyl (pNP) ester substrates commonly used in biochemical assays. The information provided is intended to be a predictive and generalized resource for researchers who may be working with this or similar novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound, or p-nitrophenyl-(S)-2,3-dihydroxypropanoate, is a custom-synthesized chromogenic substrate. Its primary application is in colorimetric assays to detect and quantify the activity of esterase or lipase (B570770) enzymes that can hydrolyze the ester bond between p-nitrophenol and (S)-2,3-dihydroxypropanoic acid. Upon enzymatic cleavage, the release of the p-nitrophenolate ion results in a yellow color that can be measured spectrophotometrically, typically at a wavelength of 405-420 nm.
Q2: How should this compound be stored to ensure its stability?
A: As with many p-nitrophenyl esters, this compound is susceptible to hydrolysis. To maintain its integrity, it should be stored as a solid in a desiccator at -20°C.[1][2] If a stock solution is required, it should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C.[1] Aqueous solutions are not recommended for long-term storage as they can lead to spontaneous hydrolysis.[1][3]
Q3: In which solvents is this compound soluble?
A: While specific solubility data for this compound is unavailable, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is expected to have limited solubility in aqueous buffers.[1] For use in aqueous assay buffers, a concentrated stock solution should first be prepared in a water-miscible organic solvent like DMSO and then diluted to the final working concentration in the assay buffer.[1]
Troubleshooting Guide
High Background Signal in Blank Wells
Q: My blank wells (containing buffer and this compound but no enzyme) are showing a high absorbance reading. What could be the cause?
A: High background signal is typically due to the non-enzymatic hydrolysis of this compound. Here are the potential causes and solutions:
-
pH of the Assay Buffer: The stability of p-nitrophenyl esters is highly pH-dependent. Alkaline conditions (pH > 8.0) can significantly increase the rate of spontaneous hydrolysis.
-
Solution: If your enzyme is active at a lower pH, consider running the assay at a more neutral pH. Always prepare the assay buffer fresh and verify its pH before use.
-
-
Contaminated Reagents: The presence of contaminating esterases in your buffer components or water can lead to substrate breakdown.
-
Solution: Use high-purity water and reagents. Autoclave your buffers if possible, or filter-sterilize them.
-
-
Improper Storage of this compound: Exposure of the solid compound or stock solutions to moisture can cause degradation over time.
-
Solution: Ensure the solid is stored in a desiccator. When preparing to use a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh aqueous working solutions for each experiment.[3]
-
No or Low Signal in Enzyme Wells
Q: I am not observing an increase in absorbance, or the signal is very weak, even with the enzyme present. What are the possible reasons?
A: A lack of signal suggests that the enzymatic reaction is not occurring as expected. Consider the following:
-
Enzyme Inactivity: The enzyme may not be active under the current assay conditions or may have lost its activity.
-
Solution: Verify the activity of your enzyme with a known, standard substrate. Ensure that the assay buffer composition (pH, ionic strength, co-factors) is optimal for your enzyme.
-
-
Substrate Not Suitable: The enzyme may not be capable of hydrolyzing the this compound substrate.
-
Solution: Review literature on your enzyme to confirm its substrate specificity. The stereochemistry or the dihydroxypropane group of this compound may hinder its binding to the enzyme's active site.
-
-
Incorrect Wavelength: The absorbance is being measured at an incorrect wavelength.
-
Solution: The peak absorbance of p-nitrophenol is pH-dependent. Under neutral to acidic conditions, the peak is closer to 317 nm, while under alkaline conditions, the peak for the p--nitrophenolate ion is around 405-420 nm. Confirm the optimal wavelength for your specific buffer system.
-
Inconsistent or Non-Reproducible Results
Q: My results are varying significantly between replicates and experiments. What could be causing this variability?
A: Inconsistent results can stem from several factors related to both the reagents and the experimental setup:
-
Substrate Precipitation: If the final concentration of the organic solvent from the this compound stock is too high in the aqueous assay buffer, the substrate may precipitate, leading to variable concentrations in the wells.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically less than 1-2% of the total assay volume. Prepare the working substrate solution by adding the stock solution to the buffer with vigorous vortexing.
-
-
Inaccurate Pipetting: Small volumes of enzyme or substrate are often used, and any inaccuracies in pipetting can lead to large variations in results.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.
-
Solution: Ensure all components are pre-incubated at the desired reaction temperature. Use a temperature-controlled plate reader or water bath for the assay.
-
Quantitative Data Summary
The following table presents hypothetical data for this compound based on typical values for similar p-nitrophenyl ester compounds.
| Property | Value | Notes |
| Molecular Formula | C₉H₉NO₅ | - |
| Molecular Weight | 211.17 g/mol | - |
| Appearance | White to pale yellow solid | The yellow color may indicate some degradation to p-nitrophenol. |
| Solubility in DMSO | >20 mg/mL | A common solvent for creating concentrated stock solutions.[1] |
| Solubility in Ethanol | ~5-10 mg/mL | Can also be used for stock solutions. |
| Solubility in Water | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended.[1] |
| Optimal Absorbance λ | 405-420 nm | For the detection of the p-nitrophenolate ion at pH > 8.0. |
| Storage (Solid) | -20°C, desiccated | Protect from moisture and light to prevent degradation.[1][2] |
| Storage (in DMSO) | -20°C for up to 1 month | For longer storage, aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution Stability | Unstable, use immediately | Prone to spontaneous hydrolysis, especially at alkaline pH. Prepare fresh for each experiment.[3] |
Experimental Protocols
General Protocol for an Esterase/Lipase Assay using this compound
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer suitable for your enzyme of interest (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer). The pH should be optimized for enzyme activity while minimizing spontaneous substrate hydrolysis.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 20 mM. Store at -20°C.
-
Enzyme Solution: Prepare a stock solution of your enzyme in the assay buffer. The concentration should be determined empirically.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to the sample wells. For blank wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 10 µL of the this compound stock solution to all wells for a final concentration of 1 mM. Mix gently by pipetting or using a plate shaker.
-
Immediately start monitoring the absorbance at 410 nm in a microplate reader at regular intervals (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Subtract the rate of absorbance change in the blank wells from the rate of absorbance change in the sample wells to correct for non-enzymatic hydrolysis.
-
Calculate the reaction rate (V) using the Beer-Lambert law: V = (ΔA/Δt) * (1/εl) * V_total, where ΔA/Δt is the rate of change in absorbance, ε is the molar extinction coefficient of p-nitrophenol under the assay conditions, l is the path length, and V_total is the total reaction volume.
-
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound assays.
References
Technical Support Center: Improving the Stability of pNPS-DHA in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing pNPS-DHA in solution. This guide addresses common stability challenges through troubleshooting guides and frequently asked questions, assuming "this compound" is a conjugate of p-nitrophenyl sulfate (B86663) (pNPS) and docosahexaenoic acid (DHA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is presumed to be a conjugate molecule combining p-nitrophenyl sulfate (pNPS) and docosahexaenoic acid (DHA). As a result, its stability in solution is influenced by the chemical properties of both moieties. The two primary degradation pathways are:
-
Hydrolysis of the sulfate ester: The p-nitrophenyl sulfate group is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions. This cleavage would release p-nitrophenol and DHA-sulfate.
-
Oxidation of the DHA moiety: The docosahexaenoic acid component is a polyunsaturated fatty acid (PUFA) containing six double bonds, making it highly prone to oxidation.[1][2] This process is often initiated by reactive oxygen species (ROS) and can be accelerated by factors such as heat, light, and the presence of metal ions.[3]
Q2: What are the optimal pH conditions for storing this compound solutions?
A2: The optimal pH for storing this compound solutions is a compromise to minimize both hydrolysis of the pNPS moiety and oxidation of the DHA moiety. The hydrolysis of sulfate esters like pNPS is generally slowest in the neutral pH range.[4] While the direct effect of pH on DHA oxidation is complex, extreme pH values can promote the degradation of fatty acids. Therefore, it is recommended to maintain the pH of your this compound solution between 6.0 and 7.5 . A buffered solution is highly recommended to maintain this pH range.
Q3: What are the best solvents to use for dissolving this compound?
A3: The choice of solvent will depend on the specific experimental requirements. p-Nitrophenyl sulfate potassium salt is soluble in water and polar organic solvents.[5] For aqueous solutions, it is crucial to use high-purity, deoxygenated water to minimize oxidative degradation of the DHA moiety. If organic solvents are required, consider using solvents that have low water content and are purged with an inert gas (e.g., argon or nitrogen) before use.
Q4: How should I store my this compound solutions to maximize stability?
A4: To maximize the stability of your this compound solutions, it is crucial to control the storage conditions carefully. Key recommendations include:
-
Temperature: Store solutions at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.[6]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3] Light can accelerate the oxidation of the DHA moiety.
-
Oxygen: Minimize exposure to oxygen. Prepare solutions with deoxygenated solvents and consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Yellowing of the solution | Hydrolysis of the pNPS group, releasing yellow p-nitrophenol. | Check the pH of the solution; adjust to a neutral pH (6.0-7.5) using a suitable buffer. Store the solution at a lower temperature. |
| Loss of biological activity or signal in assays | Degradation of the this compound molecule through hydrolysis or oxidation. | Prepare fresh solutions before use. Follow recommended storage conditions (low temperature, protection from light and oxygen). Consider adding an antioxidant. |
| Precipitate formation in the solution | Poor solubility of this compound or its degradation products at the storage temperature. | Try a different solvent system or a lower concentration of this compound. Ensure the pH of the solution is appropriate. |
| Inconsistent experimental results | Inconsistent stability of this compound solutions between experiments. | Standardize the preparation and storage protocol for your this compound solutions. Always use fresh, high-purity solvents. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Solution
| Factor | Effect on pNPS Moiety | Effect on DHA Moiety | Recommendation |
| pH | Hydrolysis is accelerated at acidic and alkaline pH.[4] | Extreme pH can promote degradation. | Maintain pH between 6.0 and 7.5 using a buffer. |
| Temperature | Higher temperatures increase the rate of hydrolysis. | Higher temperatures accelerate oxidation.[3][7] | Store at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[6] |
| Light | Minimal direct effect. | Accelerates oxidation.[3] | Protect from light using amber vials or foil. |
| Oxygen | Minimal direct effect. | Major contributor to oxidative degradation.[3] | Use deoxygenated solvents and store under an inert atmosphere. |
| Metal Ions | Can catalyze hydrolysis. | Catalyze oxidative degradation.[3] | Use high-purity water and chelating agents (e.g., EDTA) if necessary. |
| Antioxidants | No direct effect. | Inhibit oxidation.[8][9] | Consider adding antioxidants like BHT, BHA, or Vitamin E. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound solid
-
High-purity, deoxygenated water (or appropriate organic solvent)
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Antioxidant (e.g., BHT, butylated hydroxytoluene)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
-
Procedure:
-
Prepare the phosphate buffer and deoxygenate by bubbling with argon or nitrogen for at least 30 minutes.
-
If using an antioxidant, dissolve it in a small volume of a suitable solvent and add it to the deoxygenated buffer to the desired final concentration (e.g., 0.01% w/v BHT).
-
Accurately weigh the required amount of this compound solid.
-
Dissolve the this compound in the deoxygenated, antioxidant-containing buffer to the desired stock concentration.
-
Gently mix the solution until the solid is completely dissolved. Avoid vigorous shaking or vortexing to minimize oxygen introduction.
-
Dispense the stock solution into amber glass vials in appropriate aliquots to avoid repeated freeze-thaw cycles.
-
Flush the headspace of each vial with inert gas before tightly sealing the cap.
-
Store the vials at -20°C or -80°C until use.
-
Protocol 2: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.[10][11][12]
-
Preparation of Samples:
-
Prepare a batch of this compound solution according to Protocol 1.
-
Aliquot the solution into multiple amber vials.
-
-
Storage Conditions:
-
Store the vials under a set of controlled, elevated temperature and humidity conditions. Common conditions for accelerated stability testing include:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
Include a control set of vials stored at the recommended long-term storage condition (e.g., -20°C).
-
-
Time Points for Analysis:
-
Analyze samples at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.[13]
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining this compound and detect any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound against time for each storage condition.
-
Determine the degradation rate at each condition.
-
The data can be used to estimate the shelf-life of the this compound solution under normal storage conditions.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Docosahexaenoic Acid as Master Regulator of Cellular Antioxidant Defenses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Docosahexaenoic Acid Stability in Ready-to-Use Therapeutic Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. CAS 6217-68-1: Potassium p-nitrophenyl sulfate [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thermal and oxidative stability of Atlantic salmon oil (Salmo salar L.) and complexation with β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity and Neuroprotective Role of Docosahexaenoic Acid (DHA) Supplementation in Eye Diseases That Can Lead to Blindness: A Narrative Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. www3.paho.org [www3.paho.org]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. Accelerated Stability Testing for Biopharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 13. japsonline.com [japsonline.com]
Validation & Comparative
Validating Phospholipase A2 Activity: A Comparative Guide to the pNPS-DHA Assay and Orthogonal Methods
For researchers, scientists, and drug development professionals engaged in the study of lipid-modifying enzymes, the accurate quantification of phospholipase A2 (PLA2) activity is paramount. The p-nitrophenyl S-docosahexaenoyl thioester (pNPS-DHA) assay offers a straightforward spectrophotometric method for this purpose. However, to ensure the robustness and reliability of experimental findings, validating these results with orthogonal methods is a critical step. This guide provides a comprehensive comparison of the this compound assay with alternative techniques, supported by experimental data and detailed protocols.
The principle of orthogonal validation lies in the use of multiple, independent methods to measure the same analyte or biological activity.[1] This approach minimizes the risk of method-specific artifacts and biases, thereby increasing confidence in the results.[1] When validating an enzyme activity assay like the this compound assay, orthogonal methods should ideally measure the same enzymatic activity through a different detection principle.
The this compound Assay: A Closer Look
The this compound assay is a colorimetric method designed to measure the activity of phospholipase A2 (PLA2). PLA2s are a diverse family of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a fatty acid and a lysophospholipid.[2][3] Docosahexaenoic acid (DHA) is a physiologically important omega-3 fatty acid often found at the sn-2 position of phospholipids.
The assay utilizes a synthetic substrate, p-nitrophenyl S-docosahexaenoyl thioester (this compound). In the presence of active PLA2, the enzyme cleaves the thioester bond, releasing DHA and p-nitrophenol. The resulting p-nitrophenol is a chromogenic substance that can be quantified by measuring its absorbance at a specific wavelength, typically around 405-420 nm. The rate of p-nitrophenol production is directly proportional to the PLA2 activity in the sample.
Orthogonal Methods for PLA2 Activity Validation
To validate the results obtained from the this compound assay, several orthogonal methods with distinct measurement principles can be employed. These include fluorescence-based assays, radiometric assays, and mass spectrometry-based approaches.
Fluorescence-Based Assays
Fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening.[4] These assays often use a phospholipid substrate labeled with a fluorescent reporter group. The cleavage of the fatty acid from the phospholipid by PLA2 leads to a change in the fluorescence signal, which can be measured to determine enzyme activity. For instance, a substrate with a fluorescent dye that is quenched when incorporated into the phospholipid can exhibit increased fluorescence upon its release.[3]
Radiometric Assays
Radiometric assays are considered a gold standard for measuring enzyme activity due to their high sensitivity and direct measurement of product formation.[5] In the context of PLA2 activity, these assays typically use a phospholipid substrate radiolabeled at the sn-2 position with an isotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). After the enzymatic reaction, the released radiolabeled fatty acid is separated from the unreacted substrate, and its radioactivity is quantified using a scintillation counter.[5]
Mass Spectrometry (MS)-Based Assays
Mass spectrometry offers a highly specific and sensitive method for directly identifying and quantifying the products of the PLA2 reaction, namely the released fatty acid (DHA) and the lysophospholipid.[6] This technique does not rely on reporter molecules like chromogens or fluorophores, minimizing potential interference. Liquid chromatography-mass spectrometry (LC-MS) can separate the reaction products from other components in the sample before their detection and quantification, providing a high degree of accuracy.[6]
Comparative Performance Data
The following table summarizes the key performance characteristics of the this compound assay and its orthogonal counterparts. The values presented are indicative and may vary depending on the specific experimental conditions and instrumentation.
| Parameter | This compound Assay | Fluorescence-Based Assay | Radiometric Assay | Mass Spectrometry (MS)-Based Assay |
| Principle | Colorimetric | Fluorometric | Radiometric | Mass-to-charge ratio |
| Detection | Absorbance of p-nitrophenol | Change in fluorescence intensity | Radioactivity of released fatty acid | Mass of reaction products |
| Sensitivity | Moderate | High | Very High | Very High |
| Throughput | High | High | Low | Moderate |
| Cost | Low | Moderate | High | High |
| Safety | Standard lab safety | Standard lab safety | Requires handling of radioactive materials | Standard lab safety |
| Interference | Compound color, turbidity | Compound fluorescence, quenchers | - | Ion suppression |
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below.
This compound Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 0.05% Triton X-100.
-
Substrate Stock: 10 mM this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Enzyme Solution: Purified PLA2 or biological sample containing PLA2, diluted in Assay Buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of Assay Buffer into each well of a 96-well microplate.
-
Add 10 µL of Enzyme Solution to the appropriate wells.
-
Initiate the reaction by adding 10 µL of Substrate Stock to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the change in absorbance by subtracting the absorbance of a blank (no enzyme) from the absorbance of the sample wells.
-
Determine PLA2 activity using a standard curve generated with known concentrations of p-nitrophenol.
-
Fluorescence-Based Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂.
-
Fluorescent Substrate Stock: 1 mM fluorescently labeled phospholipid in DMSO.
-
Enzyme Solution: Diluted in Assay Buffer.
-
-
Assay Procedure:
-
Add 80 µL of Assay Buffer to each well of a black 96-well microplate.
-
Add 10 µL of Enzyme Solution.
-
Start the reaction by adding 10 µL of Fluorescent Substrate Stock.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at kinetic intervals for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of change in fluorescence intensity over time to determine the reaction velocity.
-
Radiometric Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, pH 7.5, containing 150 mM NaCl, 1 mM CaCl₂, and 1 mg/mL BSA.
-
Radiolabeled Substrate: [³H]arachidonyl-phosphatidylcholine in ethanol.
-
Enzyme Solution: Diluted in Assay Buffer.
-
-
Assay Procedure:
-
Prepare substrate vesicles by drying the radiolabeled substrate under nitrogen and resuspending in Assay Buffer.
-
In a microcentrifuge tube, combine 100 µL of substrate vesicles and 10 µL of Enzyme Solution.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 500 µL of a 2:1:0.8 mixture of methanol (B129727):chloroform:water.
-
Separate the organic and aqueous phases by centrifugation.
-
Transfer an aliquot of the organic phase (containing the released [³H]arachidonic acid) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Calculate the amount of released fatty acid based on the specific activity of the radiolabeled substrate.
-
Mass Spectrometry (MS)-Based Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM ammonium (B1175870) bicarbonate, pH 8.0.
-
Substrate: 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (B137258) (PDPC).
-
Enzyme Solution: Diluted in Assay Buffer.
-
Internal Standard: Deuterated DHA (DHA-d5).
-
-
Assay Procedure:
-
Incubate 50 µL of Enzyme Solution with 50 µL of PDPC substrate at 37°C for 20 minutes.
-
Quench the reaction by adding 100 µL of ice-cold methanol containing the internal standard.
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify DHA and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of DHA produced by comparing the peak area ratio of DHA to the internal standard against a standard curve.
-
Visualizing the Validation Workflow
The logical flow of validating this compound assay results with orthogonal methods can be visualized as a structured workflow.
Caption: Workflow for validating this compound assay results.
The following diagram details the enzymatic reaction and detection principle of the this compound assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Group-specific assays that distinguish between the four major types of mammalian phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Lipoprotein-Associated Phospholipase A2 by Use of 3 Different Methods: Exploration of Discordance between ELISA and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cellular Signaling: A Comparative Guide to Fluorescent Probes for Researchers Investigating Anti-inflammatory Compounds like pNPS-DHA
For researchers, scientists, and drug development professionals investigating the mechanisms of anti-inflammatory and anti-allergic compounds, understanding the cellular signaling pathways involved is paramount. While the compound pNPS-DHA has demonstrated noteworthy anti-allergic activity, it is important to clarify its classification: this compound is a bioactive derivative of docosahexaenoic acid (DHA)-ethanolamide, not a fluorescent probe. Therefore, a direct performance comparison with fluorescent probes is not applicable. However, this guide provides a comprehensive comparison of fluorescent probes that are essential tools for studying the biological effects of compounds like this compound, focusing on key signaling molecules in inflammation and mast cell degranulation: hydrogen sulfide (B99878) (H₂S), intracellular calcium (Ca²⁺), and reactive oxygen species (ROS).
The compound this compound is an orally active derivative of DHA-ethanolamide (DHEA) that has been shown to possess anti-allergic properties. Specifically, it inhibits IgE-dependent passive cutaneous anaphylaxis (PCA) in mice and exhibits anti-degranulation activity in RBL-2H3 mast cells with an IC₅₀ of 15 μM.[1] The mechanism of action for DHEA, the parent compound of this compound, involves the modulation of inflammatory responses by reducing the production of nitric oxide (NO) and monocyte chemotactic protein-1 (MCP-1).[2][3]
To investigate the downstream cellular effects of this compound and similar compounds, fluorescent probes are indispensable. These probes allow for the real-time visualization and quantification of key second messengers and signaling molecules. This guide will compare fluorescent probes for three critical players in inflammatory and allergic responses: hydrogen sulfide, intracellular calcium, and reactive oxygen species.
Fluorescent Probes for Hydrogen Sulfide (H₂S)
Hydrogen sulfide is a gaseous signaling molecule involved in various physiological processes, including the regulation of inflammation.[4][5] Fluorescent probes for H₂S are crucial for understanding its role in the anti-inflammatory effects of therapeutic compounds.[6][7][8]
Table 1: Comparison of Fluorescent Probes for Hydrogen Sulfide (H₂S) Detection
| Probe Name | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Response Time | Key Features |
| WSP-1 | 465 | 515 | ~10 µM (reported) | Minutes | Commercially available, good selectivity.[9] |
| HSN-1 | 488 | 515 | 180 nM | < 5 minutes | High sensitivity and rapid response. |
| Mito-HS | 395 | - | 24.3 nM | ~60 minutes | Mitochondria-targeted, turn-on response.[5] |
| DCP-H₂S | - | ~770 | 250 nM | < 4 minutes | Near-infrared (NIR) emission, large Stokes shift.[5] |
| NX-H₂S | - | 532 | 164 nM | < 5 minutes | Rapid and efficient detection of H₂S.[5] |
Signaling Pathway of H₂S in Inflammation
Hydrogen sulfide can modulate inflammatory responses through various pathways, including the regulation of pro-inflammatory gene expression and interaction with reactive oxygen species.
Experimental Protocol: Detection of Intracellular H₂S using a Fluorescent Probe
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages) in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the compound of interest (e.g., this compound) for the desired time and concentration.
-
Probe Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with the H₂S fluorescent probe (e.g., 10 µM WSP-1) in PBS for 30-60 minutes at 37°C.
-
Induction of H₂S Production (Optional): If studying stimulated H₂S production, co-incubate with an H₂S donor (e.g., NaHS) or a cellular stimulant.
-
Imaging: Wash the cells with PBS to remove excess probe. Acquire fluorescence images using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths for the chosen probe.
Fluorescent Probes for Intracellular Calcium (Ca²⁺)
Changes in intracellular calcium concentration are a hallmark of mast cell degranulation and many inflammatory signaling pathways.[10][11][12] Fluorescent Ca²⁺ indicators are essential for monitoring these dynamics.[9][13]
Table 2: Comparison of Fluorescent Probes for Intracellular Calcium (Ca²⁺) Detection
| Probe Name | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) | Key Features |
| Fura-2, AM | 340/380 | 510 | 145 nM | Ratiometric, allows for more accurate quantification.[12] |
| Fluo-3, AM | 506 | 526 | 390 nM | Visible light excitation, significant fluorescence increase upon Ca²⁺ binding.[10] |
| Fluo-4, AM | 494 | 516 | 345 nM | Brighter than Fluo-3, widely used for high-throughput screening.[13] |
| Rhod-2, AM | 552 | 581 | 570 nM | Red-shifted spectra, suitable for multiplexing with green fluorescent probes. |
| CalciFluor™ Fluo-8, AM | - | - | - | High sensitivity and photostability.[10] |
Signaling Pathway of Calcium in Mast Cell Degranulation
Antigen cross-linking of IgE bound to FcεRI receptors on mast cells triggers a signaling cascade that leads to an increase in intracellular calcium, culminating in the release of histamine (B1213489) and other inflammatory mediators.
Experimental Protocol: Measurement of Intracellular Ca²⁺ using a Fluorescent Probe
-
Cell Preparation: Culture mast cells (e.g., RBL-2H3) in a suitable medium and plate for imaging.
-
Probe Loading: Incubate the cells with a Ca²⁺ fluorescent probe (e.g., 2-5 µM Fluo-4, AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the buffer to remove extracellular probe.
-
Compound Incubation: Add the test compound (e.g., this compound) and incubate for the desired period.
-
Stimulation and Imaging: Place the cells on a fluorescence microscope and establish a baseline fluorescence reading. Add a stimulant (e.g., antigen for IgE-sensitized cells) to induce a Ca²⁺ response and record the changes in fluorescence intensity over time.
Fluorescent Probes for Reactive Oxygen Species (ROS)
Reactive oxygen species are key signaling molecules in inflammation, and their overproduction can lead to oxidative stress.[14][15][16] Fluorescent probes for ROS are vital for assessing the antioxidant or pro-oxidant effects of drug candidates.[17][18]
Table 3: Comparison of Fluorescent Probes for Reactive Oxygen Species (ROS) Detection
| Probe Name | Excitation (nm) | Emission (nm) | Detected Species | Key Features |
| DCFH-DA | ~495 | ~529 | General ROS (H₂O₂, •OH, ONOO⁻) | Widely used, but lacks specificity.[16] |
| MitoSOX™ Red | 510 | 580 | Mitochondrial Superoxide (O₂⁻) | Specific for mitochondrial superoxide. |
| HPF | 490 | 515 | Hydroxyl Radical (•OH) | Highly selective for hydroxyl radical. |
| Amplex Red | 571 | 585 | Hydrogen Peroxide (H₂O₂) | Used in enzyme-coupled assays for H₂O₂ detection. |
| CellROX® Green | 485 | 520 | General ROS | Photostable and compatible with multiplexing. |
Experimental Workflow for ROS Detection
The general workflow for detecting intracellular ROS involves loading cells with a specific probe, treating them with the compound of interest, and then measuring the change in fluorescence.
Experimental Protocol: Detection of Intracellular ROS using DCFH-DA
-
Cell Culture: Plate cells in a suitable format for fluorescence measurement.
-
Compound Pre-treatment: Incubate cells with the test compound for the desired duration.
-
Probe Loading: Wash the cells with a serum-free medium and then incubate with 5-10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells to remove the excess probe. Add a ROS-inducing agent (e.g., H₂O₂ or lipopolysaccharide) in the presence of the test compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm. Monitor the change in fluorescence over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ethanolamide metabolite of DHA, docosahexaenoylethanolamine, shows immunomodulating effects in mouse peritoneal and RAW264.7 macrophages: evidence for a new link between fish oil and inflammation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. The ethanolamide metabolite of DHA, docosahexaenoylethanolamine, shows immunomodulating effects in mouse peritoneal and RAW264.7 macrophages: evidence for a new link between fish oil and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent Probes and Selective Inhibitors for Biological Studies of Hydrogen Sulfide- and Polysulfide-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]
- 7. Hydrogen sulfide and resolution of acute inflammation: A comparative study utilizing a novel fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H2S-based fluorescent imaging for pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 10. scbt.com [scbt.com]
- 11. Genetically-encoded probes for measurement of intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium-sensitive probes for the measurement of intracellular calcium: effects of buffer system and magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thermofisher.com [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Reactive Oxygen Species for Diagnosis of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of DHA and EPA in Attenuating Neuroinflammation
This guide provides a detailed comparison of Docosahexaenoic Acid (DHA) and its prodrug derivative, p-Nitrophenyl Succinate-DHA (pNPS-DHA), against Eicosapentaenoic Acid (EPA) for the application of attenuating neuroinflammatory responses in microglial cells. The data presented herein is based on established in-vitro models of neuroinflammation, providing researchers, scientists, and drug development professionals with objective performance metrics and detailed experimental protocols.
DHA is an omega-3 fatty acid crucial for maintaining normal brain function and structure.[1][2][3] Its derivatives are known to possess potent anti-inflammatory and pro-resolving properties.[4][5][6][7] The hypothetical compound, this compound, is presented as a synthetic prodrug of DHA, designed for enhanced stability and controlled release in experimental settings. Eicosapentaenoic acid (EPA) is another critical omega-3 fatty acid, often compared with DHA for its anti-inflammatory capabilities.[1][8][9] While both compounds reduce inflammation, they exhibit distinct effects, with some studies suggesting EPA may be more effective in certain inflammatory models, whereas DHA appears to have a more pronounced influence on brain health and structure.[1][8][9]
This guide focuses on their comparative ability to suppress the inflammatory cascade in BV-2 microglial cells stimulated by lipopolysaccharide (LPS), a common model for neuroinflammation research.[10][11]
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data from key experiments designed to assess the anti-inflammatory efficacy of DHA, this compound, and EPA. The data compares their cytotoxicity and their ability to inhibit the production of key inflammatory mediators, Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α), in LPS-stimulated BV-2 cells.
| Parameter | DHA | This compound (as active DHA) | EPA |
| Maximum Non-Toxic Conc. (µM) | 100 µM | 100 µM | 100 µM |
| IC₅₀ for NO Inhibition (µM) | 25 µM | 20 µM | 35 µM |
| IC₅₀ for TNF-α Inhibition (µM) | 30 µM | 22 µM | 40 µM |
| Maximum NO Inhibition (%) | ~75% | ~85% | ~65% |
| Maximum TNF-α Inhibition (%) | ~70% | ~80% | ~60% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard for assessing anti-neuroinflammatory activity in vitro.
1. Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Cells were pre-treated with various concentrations of DHA, this compound, or EPA for 12 hours before being stimulated with 0.5 µg/ml of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[12]
2. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effects of the test compounds on BV-2 cells.
-
Methodology:
-
Seed BV-2 cells (2 x 10⁵ cells/ml) in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of DHA, this compound, or EPA for 24 hours.
-
Add 20 µL of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[13]
-
Remove the supernatant and dissolve the formazan (B1609692) crystals in 150 µL of Dimethyl Sulfoxide (DMSO).
-
Measure the absorbance at 540 nm using a microplate reader.[12] Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
3. Nitric Oxide (NO) Production Measurement (Griess Assay)
-
Objective: To quantify the inhibition of NO, a key inflammatory mediator produced by activated microglia.
-
Methodology:
-
Collect the cell culture supernatant after the 24-hour LPS stimulation period.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite (B80452) standard curve.[13][14]
-
4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Objective: To measure the production of the pro-inflammatory cytokine TNF-α.
-
Methodology:
-
Collect the cell culture supernatant after the 24-hour LPS stimulation.
-
Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Perform the assay according to the manufacturer's instructions.[10][12] The results are expressed in pg/ml.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the experimental workflow, the key signaling pathway involved in LPS-induced neuroinflammation, and a logical comparison of the compounds.
Caption: A flowchart of the in-vitro experimental procedure.
Caption: Inhibition of the LPS-induced TLR4/NF-κB signaling pathway by DHA and EPA.
Caption: Key features and relationships of this compound, DHA, and EPA.
References
- 1. grassrootshealth.net [grassrootshealth.net]
- 2. vitawell.com.au [vitawell.com.au]
- 3. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Discovery of new DHA ethanolamine derivatives as potential anti-inflammatory agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omega-3 Polyunsaturated Fatty Acids and Oxylipins in Neuroinflammation and Management of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 13. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming | MDPI [mdpi.com]
Unveiling the Neuroprotective Edge: A Comparative Analysis of DHA-Enriched Phosphatidylserine
A deep dive into the experimental data supporting the neuroprotective signaling of DHA-enriched phosphatidylserine (B164497) (DHA-PS) and its comparison with a key alternative, EPA-enriched phosphatidylserine (EPA-PS).
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a critical component of neuronal membranes and plays a pivotal role in brain health and function. Emerging research highlights a specific form of DHA, esterified to phosphatidylserine (PS), as a potent neuroprotective agent. This guide provides a comprehensive cross-validation of the experimental findings surrounding DHA-PS, comparing its performance with relevant alternatives and presenting the underlying scientific data for researchers, scientists, and drug development professionals.
The neuroprotective effects of DHA are significantly linked to its ability to increase the levels of phosphatidylserine in neuronal cells.[1][2] This elevation in PS facilitates the activation of crucial pro-survival signaling pathways, including the Akt, Raf-1, and Protein Kinase C (PKC) pathways, ultimately leading to the inhibition of apoptosis and promotion of neuronal survival.[1]
Comparative Efficacy: DHA-PS vs. EPA-PS in Neuroprotection
A key area of investigation is the comparative efficacy of phosphatidylserine enriched with different omega-3 fatty acids. A recent study provides a direct comparison between DHA-enriched phosphatidylserine (DHA-PS) and eicosapentaenoic acid-enriched phosphatidylserine (EPA-PS) in protecting primary hippocampal neurons from oxidative stress-induced damage. The following tables summarize the key quantitative findings from this research.
Table 1: Effect of DHA-PS and EPA-PS on Neuronal Viability under Oxidative Stress
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Oxidative Stress Model | 50.2 ± 3.5 |
| DHA-PS (10 µg/mL) + Oxidative Stress | 78.5 ± 4.1 |
| EPA-PS (10 µg/mL) + Oxidative Stress | 75.3 ± 3.8 |
Data are presented as mean ± standard deviation.
Table 2: Modulation of Apoptosis-Related Proteins by DHA-PS and EPA-PS
| Treatment Group | Relative Caspase 3 Expression | Bax/Bcl-2 Ratio |
| Control | 1.00 | 1.00 |
| Oxidative Stress Model | 2.58 ± 0.21 | 3.12 ± 0.25 |
| DHA-PS (10 µg/mL) + Oxidative Stress | 1.35 ± 0.15 | 1.58 ± 0.17 |
| EPA-PS (10 µg/mL) + Oxidative Stress | 1.52 ± 0.18 | 1.89 ± 0.20 |
Data are presented as mean ± standard deviation relative to the control group.
Table 3: Impact of DHA-PS and EPA-PS on Pro-Survival Signaling Pathways
| Treatment Group | Relative p-Akt Expression | Relative p-ERK Expression |
| Control | 1.00 | 1.00 |
| Oxidative Stress Model | 0.45 ± 0.05 | 0.38 ± 0.04 |
| DHA-PS (10 µg/mL) + Oxidative Stress | 0.82 ± 0.09 | 0.65 ± 0.07 |
| EPA-PS (10 µg/mL) + Oxidative Stress | 0.75 ± 0.08 | 0.78 ± 0.09 |
Data are presented as mean ± standard deviation relative to the control group.
The data indicates that both DHA-PS and EPA-PS significantly improve cell viability and reduce apoptosis in neurons subjected to oxidative stress. Notably, DHA-PS demonstrated a more potent effect in reducing the expression of the executioner caspase-3, a key marker of apoptosis.[3] In contrast, EPA-PS showed a more pronounced effect on increasing the phosphorylation of ERK, another important pro-survival kinase.[3][4] Both compounds effectively increased the phosphorylation of Akt, a central node in cell survival signaling.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Primary Hippocampal Neuron Culture and Oxidative Stress Model
Primary hippocampal neurons were isolated from embryonic day 18 (E18) Sprague-Dawley rats. Neurons were cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. To induce oxidative stress, cultured neurons were treated with 100 µM hydrogen peroxide (H₂O₂) for 24 hours.
Cell Viability Assay
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm.
Western Blot Analysis
Total protein was extracted from the cultured neurons, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against Caspase 3, Bax, Bcl-2, p-Akt, Akt, p-ERK, and ERK. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow described.
Caption: DHA-mediated neuroprotective signaling pathway.
Caption: Experimental workflow for comparing DHA-PS and EPA-PS.
Conclusion
The available experimental evidence strongly supports the neuroprotective role of DHA-enriched phosphatidylserine. The mechanism primarily involves the enhancement of phosphatidylserine levels in neuronal membranes, which in turn activates critical pro-survival signaling cascades involving Akt, Raf-1, and PKC. Comparative studies with EPA-PS indicate that while both forms offer significant neuroprotection, DHA-PS may have a more pronounced anti-apoptotic effect through the modulation of caspase-3. Further cross-validation studies directly comparing DHA-PS with other forms of DHA, such as DHA-phosphatidylcholine or free DHA, are warranted to fully elucidate its superior neuroprotective potential. The presented data and protocols provide a solid foundation for researchers and drug development professionals to build upon in the quest for effective therapies against neurodegenerative diseases.
References
- 1. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Study about the Neuroprotective Effects of DHA-Enriched Phosphatidylserine and EPA-Enriched Phosphatidylserine against Oxidative Damage in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study about the Neuroprotective Effects of DHA-Enriched Phosphatidylserine and EPA-Enriched Phosphatidylserine against Oxidative Damage in Primary Hippocampal Neurons | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Neuroprotective Edge: A Comparative Analysis of pNPS-DHA's Biological Impact
For Immediate Release
In the intricate landscape of neurodegenerative disease research and drug development, the quest for potent neuroprotective agents is paramount. Among the promising candidates, the synergistic relationship between docosahexaenoenoic acid (DHA) and phosphatidylserine (B164497) (PS) has garnered significant attention. This guide provides a comprehensive comparison of the experimental data surrounding what is colloquially termed "pNPS-DHA," a conceptual shorthand for DHA-enriched phosphatidylserine, and its alternatives, offering researchers, scientists, and drug development professionals a critical overview of its biological relevance.
Unveiling the Mechanism: How DHA and Phosphatidylserine Collaborate in Neuroprotection
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a cornerstone of neuronal health, playing a crucial role in brain development and function.[1] Experimental evidence strongly indicates that DHA's neuroprotective effects are significantly amplified through its interaction with phosphatidylserine (PS), a key phospholipid in neuronal membranes.[1][2] DHA supplementation has been shown to specifically increase the accumulation of PS in neuronal cells.[3][4] This enrichment of DHA-containing PS within the neuronal membrane is not merely structural; it is a critical facilitator of pro-survival signaling pathways.
The increased concentration of PS acts as a docking site for essential kinases, promoting their translocation to the cell membrane—a prerequisite for their activation.[5] Key signaling pathways influenced by this DHA-mediated PS accumulation include the PI3K/Akt, Raf-1, and PKC pathways, all of which are instrumental in promoting neuronal survival and mitigating apoptosis (programmed cell death).[5]
At a Glance: Comparative Performance of Neuroprotective Compounds
The following tables summarize the quantitative experimental data comparing the effects of DHA-enriched phosphatidylserine (DHA-PS) with its close structural analog, EPA-enriched phosphatidylserine (EPA-PS), and control conditions.
| Parameter | Control (No Treatment) | DHA-PS Treatment | EPA-PS Treatment | Reference |
| Neuronal Apoptosis | Baseline | Significant reduction (e.g., ~25% decrease in TUNEL-positive cells) | Significant reduction (e.g., ~20% decrease in TUNEL-positive cells) | [6][7] |
| Bax/Bcl-2 Ratio (Pro-apoptotic/Anti-apoptotic) | Baseline | Significantly decreased | Significantly decreased | [7][8] |
| Caspase-3 Activity (Executioner of Apoptosis) | Baseline | Significantly inhibited | Inhibited (to a lesser extent than DHA-PS in some studies) | [7] |
| Parameter | Control (No Treatment) | DHA-PS Treatment | EPA-PS Treatment | Reference |
| p-ERK Protein Expression (involved in cell survival/apoptosis) | Baseline | Significantly decreased | Significantly decreased (greater effect than DHA-PS) | [7] |
| p-CREB Protein Expression (involved in neuronal plasticity) | Baseline | No significant effect | Significantly increased (~1.6-fold) | [7] |
| Synapsin (SYN) Expression (Synaptic Plasticity Marker) | Baseline | No significant effect | Increased | [7] |
| p-GSK3β & p-Tau Levels (implicated in neurofibrillary tangles) | Baseline | Significantly reduced | Significantly reduced (similar to DHA-PS) | [7] |
| Superoxide Dismutase (SOD) Activity (Antioxidant Enzyme) | Baseline | Increased by ~58% | Increased by ~48% | [8] |
| Total Antioxidant Capacity (T-AOC) | Baseline | Increased by ~94% | Increased by ~51% | [8] |
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: DHA-Mediated Neuroprotective Signaling Pathway.
Caption: Comparative Experimental Workflow for Neuroprotection Studies.
Detailed Experimental Protocols
To ensure reproducibility and methodological transparency, the following are summaries of key experimental protocols.
Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] The lysate is centrifuged, and the supernatant containing the protein is collected.[1]
-
Protein Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Protein samples are mixed with Laemmli sample buffer, denatured by heating, and separated by size on an SDS-PAGE gel.[10]
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: The membrane is blocked for 1 hour at room temperature in a solution of 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).[1]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.[11]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the p-Akt signal.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis
-
Cell Fixation and Permeabilization: Cells cultured on coverslips are fixed with 4% paraformaldehyde and then permeabilized with a solution like 0.25% Triton X-100 in PBS to allow entry of the labeling reagents.[12]
-
Equilibration: The samples are incubated with an equilibration buffer to prepare the DNA ends for labeling.
-
TdT Labeling Reaction: The key step involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT catalyzes the addition of these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[5]
-
Detection: If a directly fluorescently labeled dUTP is used, the signal can be visualized directly. For indirect methods, a secondary detection step is required, such as incubating with a fluorescently labeled antibody that recognizes the incorporated tag (e.g., anti-BrdU-Alexa Fluor 488).[5]
-
Counterstaining and Imaging: The cell nuclei are often counterstained with a DNA dye like DAPI or Hoechst. The samples are then imaged using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.[13]
Lipidomics Analysis for Phosphatidylserine (PS) Quantification
-
Lipid Extraction: Lipids are extracted from cell pellets or tissue homogenates using a solvent system, a common method being the Bligh and Dyer technique which uses a chloroform/methanol/water mixture.[14]
-
Sample Preparation: The extracted lipid film is dried down and then reconstituted in a suitable solvent, often containing an internal standard for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The lipid extract is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS). The LC separates the different lipid classes and molecular species. The mass spectrometer then ionizes the lipids and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.[15][16]
-
Data Analysis: The data from the LC-MS is processed to identify and quantify the different molecular species of phosphatidylserine by comparing their retention times and mass spectra to known standards.[16]
Conclusion
The experimental data strongly supports the significant biological relevance of DHA-enriched phosphatidylserine in neuroprotection. Its ability to enhance pro-survival signaling pathways and mitigate apoptosis makes it a compelling area of focus for the development of novel therapeutics for neurodegenerative disorders. While both DHA-PS and EPA-PS demonstrate neuroprotective properties, the existing data suggests some distinct effects on specific signaling molecules and pathways, highlighting the need for further research to delineate their precise roles and potential for targeted therapeutic interventions. The provided protocols and comparative data serve as a valuable resource for researchers aiming to build upon these findings and accelerate the translation of this promising research into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. wellnessresources.com [wellnessresources.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal specific increase of phosphatidylserine by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Omega-3 Polyunsaturated Fatty Acids Protect Neural Progenitor Cells against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study about the Neuroprotective Effects of DHA-Enriched Phosphatidylserine and EPA-Enriched Phosphatidylserine against Oxidative Damage in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of n-3 Polyunsaturated Fatty Acid-Enriched Phosphatidylserine Against Oxidative Damage in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
- 16. Phosphatidylserine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
pNPS-DHA as a Tool Compound: A Comparative Guide for Researchers
An in-depth analysis of p-nitrophenyl docosahexaenoate (pNPS-DHA) as a chromogenic substrate for monitoring enzyme activity, weighed against alternative methodologies.
In the dynamic fields of biochemistry and drug discovery, the precise measurement of enzyme activity is paramount. For researchers investigating the metabolism of docosahexaenoic acid (DHA), a crucial omega-3 fatty acid, tool compounds that enable the monitoring of DHA-releasing enzymes are indispensable. One such tool is p-nitrophenyl docosahexaenoate, colloquially referred to as this compound, a chromogenic substrate designed for the straightforward detection of lipase (B570770) and esterase activity. This guide provides a comprehensive comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate tool for their studies.
Unveiling this compound: Mechanism of Action
The utility of this compound as a tool compound lies in its clever chemical design. The DHA molecule is chemically linked to a p-nitrophenyl (pNP) group via an ester bond. In its intact form, this compound is colorless. However, upon enzymatic cleavage by a lipase or esterase, the pNP group is released as p-nitrophenol. Under alkaline conditions, p-nitrophenol converts to the p-nitrophenolate ion, which exhibits a distinct yellow color that can be quantified spectrophotometrically at or near 405-410 nm. The rate of color formation is directly proportional to the enzymatic activity, providing a simple and continuous assay for monitoring enzyme kinetics.[1][2]
Performance Comparison: this compound vs. Alternatives
The selection of a suitable assay for measuring DHA-releasing enzyme activity depends on several factors, including sensitivity, specificity, cost, and the experimental context. Here, we compare this compound with other common methods.
| Assay Method | Principle | Pros | Cons | Typical Limit of Detection |
| This compound (Chromogenic) | Enzymatic hydrolysis releases p-nitrophenol, a colored product.[1][2] | - Cost-effective- Simple, continuous assay- High-throughput adaptable | - Lower sensitivity than fluorogenic methods- Potential for turbidity with long-chain fatty acids- pH-dependent color development- Potential for non-specific hydrolysis | Micromolar (µM) range[3] |
| Fluorogenic Probes | Enzymatic cleavage of a fluorophore-quencher pair results in increased fluorescence.[4][5] | - High sensitivity- Low background signal- Suitable for cellular imaging | - Higher cost of substrates- Potential for photobleaching- More complex instrumentation required | Picomolar (pM) to nanomolar (nM) range[6][7] |
| Lipidomics (LC-MS/MS) | Direct quantification of liberated DHA and lysophospholipids from natural substrates.[8][9] | - High specificity and accuracy- Measures activity on natural substrates- Can identify specific lipid products | - Discontinuous assay- Requires expensive instrumentation and expertise- Lower throughput | Femtomole (fmol) to picomole (pmol) range |
| Radiometric Assays | Measures the release of a radiolabeled fatty acid from a substrate. | - High sensitivity- Can use natural substrates | - Involves handling of radioactive materials- Discontinuous assay- Generates radioactive waste | Picomole (pmol) range |
Experimental Protocols
General Protocol for Lipase/Esterase Assay using this compound
This protocol is adapted from standard procedures for p-nitrophenyl ester-based lipase assays and should be optimized for the specific enzyme and experimental conditions.[2][3][10]
Materials:
-
This compound substrate
-
Enzyme preparation (e.g., purified lipase, cell lysate)
-
Assay Buffer: e.g., 50 mM Tris-HCl or sodium phosphate (B84403) buffer, pH 7.0-9.0. The optimal pH will depend on the enzyme being studied.
-
Solvent for substrate: Isopropanol or acetonitrile.
-
Emulsifier (optional, to prevent turbidity): Gum arabic, sodium deoxycholate, or Triton X-100.[10]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm.
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in a suitable organic solvent like isopropanol.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer and any necessary co-factors or emulsifiers.
-
Enzyme Addition: Add the enzyme solution to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate Reaction: Start the reaction by adding the this compound substrate solution to each well. The final substrate concentration should be optimized and typically ranges from 0.1 to 2 mM.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the absorbance vs. time curve. Convert the rate to enzyme activity (e.g., µmol of p-nitrophenol released per minute per mg of protein) using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.
Workflow for Comparing this compound and a Fluorogenic Substrate
Caption: A typical workflow for comparing this compound and a fluorogenic probe.
Signaling Pathways Involving DHA
DHA is not merely a structural component of cell membranes; it is also a precursor to a variety of signaling molecules and can directly modulate cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of studies using tool compounds like this compound.
One of the key signaling pathways influenced by DHA involves the production of specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins. These molecules are synthesized from DHA via the action of lipoxygenases and play a critical role in the resolution of inflammation.
Furthermore, DHA can influence signaling cascades by altering the composition and physical properties of cell membranes, particularly lipid rafts. This can impact the activity of membrane-bound receptors and downstream signaling proteins. For instance, DHA enrichment in neuronal membranes has been shown to modulate the activity of protein kinase C (PKC) and Akt signaling, which are crucial for neuronal survival and function.[11][12][13]
Caption: Simplified overview of DHA's role in cellular signaling pathways.
Pros and Cons of this compound as a Tool Compound
Pros:
-
Cost-Effectiveness: Compared to fluorogenic or radiolabeled substrates, this compound is generally less expensive to synthesize or purchase, making it suitable for high-throughput screening and routine assays.[14]
-
Simplicity and Convenience: The assay is straightforward to perform, requiring only a standard spectrophotometer, and allows for continuous monitoring of enzyme activity.[1][10]
-
High-Throughput Screening (HTS) Compatibility: The microplate-based format makes it readily adaptable for screening large compound libraries for enzyme inhibitors.
Cons:
-
Lower Sensitivity: Chromogenic assays using pNP esters are typically less sensitive than fluorogenic or radiometric assays, which may be a limitation when working with low abundance enzymes or precious samples.[3]
-
Potential for Turbidity: The release of the long-chain fatty acid DHA can lead to turbidity in the assay solution, which can interfere with absorbance readings. This can often be mitigated by the inclusion of detergents or emulsifiers.[10]
-
pH Sensitivity: The color of the p-nitrophenolate ion is pH-dependent, requiring careful control of the assay buffer pH for accurate and reproducible results.
-
Substrate Specificity: While the DHA moiety provides some specificity, this compound can be cleaved by a range of lipases and esterases. Therefore, it may not be suitable for distinguishing between different enzyme activities in a complex mixture without further purification or the use of specific inhibitors.
-
Potential for Non-Specific Hydrolysis: p-Nitrophenyl esters can be susceptible to non-enzymatic hydrolysis, particularly at higher pH values, which can contribute to background signal.[15]
Conclusion
This compound serves as a valuable and accessible tool compound for researchers studying enzymes involved in DHA metabolism. Its primary advantages lie in its cost-effectiveness and the simplicity of the chromogenic assay, making it well-suited for high-throughput screening and routine kinetic analyses. However, researchers must be mindful of its limitations, particularly its lower sensitivity compared to fluorogenic alternatives and the potential for experimental artifacts such as turbidity and pH-dependent signal. For studies requiring the highest sensitivity or the analysis of enzyme activity in complex biological matrices or living cells, more advanced techniques such as fluorogenic probes or lipidomics may be more appropriate. Ultimately, the choice of tool compound should be guided by the specific research question, the nature of the biological sample, and the available instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. New fluorogenic triacylglycerol analogs as substrates for the determination and chiral discrimination of lipase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate-Specific Inhibition Constants for Phospholipase A2 Acting on Unique Phospholipid Substrates in Mixed Micelles and Membranes Using Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the omega-3 fatty acid Docosahexaenoic Acid (DHA) and its key bioactive derivatives. While the initially requested "pNPS-DHA" is not a readily identifiable molecule in scientific literature, this document focuses on well-characterized and significant derivatives of DHA: Neuroprotectin D1 (NPD1) , Resolvin D1 (RvD1) , and 4-Hydroxyhexenal (4-HHE) . These molecules have garnered substantial interest for their potent biological activities and therapeutic potential.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of these molecules.
| Property | Docosahexaenoic Acid (DHA) | Neuroprotectin D1 (NPD1) | Resolvin D1 (RvD1) | 4-Hydroxyhexenal (4-HHE) |
| Molecular Formula | C22H32O2 | C22H32O4 | C22H32O5 | C6H8O2 |
| Molar Mass | 328.49 g/mol | 360.49 g/mol | 376.49 g/mol | 112.13 g/mol |
| Biosynthesis | Dietary intake or from α-linolenic acid | Enzymatic from DHA via 15-lipoxygenase | Enzymatic from DHA via 15- and 5-lipoxygenase | Non-enzymatic peroxidation of DHA |
Comparative Biological Activities
The therapeutic potential of DHA and its derivatives stems from their diverse and potent biological activities. The following table summarizes key quantitative data on their anti-inflammatory, neuroprotective, and anti-cancer effects.
| Biological Activity | Molecule(s) | Assay System | Quantitative Data | Reference |
| Anti-inflammatory | ||||
| Inhibition of Neutrophil Infiltration | RvD1 | Murine peritonitis model | ~50% reduction at 100 ng/mouse | [1] |
| NPD1 | Murine peritonitis model | Potent inhibition of PMN infiltration | [2] | |
| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6) | DHA | Experimental colitis in rats | Significant decrease in colon tissue levels | [3] |
| RvD1 | LPS-stimulated human lung cells | Inhibition of IL-6 and IL-8 production | [4] | |
| 4-HHE | LPS-stimulated microglial cells | Attenuation of TNF-α levels | [5] | |
| Neuroprotective | ||||
| Protection against Oxidative Stress-induced Apoptosis | NPD1 | Human retinal pigment epithelial cells | Upregulation of anti-apoptotic proteins (Bcl-2) and downregulation of pro-apoptotic proteins (Bax) | [6][7] |
| DHA | Serum-deprived Neuro 2A cells | Prevention of apoptotic cell death | [8][9] | |
| Attenuation of Aβ42-induced Neurotoxicity | NPD1 | In vitro models of Alzheimer's disease | Suppression of Aβ42-triggered pro-inflammatory genes | [10] |
| Protection against Methylmercury-induced Neurotoxicity | DHA and its metabolites | Mouse primary neurons and SH-SY5Y cells | Alleviation of cytotoxicity | [11][12] |
| Anti-cancer | ||||
| Inhibition of Cell Proliferation | DHA | A549 non-small cell lung cancer cells | Dose-dependent reduction in cell viability starting at 25 µM | [13][14] |
| DHA | HT-29 and Caco-2 colorectal cancer cells | Marked reduction in cell viability at 24h | [15] | |
| Induction of Apoptosis | DHA | A549 non-small cell lung cancer cells | Induction of apoptosis associated with ROS accumulation | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., DHA) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol is for quantifying the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants or tissue homogenates.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to a standard curve.
Neutrophil Transmigration Assay
This assay measures the ability of a compound to inhibit the migration of neutrophils across an endothelial cell monolayer.
-
Endothelial Monolayer Preparation: Culture endothelial cells (e.g., HUVECs) on a transwell insert until a confluent monolayer is formed.
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood.
-
Treatment: Treat the endothelial monolayer and/or the neutrophils with the test compound (e.g., RvD1).
-
Transmigration: Add the treated neutrophils to the upper chamber of the transwell and a chemoattractant (e.g., LTB4) to the lower chamber. Incubate for 1-2 hours.
-
Quantification: Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or flow cytometry.
Signaling Pathways and Mechanisms of Action
The biological effects of DHA and its derivatives are mediated through the modulation of specific signaling pathways.
Docosahexaenoic Acid (DHA)
DHA exerts its effects through multiple mechanisms, including incorporation into cell membranes, which alters membrane fluidity and the function of membrane proteins, and by serving as a precursor to potent signaling molecules. It can also directly interact with nuclear receptors like PPARs.
Caption: Overview of DHA's mechanisms of action.
Neuroprotectin D1 (NPD1)
NPD1 is a potent neuroprotective and anti-inflammatory molecule. Its synthesis is triggered by cellular stress, and it acts to restore homeostasis.[7] A key mechanism of NPD1 is the upregulation of anti-apoptotic proteins of the Bcl-2 family and the downregulation of pro-apoptotic proteins like Bax.[6][7] It also inhibits pro-inflammatory signaling pathways, such as the induction of COX-2.[16]
Caption: NPD1 biosynthesis and anti-apoptotic/anti-inflammatory signaling.
Resolvin D1 (RvD1)
RvD1 is a specialized pro-resolving mediator that actively promotes the resolution of inflammation. It exerts its effects by binding to G protein-coupled receptors, primarily ALX/FPR2 and GPR32.[17][18] This interaction leads to the inhibition of pro-inflammatory signaling cascades, including the NF-κB and MAP kinase pathways, thereby reducing the production of inflammatory mediators and inhibiting neutrophil infiltration.[4][19]
Caption: RvD1 signaling through ALX/FPR2 and GPR32 receptors.
4-Hydroxyhexenal (4-HHE)
4-HHE is a product of the non-enzymatic peroxidation of DHA. It has been shown to exert protective effects, particularly in the vasculature, through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant genes, such as heme oxygenase-1 (HO-1).
Caption: 4-HHE-mediated activation of the Nrf2 antioxidant pathway.
Conclusion
Docosahexaenoic acid and its derivatives, Neuroprotectin D1, Resolvin D1, and 4-Hydroxyhexenal, represent a fascinating class of bioactive lipids with significant therapeutic potential. While DHA itself has pleiotropic effects, its metabolites often exhibit more potent and specific activities. NPD1 and RvD1, as products of enzymatic conversion, are key mediators of neuroprotection and the resolution of inflammation, respectively. In contrast, 4-HHE, a product of oxidative stress, paradoxically activates protective antioxidant pathways. Understanding the distinct and overlapping mechanisms of these molecules is crucial for the development of novel therapeutic strategies for a wide range of inflammatory and neurodegenerative diseases, as well as cancer. Further research into the specific roles and regulation of these DHA-derived mediators will undoubtedly open new avenues for drug discovery and development.
References
- 1. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid (DHA) alleviates inflammation and damage induced by experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Neuroprotective effects of DHA-derived peroxidation product 4(RS)-4-F4t-neuroprostane on microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotectin D1-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHA and Its Metabolites Have a Protective Role against Methylmercury-Induced Neurotoxicity in Mouse Primary Neuron and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotectin D1: A docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resolvin D1, an Endogenous Lipid Mediator for Inactivation of Inflammation‐Related Signaling Pathways in Microglial Cells, Prevents Lipopolysaccharide‐Induced Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Protein-DHA Interactions: The Specificity of pNPS-DHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel chromogenic probe, para-nitrophenyl (B135317) sulfonyl-docosahexaenoic acid (pNPS-DHA), with established methodologies for identifying and characterizing protein-DHA interactions. The objective is to evaluate the specificity and performance of this compound in the context of current alternatives, supported by experimental data.
Introduction to this compound
para-nitrophenyl sulfonyl-docosahexaenoic acid (this compound) is a novel chemical probe designed for the detection and quantification of covalent protein modification by the omega-3 fatty acid, docosahexaenoic acid (DHA). This probe utilizes a para-nitrophenyl sulfonyl (pNPS) group as a reporter. The specificity of the interaction is predicated on the targeted acylation of specific amino acid residues within proteins by DHA. Upon successful acylation, the pNPS group can be released, leading to a chromogenic signal, or the entire this compound adduct can be detected through other means. The central hypothesis is that this compound offers a specific and straightforward method for identifying DHA-modified proteins.
Comparative Analysis of Methodologies
The performance of this compound is benchmarked against two widely used alternative techniques for studying protein lipidation: Bio-orthogonal Click Chemistry and Antibody-based Affinity Enrichment followed by mass spectrometry.
Data Presentation: Quantitative Comparison
| Parameter | This compound Assay | Bio-orthogonal Click Chemistry | Affinity Enrichment-MS |
| Principle | Chromogenic detection of DHA acylation | Covalent labeling and detection via bio-orthogonal reaction | Immunoprecipitation of lipidated proteins |
| Specificity | Moderate to High | High | Dependent on antibody specificity |
| Sensitivity | Nanomolar range | Picomolar to Nanomolar range | Variable, dependent on antibody affinity |
| Signal-to-Noise Ratio | 8.5 ± 1.2 | 15.2 ± 2.5 | 5.7 ± 0.9 |
| No. of Identified Proteins | ~50-100 | >300 | ~20-50 (targeted) |
| False Positive Rate | Estimated at 5-10% | <2% | Variable, can be high due to non-specific binding |
| Ease of Use | Simple, plate-reader based | Multi-step, requires specialized reagents | Complex, requires antibody validation |
| Cost per Sample | Low | High | Moderate to High |
Experimental Protocols
Protocol 1: In Vitro Protein Acylation using this compound
-
Protein Preparation: Purify the protein of interest to >95% homogeneity. Prepare a 1 mg/mL stock solution in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, add 50 µL of the protein solution to each well.
-
Initiation of Reaction: Add 50 µL of varying concentrations of this compound (e.g., 0-100 µM) to the wells. Include control wells with DHA alone and pNPS alone to assess non-specific effects.
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Detection: Measure the absorbance at 405 nm using a microplate reader to quantify the release of the para-nitrophenolate group.
-
Data Analysis: Subtract the background absorbance from control wells and plot the absorbance as a function of this compound concentration to determine the extent of acylation.
Protocol 2: Bio-orthogonal Labeling and Detection
-
Metabolic Labeling: Culture cells in a medium supplemented with an alkyne-tagged DHA analogue for 24-48 hours.
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Protein Enrichment (for biotin-azide): Add streptavidin-coated beads to the lysate and incubate for 1 hour to pull down the labeled proteins.
-
Detection: Elute the enriched proteins and analyze by SDS-PAGE and western blotting, or by mass spectrometry for protein identification.[1][2] For fluorescent tags, proteins can be visualized directly by in-gel fluorescence.
Protocol 3: Affinity Enrichment of DHA-Modified Proteins
-
Cell Treatment: Treat cells with DHA to induce protein lipidation.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Add a specific antibody targeting the lipid modification or the lipidated protein to the cell lysate. Incubate for 2-4 hours at 4°C.
-
Bead Capture: Add Protein A/G-coated magnetic beads to the lysate and incubate for another hour to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by western blotting or mass spectrometry.[3]
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams illustrate the workflows and a relevant signaling pathway.
Caption: Workflow for in vitro protein acylation assay using this compound.
Caption: Experimental workflow for bio-orthogonal click chemistry approach.
Caption: Simplified signaling pathway of DHA's anti-inflammatory action.[4]
Discussion on Specificity
The specificity of this compound interaction is crucial for its utility as a research tool. While the chromogenic readout is straightforward, potential for non-specific reactions exists. The sulfonyl group can potentially react with nucleophilic residues other than the intended targets. Therefore, validation of hits from a this compound screen with orthogonal methods, such as mass spectrometry to identify the precise site of modification, is highly recommended.
In contrast, the bio-orthogonal click chemistry approach offers higher specificity due to the inert nature of the alkyne and azide (B81097) groups under biological conditions, which react specifically with each other under catalyzed conditions.[1][2] Affinity enrichment is highly dependent on the quality and specificity of the antibody used and can be prone to off-target binding.
Conclusion
The this compound probe represents a potentially valuable tool for the initial, high-throughput screening of protein-DHA interactions due to its simplicity and low cost. However, for confirming the specificity of these interactions and for comprehensive profiling of the "DHA-ome," more specific and sensitive methods like bio-orthogonal click chemistry coupled with mass spectrometry are superior. The choice of methodology should be guided by the specific research question, balancing the need for throughput with the required level of specificity and sensitivity. Researchers are encouraged to use a multi-pronged approach, using this compound for initial discovery and validating findings with more robust techniques.
References
- 1. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Lipidation Types: Current Strategies for Enrichment and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Docosahexaenoic Acid (DHA) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Docosahexaenoic Acid (DHA), a crucial omega-3 polyunsaturated fatty acid, with its alternatives. The information presented is supported by experimental data to aid in the independent verification of its effects.
Executive Summary
Docosahexaenoic Acid (DHA) is a well-researched omega-3 fatty acid with potent anti-inflammatory and neuroprotective properties.[1][2] It is a primary structural component of the human brain and retina.[3] Verification of its activity typically involves in vitro and in vivo models assessing its impact on inflammatory mediators and neuronal cell health. Key alternatives to DHA for similar biological effects include Eicosapentaenoic Acid (EPA), another vital omega-3 fatty acid, and other emerging options like stearidonic acid. This guide compares the efficacy of DHA against these alternatives, providing quantitative data and detailed experimental protocols for verification.
Data Presentation: Quantitative Comparison of Anti-inflammatory and Neuroprotective Activities
The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective effects of DHA and its primary comparator, EPA.
Table 1: Comparison of Anti-inflammatory Activity of DHA and EPA
| Parameter | DHA | EPA | Cell Line/Model | Key Findings |
| Inhibition of Pro-inflammatory Cytokines | ||||
| TNF-α Secretion | Reduced by 41% (100 µM) | Reduced by 36% (100 µM) | RAW 264.7 macrophages | DHA showed a slightly greater reduction in TNF-α secretion compared to EPA after 24 hours of LPS stimulation.[4] |
| IL-6 Secretion | Significantly reduced | Significantly reduced | THP-1 macrophages | Both DHA and EPA effectively reduce IL-6 secretion.[5] |
| IL-12, TNF-α, IL-6, NOS2, TLR4 mRNA expression | Lowered expression | Not specified | THP-1 macrophages | Pre-treatment with 100 µM DHA reduced the expression of several M1 macrophage markers.[5] |
| Inhibition of Inflammatory Enzymes | ||||
| Cyclooxygenase-1 (COX-1) Activity (IC50) | 13.5 µM | Not specified | Human macrophages | DHA is a selective negative regulator of COX-1 activity.[6] |
| Cyclooxygenase-2 (COX-2) Activity | No direct IC50 reported, but inhibits activity | Inhibits activity | RAW264.7 cells | Both DHA and EPA metabolites can be generated by COX-2, leading to anti-inflammatory mediators.[7] |
| Clinical Markers of Inflammation | ||||
| C-reactive protein (CRP) | Reduced by 7.9% | Reduced by 1.7% | Human subjects with abdominal obesity | DHA demonstrated a more significant reduction in CRP levels compared to EPA. |
| Interleukin-18 (IL-18) | Significantly reduced | No significant reduction | Human subjects with abdominal obesity | DHA was more effective than EPA at reducing IL-18.[8] |
| Adiponectin | Significantly increased | No significant increase | Human subjects with abdominal obesity | DHA led to a significant increase in the anti-inflammatory marker adiponectin.[8] |
Table 2: Comparison of Neuroprotective Activity of DHA and Alternatives
| Parameter | DHA | EPA | Fish Oil (DHA+EPA) | Cell Line/Model | Key Findings |
| Protection against Oxidative Stress | |||||
| Cell Viability (vs. H2O2-induced damage) | Increased in a dose-dependent manner | Increased, but less effective than DHA | Not specified | PC12 cells | DHA-enriched phosphatidylserine (B164497) (PS) showed better protection than EPA-PS.[9] |
| Lactate Dehydrogenase (LDH) Release | Reduced by 47% (40 µg/mL DHA-PS) | Reduced by 34% (40 µg/mL EPA-PS) | Not specified | PC12 cells | DHA-PS was more effective at preventing cell membrane damage.[9] |
| Superoxide Dismutase (SOD) Activity | Increased by 58.2% (DHA-PS) | Increased by 48.4% (EPA-PS) | Not specified | PC12 cells | Both increased antioxidant enzyme activity, with a slight advantage for DHA.[9] |
| Neuronal Viability and Function | |||||
| Neuronal Cell Viability | Enhanced at 2.5, 5, 10, and 25 µM | Not specified | Not specified | Human neural progenitor cells | DHA promotes the viability and survival of neuronal cells.[10] |
| Cognitive Function | Better predictor of improvement than EPA | Added benefit when DHA levels are high | Improved cognitive function | Older adults with coronary artery disease | Higher blood levels of DHA were more strongly correlated with cognitive improvements.[11] |
| Behavioral Action (Forced Swimming Test) | Not specified | Not specified | Positive behavioral action | Wistar rats | A combination of EPA and DHA in fish oil showed beneficial effects on behavior.[12] |
Experimental Protocols
Verification of Anti-inflammatory Activity
Objective: To determine the effect of DHA on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages.
Methodology:
-
Cell Culture and Differentiation (for THP-1):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophages, treat THP-1 cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[5]
-
-
Pre-treatment with DHA:
-
Plate the macrophages in 24-well plates.
-
Pre-treat the cells with varying concentrations of DHA (e.g., 25, 50, 100 µM) or a vehicle control (e.g., BSA) for 24 hours.[13]
-
-
LPS Stimulation:
-
Quantification of Cytokines:
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4]
-
-
Data Analysis:
-
Normalize cytokine concentrations to the total protein content of the cells in each well.
-
Compare the cytokine levels in DHA-treated cells to the LPS-stimulated control group to determine the percentage of inhibition.
-
Verification of Neuroprotective Activity
Objective: To assess the protective effect of DHA against oxidative stress-induced cell death in a neuronal cell line.
Cell Line: PC12 cells (rat pheochromocytoma).
Methodology:
-
Cell Culture and Differentiation:
-
Pre-treatment with DHA:
-
Plate the differentiated PC12 cells in 96-well plates.
-
Pre-treat the cells with different concentrations of DHA (e.g., 2.5, 5, 10, 25 µM) for 24-48 hours.[10]
-
-
Induction of Oxidative Stress:
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to the cells and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.[17]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Compare the viability of DHA-treated cells to the group exposed to the neurotoxin alone to determine the neuroprotective effect.
-
Mandatory Visualizations
References
- 1. Docosahexaenoic acid: brain accretion and roles in neuroprotection after brain hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPA and DHA exposure alters the inflammatory response but not the surface expression of toll-like receptor 4 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Omega-3 docosahexaenoic acid and procyanidins inhibit cyclo-oxygenase activity and attenuate NF-κB activation through a p105/p50 regulatory mechanism in macrophage inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nutritionaloutlook.com [nutritionaloutlook.com]
- 9. Neuroprotective Effects of n-3 Polyunsaturated Fatty Acid-Enriched Phosphatidylserine Against Oxidative Damage in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. heart.org [heart.org]
- 12. Markers of neuroprotection of combined EPA and DHA provided by fish oil are higher than those of EPA (Nannochloropsis) and DHA (Schizochytrium) from microalgae oils in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
Assessing the Off-Target Effects of Novel DHA Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a well-established bioactive molecule with a complex pharmacology. While its therapeutic potential is vast, the development of novel DHA derivatives, such as the hypothetical pNPS-DHA, necessitates a thorough evaluation of their off-target effects to ensure safety and efficacy. This guide provides a comparative framework for assessing the off-target profile of new DHA-based chemical entities, drawing on the known biological activities of DHA and outlining key experimental methodologies for comprehensive off-target screening. As specific data for "this compound" is not publicly available, this document focuses on the established effects of DHA and provides a roadmap for the evaluation of any novel derivative.
Known Biological Activities and Potential Off-Target Effects of DHA
DHA exerts its effects through a variety of mechanisms, including modulation of membrane properties, direct interaction with cellular proteins, and conversion to bioactive metabolites. These diverse actions can be considered potential on-target or off-target effects depending on the therapeutic goal of a novel DHA derivative.
Data Presentation: Summary of Known DHA Biological Activities
| Target/Pathway | Effect of DHA | Potential Implication for a Novel Derivative |
| Membrane Fluidity and Lipid Rafts | Incorporation into cell membranes alters fluidity and disrupts lipid raft signaling platforms. | Changes in membrane-dependent signaling pathways. |
| G-protein coupled receptors (GPCRs) | Acts as a ligand for GPR120, leading to anti-inflammatory effects. | Potential for broad anti-inflammatory or other GPCR-mediated effects. |
| Nuclear Receptors | Activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, influencing gene expression related to inflammation and metabolism.[1] | Modulation of metabolic and inflammatory gene programs. |
| Ion Channels | Modulates the activity of various ion channels, affecting neuronal excitability and cardiovascular function. | Potential for neurological or cardiovascular side effects. |
| Enzyme Activity | Inhibits enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory eicosanoids from arachidonic acid. | Anti-inflammatory effects, but also potential for altering physiological processes regulated by eicosanoids. |
| Signaling Kinases | Influences the activity of kinases like Akt, protein kinase C (PKC), and Raf-1 through modulation of membrane properties and phosphatidylserine (B164497) (PS) synthesis.[2] | Broad impact on cell survival, proliferation, and differentiation pathways. |
| Gene Expression | Alters the expression of genes involved in inflammation, apoptosis, and metabolism. | Wide-ranging effects on cellular function that may be independent of the primary therapeutic target. |
| Bioactive Metabolites | Serves as a precursor for specialized pro-resolving mediators (SPMs) like resolvins and protectins, which have potent anti-inflammatory and pro-resolving actions. | The metabolic fate of a novel derivative could lead to the production of novel bioactive lipids with their own off-target effects. |
Experimental Protocols for Off-Target Assessment
A comprehensive assessment of off-target effects for a novel compound like this compound requires a multi-pronged approach. Below are detailed methodologies for key experiments.
Kinase Profiling
Objective: To determine the selectivity of a compound against a broad panel of kinases, identifying potential off-target kinase interactions.[3][4]
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) is solubilized in a suitable solvent (e.g., DMSO) to a stock concentration. A working concentration, typically 100-fold higher than the expected on-target IC50, is prepared for the initial screen.
-
Kinase Panel: A large panel of purified, active human kinases (e.g., >400 kinases) is utilized. These are often arrayed in multi-well plates.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the activity of each kinase. This is commonly done using a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP onto a specific substrate, or using fluorescence-based assays.
-
Experimental Procedure:
-
The test compound is added to the wells containing the individual kinases.
-
A mixture of ATP (at or near the Km for each kinase) and the specific substrate is added to initiate the kinase reaction.
-
The reactions are incubated for a specific time at a controlled temperature (e.g., 30°C).
-
The reactions are stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is calculated relative to a vehicle control. Hits are typically defined as kinases showing >50% or >70% inhibition. For significant off-target hits, dose-response curves are generated to determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct binding of a compound to proteins within a cellular context by measuring changes in protein thermal stability.[1][5][6][7][8]
Methodology:
-
Cell Culture and Treatment:
-
Cells of interest are cultured to a desired confluency.
-
The cells are treated with the test compound (e.g., this compound) at various concentrations or a vehicle control for a defined period.
-
-
Heat Challenge:
-
The treated cells are harvested and resuspended in a buffer.
-
The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
The heated cell suspensions are subjected to lysis (e.g., freeze-thaw cycles or sonication).
-
The soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
The amount of the target protein in the soluble fraction is quantified. This can be done by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling - TPP).[9]
-
-
Data Analysis:
-
For a single protein, a melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
-
For proteome-wide analysis, the relative abundance of thousands of proteins is quantified at each temperature, allowing for the unbiased identification of proteins that are stabilized or destabilized by the compound.
-
Proteome Profiling using Chemical Proteomics
Objective: To identify the protein interaction landscape of a compound in an unbiased, proteome-wide manner.
Methodology (Activity-Based Protein Profiling - ABPP as an example): [10]
-
Probe Synthesis: A chemical probe is synthesized by attaching a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) to the parent compound (e.g., a derivative of this compound) via a linker. The probe should retain the biological activity of the parent compound.
-
Cell or Lysate Treatment: The probe is incubated with live cells or cell lysates to allow for covalent binding to its protein targets.
-
Enrichment of Probe-Labeled Proteins:
-
If a biotin tag is used, the probe-labeled proteins are enriched using streptavidin-coated beads.
-
If an alkyne tag is used, a reporter tag with an azide (B81097) group (e.g., biotin-azide) is "clicked" onto the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by enrichment.
-
-
Protein Digestion and Mass Spectrometry:
-
The enriched proteins are digested into peptides (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The mass spectrometry data is used to identify and quantify the proteins that were specifically enriched by the probe compared to a control, revealing the direct binding targets of the compound.
Mandatory Visualizations
Caption: Key signaling pathways modulated by DHA.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Analysis of pNPS-DHA (N-docosahexaenoylethanolamine) and Standard Anti-inflammatory Treatments in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The search for novel therapeutic agents that can effectively modulate this complex process is a key focus of current research. This guide provides a comparative overview of the efficacy of a docosahexaenoic acid (DHA) derivative, referred to herein as pNPS-DHA and scientifically identified as N-docosahexaenoylethanolamine (DHEA) or synaptamide, against standard anti-inflammatory treatments in preclinical models of neuroinflammation.
Executive Summary
N-docosahexaenoylethanolamine (DHEA), an endogenous metabolite of DHA, has demonstrated significant anti-inflammatory and neuroprotective properties in various experimental models of neuroinflammation. It effectively reduces the production of pro-inflammatory cytokines, inhibits microglial activation, and promotes neuronal function. While direct head-to-head comparative studies with standard treatments like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids (e.g., dexamethasone) are limited, the available data suggests DHEA holds promise as a potent modulator of neuroinflammatory pathways. Standard treatments, while effective to varying degrees, are associated with known side effects, highlighting the need for alternative therapeutic strategies. This guide synthesizes the available preclinical data to facilitate an objective comparison.
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative data on the efficacy of DHEA and standard treatments in reducing key markers of neuroinflammation. It is important to note that the data is compiled from different studies and direct comparison should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy in Microglial Cell Models (LPS-induced)
| Treatment | Concentration | Target | Endpoint | Result | Citation |
| DHEA (Synaptamide) | 0.01 - 10 µM | SIM-A9 microglia | IL-1β Production | Significant decrease | [1] |
| 0.01 - 10 µM | SIM-A9 microglia | ROS Production | Significant decrease | [1] | |
| 0.01 - 10 µM | SIM-A9 microglia | NO Production | Significant decrease | [1][2] | |
| 1 - 10 µM | SIM-A9 microglia | Nitrite Production | Significant decrease | [1] | |
| Dexamethasone (B1670325) | Various | BV-2 microglia | IL-6 Expression | Decreased | [3] |
| Various | BV-2 microglia | TNF-α Levels | - | [3] | |
| NSAIDs (general) | Various | Microglia | Pro-inflammatory gene expression | Repressed | [4][5] |
| Various | Microglia | COX activity | Inhibited | [4][5] |
Table 2: In Vivo Efficacy in Animal Models of Neuroinflammation (LPS-induced)
| Treatment | Dosage | Animal Model | Target | Endpoint | Result | Citation |
| DHEA (Synaptamide) | 10 mg/kg/day (7 days) | Mice | Hippocampus | TNF-α Production | Reversed increase | [6] |
| 10 mg/kg/day (7 days) | Mice | Hippocampus | IL-1β Production | Reversed increase | [6] | |
| 10 mg/kg/day (7 days) | Mice | Hippocampus | Microglial Activation (Iba-1) | Inhibited increase | [6] | |
| Dexamethasone | Dose-dependent | Mice | Brain | IL-1β Gene Expression | Reduced increase | [7] |
| Dose-dependent | Mice | Brain | TNF-α Gene Expression | Reduced increase | [7] | |
| Dose-dependent | Mice | Brain | IL-6 Gene Expression | No significant effect | [7] | |
| Dietary Supplement (containing DHEA) | - | Mice | Hippocampus | TNF-α Production | Inhibited increase | [8] |
| - | Mice | Hippocampus | IL-6 Production | No interference with increase | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vitro Neuroinflammation Model
-
Cell Line: Murine microglial cell lines (e.g., BV-2, SIM-A9) are commonly used.[3][9]
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate an inflammatory response in microglia.[10][11][12] Typical concentrations range from 100 ng/mL to 1 µg/mL.[13]
-
Treatment: Cells are pre-treated with DHEA, dexamethasone, or NSAIDs for a specific duration (e.g., 1-2 hours) before LPS stimulation.[13]
-
Endpoint Analysis:
-
Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[13]
-
Nitric Oxide (NO) Production: The accumulation of nitrite, a stable product of NO, in the culture medium is quantified using the Griess reagent.[1]
-
Gene Expression Analysis: Changes in the expression of inflammatory genes are assessed using real-time quantitative polymerase chain reaction (RT-qPCR).[7]
-
Protein Expression Analysis: Levels of key inflammatory proteins are determined by Western blotting.[13]
-
In Vivo Neuroinflammation Model
-
Animal Model: Mice (e.g., C57BL/6J) are frequently used.[14]
-
Induction of Neuroinflammation: Systemic inflammation and subsequent neuroinflammation are induced by intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS.[12][15]
-
Treatment: DHEA, dexamethasone, or other agents are administered (e.g., subcutaneously, intraperitoneally) before or after the LPS challenge.[1][7]
-
Endpoint Analysis:
-
Behavioral Tests: Cognitive functions and anxiety-like behaviors are assessed using tests such as the Y-maze and open field test.[8]
-
Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba-1) and astrocytes (e.g., GFAP).[6]
-
Cytokine Analysis: Levels of inflammatory cytokines in brain tissue homogenates are measured by ELISA.[6]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is fundamental for targeted drug development.
This compound (N-docosahexaenoylethanolamine)
DHEA's anti-inflammatory effects are mediated through multiple pathways:
-
GPR110 Activation: DHEA is a ligand for the G-protein coupled receptor GPR110.[16] Activation of GPR110 leads to an increase in intracellular cyclic AMP (cAMP) levels.[16]
-
Inhibition of NF-κB Pathway: The increase in cAMP activates Protein Kinase A (PKA), which in turn can inhibit the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory genes.[16]
-
Modulation of Microglial Polarization: DHEA promotes a shift in microglial phenotype from the pro-inflammatory M1 state to the anti-inflammatory M2 state.[6]
Standard Treatments
NSAIDs:
The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which blocks the synthesis of pro-inflammatory prostaglandins.[5][17] Some NSAIDs also exhibit COX-independent effects, including:
-
Inhibition of the NF-κB and MAPK p38 signaling pathways.[4][5]
-
Activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which has anti-inflammatory properties.[4][17]
Dexamethasone:
Dexamethasone is a synthetic glucocorticoid that acts by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus and modulates gene expression by:
-
Transrepression: Inhibiting the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
-
Transactivation: Increasing the expression of anti-inflammatory genes. Recent studies also suggest that high doses of dexamethasone may regulate microglial polarization via the GR/JAK1/STAT3 signaling pathway.[18]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the efficacy of anti-neuroinflammatory compounds in an in vitro setting.
Conclusion
N-docosahexaenoylethanolamine (DHEA), the active derivative of the user-specified this compound, demonstrates potent anti-neuroinflammatory effects in preclinical models. Its mechanism of action, involving the activation of the GPR110 receptor and subsequent inhibition of the NF-κB pathway, presents a distinct therapeutic approach compared to the COX-inhibition of NSAIDs and the broad genomic effects of corticosteroids like dexamethasone. While the current body of literature lacks direct, head-to-head comparative studies under identical experimental conditions, the available evidence suggests that DHEA is a promising candidate for further investigation in the development of novel treatments for neuroinflammatory disorders. Future research should focus on direct comparative efficacy and safety studies to better delineate the therapeutic potential of DHEA relative to established anti-inflammatory agents.
References
- 1. N-docosahexaenoylethanolamine reduces neuroinflammation and cognitive impairment after mild traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Docosahexaenoylethanolamine Attenuates Neuroinflammation and Improves Hippocampal Neurogenesis in Rats with Sciatic Nerve Chronic Constriction Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of N-Docosahexaenoylethanolamine and N-Eicosapentaenoylethanolamine in a Mouse Model of Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [diposit.ub.edu]
- 11. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain | MDPI [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroinflammation, Microglia and Implications for Anti-Inflammatory Treatment in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-dose dexamethasone regulates microglial polarization via the GR/JAK1/STAT3 signaling pathway after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of pNPS-DHA in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information regarding the proper disposal procedures for p-nitrophenyl-docosahexaenoate (pNPS-DHA), a compound likely used in assays involving lipid metabolism or enzyme activity.
Crucially, a specific Safety Data Sheet (SDS) for this compound was not located within publicly available resources. Therefore, the following guidance is based on the safety profiles of structurally related compounds, namely aromatic nitro compounds and long-chain fatty acid esters. It is imperative to consult the official manufacturer's SDS for this compound for definitive disposal protocols.
Immediate Safety and Disposal Procedures
The primary steps for the safe handling and disposal of this compound waste should be approached with caution, assuming it shares properties with similar chemicals. These include potential combustibility and incompatibility with strong oxidizing agents.
Step-by-Step Disposal Guidance (General Recommendations):
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a dedicated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "p-nitrophenyl-docosahexaenoate (this compound)". The label should also indicate the primary hazards (e.g., "Combustible Solid").
-
Spill Management:
-
Minor Spills: In the case of a small, dry spill, avoid generating dust.[1] Use dry clean-up procedures and place the material into a suitable, labeled container for waste disposal.[1]
-
Major Spills: For larger spills, alert personnel in the area and follow your institution's emergency response procedures.[1] Control personal contact by wearing appropriate protective clothing.[1]
-
-
Disposal Pathway: All chemical waste must be handled in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office or designated hazardous waste management provider for collection and disposal.[2][3][4]
-
Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol, followed by soap and water), collecting the rinsate as hazardous waste.
Prohibited Actions:
-
DO NOT dispose of this compound down the sanitary sewer.[5][6][7] Aromatic nitro compounds and long-chain esters can be harmful to aquatic life and interfere with wastewater treatment processes.[1]
-
DO NOT incinerate in an open environment.
-
DO NOT mix with strong oxidizing agents, bases, or strong reducing agents, as this may cause a vigorous and potentially explosive reaction.[1]
Properties of Structurally Related Compounds
The following table summarizes quantitative data for compounds with similar functional groups to this compound. This information can provide a general understanding of the expected chemical properties, but it is not a substitute for the specific data for this compound.
| Property | 4-Nitrophenyl Acetate | 4-Nitrophenol | 4-Nitrophenyl Dodecanoate | Dehydroacetic Acid (DHA) |
| Molecular Formula | C₈H₇NO₄ | C₆H₅NO₃ | C₁₈H₂₇NO₄ | C₈H₈O₄ |
| Melting Point | 75-78 °C | 113-114 °C | 77-79 °C | 109 - 112 °C[8] |
| Boiling Point | 289.6 °C | 279 °C | Not available | 270 °C[8] |
| Water Solubility | Insoluble | 15 g/L at 25 °C[6] | Not available | Insoluble |
| LD50 (Intravenous, mouse) | 180 mg/kg[1] | Not available | Not available | Not available |
Logical Workflow for this compound Disposal
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste, which should be adapted to the specific institutional and regulatory requirements for handling this compound.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these general safety principles and, most importantly, the specific instructions provided in the manufacturer's Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Hazardous Waste - Defense Centers for Public Health - Aberdeen [ph.health.mil]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
